VE-821

Catalog No.
S548526
CAS No.
1232410-49-9
M.F
C18H16N4O3S
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VE-821

CAS Number

1232410-49-9

Product Name

VE-821

IUPAC Name

3-amino-6-(4-methylsulfonylphenyl)-N-phenylpyrazine-2-carboxamide

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23)

InChI Key

DUIHHZKTCSNTGM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

solubility

Soluble in DMSO, not in water

Synonyms

VE821; VE-821; VE 821.

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N

The exact mass of the compound 3-Amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide is 368.09431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VE-821 ATR inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Signaling Pathway Disruption

The following diagram illustrates how VE-821 disrupts the DNA Damage Response (DDR) pathway to achieve its therapeutic effect.

G DNA_Damage DNA Damage/Replication Stress ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Phosphorylates MitoticCatastrophe Mitotic Catastrophe & Apoptosis ATR->MitoticCatastrophe Loss of Checkpoint CellCycleCheckpoint Cell Cycle Checkpoint (G2/M Arrest) CHK1->CellCycleCheckpoint CHK1->MitoticCatastrophe Loss of Checkpoint DNA_Repair DNA Repair CellCycleCheckpoint->DNA_Repair Survival Cell Survival DNA_Repair->Survival VE821 This compound Inhibitor VE821->ATR Inhibits

This diagram shows the mechanism of ATR inhibition by this compound. By blocking ATR kinase, this compound prevents the activation of the downstream CHK1 effector kinase. This inhibition abrogates critical cell cycle checkpoints and disrupts DNA repair processes. Consequently, damaged cells are forced to undergo premature mitosis, leading to mitotic catastrophe and programmed cell death (apoptosis) [1] [2].

Experimental Evidence & Efficacy Data

The efficacy of this compound has been demonstrated across various cancer types and experimental models, both as a single agent and in combination with other therapies. Key quantitative findings are summarized below.

Cancer Type Combination Agent Experimental Model Key Findings Citation
Gastric Cancer (GC) Cisplatin Cell lines (MKN-45, AGS) & GC organoids Synergistic effect; significantly ↓ IC50; ↑ apoptosis; reversed DDR activation [1] [1]
Various Solid Tumors Topoisomerase I Inhibitors (e.g., Camptothecin) Colon cancer cells (HT29, COLO 205) & Xenograft models This compound & derivative VX-970 enhanced tumor response; abrogated replication checkpoints; induced diffuse γH2AX [2] [2]
T-Lymphocyte Leukemia Radiation (Ionizing) MOLT-4 cells (p53-wildtype) This compound acted as a radiosensitizer; affected cellular metabolism & mTOR signaling [3] [3]
Neuroblastoma (NB) (Single agent and with ALK inhibitors) ALK-driven NB cell lines & mouse models Potent inhibition of NB cell growth (IC50 ~50 nM); complete tumor regression in mice with ATR/ALK combo [4] [4]

Key Experimental Protocols

To evaluate the mechanism and efficacy of this compound in a research setting, several standard assays are employed.

  • Cell Viability/Proliferation Assays
    • Purpose: Determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with other agents.
    • Common Methods: CCK-8 assay [1] or CellTiter-Glo Luminescent Cell Viability Assay [1]. These measure metabolic activity or ATP content as proxies for viable cell number.
  • Analysis of Apoptosis
    • Purpose: Quantify programmed cell death induced by this compound treatment.
    • Common Method: Flow cytometry using Annexin V/propidium iodide (PI) staining [1]. Annexin V-positive cells are identified as undergoing apoptosis.
  • Western Blotting
    • Purpose: Confirm target engagement and elucidate molecular mechanisms by analyzing protein expression and phosphorylation.
    • Key Targets: Phospho-CHK1 (Ser345), total CHK1, phospho-ATR, γH2AX (marker of DNA double-strand breaks), and cleaved caspases (markers of apoptosis) [1] [2].
  • DNA Fiber Assay
    • Purpose: Directly measure the impact of this compound on DNA replication dynamics.
    • Method: Cells are pulse-labeled with two different nucleoside analogs (e.g., CldU and IdU). The lengths of the labeled DNA tracts are then measured by immunofluorescence to calculate replication fork speed and origin firing [2].

Research Considerations

  • Synthetic Lethality: ATR inhibition is synthetically lethal with certain genetic deficiencies in cancer cells, such as loss of ATM or p53 function, or high levels of oncogene-induced replication stress (e.g., MYCN amplification) [5] [4]. This provides a therapeutic window by targeting cancer cells while sparing healthy ones.
  • Beyond Direct Cytotoxicity: Emerging evidence suggests that ATR inhibition by compounds like this compound can activate the immune system. It may increase the tumor mutational burden and trigger the cGAS-STING pathway, potentially enhancing anti-tumor immunity and synergizing with immunotherapy [5].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

ATR (Ataxia Telangiectasia and Rad3-related) kinase is a central orchestrator of the cellular response to replication stress and DNA damage. VE-821 exerts its effects by specifically inhibiting ATR, leading to the disruption of several critical protective mechanisms in cancer cells.

  • Target Pathway Disruption: this compound directly inhibits ATR kinase activity, preventing the phosphorylation and activation of its key downstream effector, Checkpoint kinase 1 (Chk1) [1] [2]. This inhibition is consistently verified in experiments by a reduction in levels of phosphorylated Chk1 (Ser345) following DNA damage [2] [3].
  • Checkpoint Abrogation: A major consequence of ATR/Chk1 inhibition is the abrogation of the DNA damage-induced S and G2/M cell cycle checkpoints [1] [2] [4]. Cancer cells are forced to proceed into mitosis despite the presence of unrepaired DNA, leading to catastrophic cell division and death.
  • DNA Repair Inhibition: this compound impairs Homologous Recombination (HR) repair, a high-fidelity pathway for repairing DNA double-strand breaks. This is evidenced by the inhibition of damage-induced Rad51 focus formation and the persistence of DNA damage markers like γH2AX and 53BP1 [2].
  • Synthetic Lethality with DNA Damaging Agents: The efficacy of this compound is based on the concept of synthetic lethality. It is profoundly synergistic when combined with agents that cause replication stress or specific types of DNA damage, such as topoisomerase I inhibitors (e.g., camptothecin, irinotecan), ionizing radiation, gemcitabine, and alkylating agents like melphalan [1] [2] [5].

The diagram below illustrates how this compound disrupts the native DNA damage response, preventing cell cycle arrest and repair, which leads to the accumulation of lethal DNA damage.

G DNADamage DNA Damage/Replication Stress ATRActivation ATR Activation DNADamage->ATRActivation CHK1Phos Chk1 Phosphorylation ATRActivation->CHK1Phos CheckpointAbrogation Checkpoint Abrogation ATRActivation->CheckpointAbrogation Leads to CellCycleArrest Cell Cycle Arrest (S/G2) CHK1Phos->CellCycleArrest DNARepair DNA Repair CHK1Phos->DNARepair CellCycleArrest->DNARepair CellSurvival Cell Survival DNARepair->CellSurvival VE821 This compound Inhibitor VE821->ATRActivation Inhibits RepairFailure Repair Failure CheckpointAbrogation->RepairFailure MitoticCatastrophe Mitotic Catastrophe/Cell Death RepairFailure->MitoticCatastrophe

This compound inhibits ATR, disrupting the DNA damage response and leading to cell death.

Quantitative Efficacy and Synergy Data

This compound demonstrates significant sensitization across various cancer types and DNA-damaging treatments. The tables below summarize key quantitative findings from preclinical studies.

Table 1: Radiosensitization by this compound Across Cancer Cell Lines

Cancer Type Cell Line Radiation Type Sensitization Enhancement Ratio (SER) / Key Finding Reference
Pancreatic PSN-1, MiaPaCa-2, PANC-1, Primary PancM X-rays / Gamma Significant reduction in clonogenic survival [2]
Cervical & Osteosarcoma HeLa, U2OS High LET Carbon Ions (70 keV/μm) SER (D10): ~1.5-2.0 with 24h treatment [4]
Leukemia MOLT-4 Gamma-rays Increased radiosensitivity; disrupted metabolism [3]
Chondrosarcoma SW-1353, Cal-78 X-rays, Protons, Carbon Ions Dose-dependent reduction in viability; persistent γH2AX [6]

Table 2: Chemosensitization by this compound in Combination Studies

Combination Drug Cancer Type Cell Line / Model Synergistic Effect / Key Finding Reference
Topotecan/Irinotecan Colon, Breast HT-29, MDA-MB-231 Marked antiproliferative synergy; enhanced in vivo tumor response [1]
Gemcitabine Pancreatic PSN-1, MiaPaCa-2 Enhanced cytotoxicity under normoxia and hypoxia (0.5% O₂) [2]
Cisplatin Gastric MKN-45, AGS; Organoids Reversed cisplatin resistance; synergistic in vitro and in vivo [7]
Melphalan Multiple Myeloma MM.1S, H929; PDX models Strong synergy; induced apoptosis; reduced tumor burden in vivo [5]

Detailed Experimental Protocols

The following are standardized protocols for key assays used to evaluate this compound efficacy, compiled from multiple studies.

Cell Viability and Clonogenic Survival Assay

This protocol is fundamental for assessing cytotoxicity and long-term reproductive cell death after combined treatment [1] [2] [4].

  • Cell Seeding: Plate cells in 96-well plates (for viability, e.g., using CellTiter-Glo) or appropriate dishes for clonogenic assays 24 hours before drug addition.
  • Drug Treatment:
    • Pre-incubation: Add this compound (typical working concentration 1 µM) to cells 1 hour prior to the DNA-damaging agent (radiation or chemotherapy) [2] [4].
    • Co-treatment: Expose cells to both this compound and the genotoxic agent.
    • For clonogenic assays, the drug is often washed out after 24-72 hours, and cells are left to grow for 10-12 days to form colonies [2] [4].
  • Analysis:
    • For viability assays, luminescence/absorbance is measured after 72 hours of treatment [1] [5].
    • For clonogenic assays, colonies are fixed, stained (e.g., with crystal violet), and counted (colonies with >50 cells). Surviving fractions are calculated and fitted to a linear-quadratic or other model to determine radiosensitization enhancement ratios [2] [4].
Immunoblotting for DDR Pathway Analysis

This method confirms target engagement and monitors downstream molecular events [1] [2] [3].

  • Cell Lysis: Harvest cells at designated time points post-treatment (e.g., 2-6 hours after radiation). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Separation and Transfer: Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE (e.g., 4-20% Tris-glycine gel) and transfer to a nitrocellulose or PVDF membrane.
  • Antibody Probing: Probe membranes with specific primary antibodies overnight at 4°C.
    • Key Antibodies: pChk1 (Ser345), total Chk1, pATR, γH2AX, pRPA32, p53, and a loading control (e.g., GAPDH, β-actin) [1] [2] [3].
  • Detection: Incubate with HRP-conjugated secondary antibodies and develop signals using chemiluminescence. Successful ATR inhibition is confirmed by reduced pChk1 (Ser345) levels despite the presence of DNA damage.
Cell Cycle Analysis by Flow Cytometry

Used to demonstrate the abrogation of the G2/M checkpoint [1] [4].

  • Treatment and Fixation: Treat cells with this compound and DNA-damaging agent. At various time points post-treatment (e.g., 12, 18, 24 hours), harvest cells and fix in cold 70% ethanol.
  • Staining: Stain fixed cells with a solution containing propidium iodide (PI, 50 µg/mL) and RNase (200 µg/mL) for at least 30 minutes in the dark. PI stains DNA content.
  • Analysis: Analyze samples using a flow cytometer. Plot DNA content (PI signal) to determine the proportion of cells in G0/G1, S, and G2/M phases. Successful checkpoint abrogation is indicated by a decrease in the G2/M population and an increase in cells with sub-G1 DNA content (apoptotic) in treated samples compared to controls [4].
Immunofluorescence Microscopy for DNA Damage Foci

This technique visualizes and quantifies DNA repair dynamics [1] [2].

  • Cell Culture and Treatment: Grow cells on chambered slides. Treat with this compound and DNA-damaging agent as required.
  • Fixation and Permeabilization: At specific time points, fix cells with paraformaldehyde (e.g., 4%) and permeabilize with Triton X-100 (e.g., 0.5%).
  • Staining: Incubate with primary antibodies against DNA damage markers (e.g., γH2AX, 53BP1, Rad51) followed by fluorescent dye-conjugated secondary antibodies. Counterstain nuclei with DAPI.
  • Imaging and Quantification: Capture images using a confocal or fluorescence microscope. The number of foci per nucleus is quantified manually or using image analysis software. This compound treatment leads to persistent γH2AX/53BP1 foci and inhibited Rad51 focus formation, indicating failed DNA repair [2].

This compound serves as a powerful tool for preclinical research and a prototype for clinical ATR inhibitors like VX-970. Its well-defined mechanism and robust experimental validation make it a compelling candidate for combination therapy strategies aimed at overcoming treatment resistance in cancer.

References

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

VE-821 exerts its effects by specifically inhibiting the ATR-Chk1 signaling pathway, which is crucial for managing replication stress and DNA damage. The diagram below illustrates this mechanism and how this compound disrupts it.

DNA_Damage Replication Stress/ DNA Damage ATR ATR Kinase DNA_Damage->ATR CHK1 Chk1 ATR->CHK1 Phosphorylates CellDeath Mitotic Catastrophe & Cell Death ATR->CellDeath Without this compound: Fork Collapse pCHK1 p-Chk1 (Active) CHK1->pCHK1 CellCycle Cell Cycle Arrest & DNA Repair pCHK1->CellCycle VE821 This compound VE821->ATR Inhibits

When DNA damage occurs, ATR is activated and phosphorylates its key downstream effector, Chk1. Active p-Chk1 halts the cell cycle to allow time for DNA repair [1] [2]. By inhibiting ATR, this compound prevents this protective checkpoint from being activated. This forces damaged cells to proceed into mitosis without repairing their DNA, ultimately leading to mitotic catastrophe and cell death [2] [3].

Research Applications & Experimental Evidence

This compound is primarily used in research to sensitize cancer cells to various DNA-damaging agents, such as chemotherapy and radiation. The table below outlines key findings from preclinical studies.

Cancer Type DNA-Damaging Agent Key Findings with this compound PMID / Reference
Gastric Cancer Cisplatin Reversed cisplatin resistance, synergized to reduce cell viability in cell lines and patient-derived organoids, and inhibited DDR activation. [1] [2] -
Pancreatic Cancer Radiation & Gemcitabine Significantly radiosensitized cells under normoxia and hypoxia. Inhibited radiation-induced G2/M arrest and increased DNA damage. [3] -
Leukemia (MOLT-4) Radiation Potent radiosensitizer. Caused disruption of cellular metabolism and recovery of deoxynucleotides, hampering DNA repair. [4] -
Various Cancers Topoisomerase I Inhibitors (e.g., Camptothecin) Abrogated S-phase replication checkpoints, strongly induced γH2AX, and showed marked synergistic anti-proliferative activity. [5] -

Working Concentrations & Protocol

Typical working concentrations for this compound in in vitro experiments range from 500 nM to 10 µM, with 1-10 µM being commonly used for sensitization studies [6] [4] [3]. The specific optimal concentration should be determined empirically for each cell line and experimental condition.

A representative protocol for a clonogenic survival assay (a standard test for radiosensitivity) is as follows [3]:

  • Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
  • Pre-treatment: Add this compound to cell cultures at the desired final concentration (e.g., 1 µM) 1 hour before irradiation or administration of a chemotherapeutic drug.
  • Treatment: Expose cells to the DNA-damaging agent (e.g., radiation, gemcitabine, cisplatin).
  • Post-treatment: Maintain the cells in the drug-containing medium for a specified period (e.g., 24 to 72 hours post-irradiation) before washing it out and allowing colonies to form.
  • Analysis: Fix and stain the resulting colonies after 1-2 weeks, then count them to determine the surviving fraction.

Key Considerations for Use

  • Solubility: this compound is soluble in DMSO. A typical stock concentration is 74 mg/mL (200.86 mM) [6] [7].
  • Off-Target Effects: While highly selective for ATR, one study suggested that a high concentration (10 µM) might have off-target effects on mTOR signaling [4]. Using the lowest effective concentration is advisable.
  • Research Use Only: this compound is for research purposes only and is not for diagnostic or therapeutic use in humans [6] [8].

References

VE-821 selectivity for ATR over ATM DNA-PK

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Selectivity Profile

The following table summarizes the key inhibitory constants that define VE-821's selectivity, primarily obtained from cell-free kinase assays [1] [2] [3].

Kinase Target Ki (nM) IC₅₀ (nM) Selectivity Fold (over ATR)
ATR 13 26 (Reference)
DNA-PK 2,200 - >75-fold
PI 3-Kγ 3,900 - >75-fold
mTOR >1,000 - >75-fold
ATM 16,000 - >1,000-fold

This data shows that this compound's affinity for ATR is substantially higher than for other related kinases [1]. Its high selectivity is crucial for its use as a research tool, as it helps minimize off-target effects that could confound experimental results.

Experimental Evidence & Protocols

The selectivity of this compound is not just theoretical but has been consistently demonstrated in cellular models. The following diagram illustrates a typical experimental workflow used to validate its activity and selectivity in cells.

G Start Seed cancer cell lines A Pre-treat with this compound (1 µM, 1 hour) Start->A B Induce DNA damage (e.g., IR, Gemcitabine) A->B C Harvest cells and analyze signaling B->C D1 Western Blot: ↓ p-Chk1 (Ser345) C->D1 D2 Western Blot: No change p-Chk2 (Thr68) No change p-ATM (Ser1981) C->D2

This experimental approach has been used to confirm this compound's mechanism in various studies:

  • Inhibition of ATR Signaling: In pancreatic cancer cells (PSN-1, MiaPaCa-2), pre-treatment with 1 µM this compound effectively inhibited radiation-induced or gemcitabine-induced phosphorylation of Chk1 at Ser345, confirming on-target ATR inhibition [4] [3].
  • Selectivity in Cellular Contexts: The same experiments showed that this compound did not inhibit the phosphorylation of ATM (Ser1981) or its downstream target Chk2 (Thr68), providing direct cellular evidence of its selectivity for ATR over the ATM pathway [4].

Mechanism of Action and Signaling Pathways

This compound functions as an ATP-competitive inhibitor, binding directly to the kinase domain of ATR and blocking its activity [1] [2]. This inhibition disrupts the DNA damage response (DDR) network. The diagram below shows how this compound selectively interferes with this signaling cascade.

G DNADamage Replication Stress/ Broad DNA Damage ATRNode ATR Kinase DNADamage->ATRNode CHK1 CHK1 ATRNode->CHK1 Phosphorylates pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 CellCycleArrest Cell Cycle Arrest & DNA Repair pCHK1->CellCycleArrest VE821 This compound Inhibitor VE821->ATRNode Inhibits

By blocking the ATR-Chk1 signaling axis, this compound abrogates critical cell cycle checkpoints, leading to the accumulation of DNA damage and, in combination with genotoxic agents, promotes mitotic catastrophe and cell death [5] [6].

Therapeutic Rationale and Research Utility

The selectivity of this compound is the foundation of its research and therapeutic utility.

  • Synthetic Lethality: this compound selectively sensitizes cancer cells to DNA-damaging agents (like radiation, cisplatin, or gemcitabine), particularly those with defects in other DDR pathways (e.g., p53 mutation) [4] [5]. This creates a therapeutic window where cancer cells are targeted while minimizing damage to healthy cells [4].
  • Research Tool: Due to its well-characterized selectivity, this compound is a valuable tool for dissecting the specific roles of ATR in the broader DNA damage response network, without the confounding effects of concurrently inhibiting ATM or DNA-PK [1].

References

how does VE-821 inhibit Chk1 phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

VE-821 is a potent and selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor. Its primary mechanism for inhibiting Chk1 phosphorylation is through direct inhibition of its upstream activator.

  • Target Specificity: this compound is a highly selective ATP-competitive inhibitor that targets the ATR kinase directly. It does not directly inhibit the Chk1 kinase enzyme itself [1] [2].
  • Inhibition of Signaling Cascade: The ATR kinase is activated in response to replication stress and certain types of DNA damage, such as that induced by hydroxyurea, ultraviolet (UV) light, or specific chemotherapeutic agents [1] [3]. Once activated, ATR directly phosphorylates Chk1 on key residues, including Serine 345 (S345) [4] [5]. By inhibiting ATR, this compound prevents this crucial phosphorylation event, effectively shutting down the ATR-Chk1 signaling axis [2] [4] [5].
  • Functional Consequences: The ATR-Chk1 pathway is a vital component of the DNA damage response (DDR), responsible for initiating cell cycle checkpoints (particularly in S and G2 phases), promoting DNA repair, and stabilizing replication forks. Inhibition of this pathway by this compound leads to abrogation of the cell cycle checkpoint, increased replication stress, and ultimately, cell death, especially in p53-deficient cancer cells that are heavily reliant on the G2/M checkpoint for DNA repair [1] [2] [4].

Quantitative Data on Pathway Inhibition

The tables below summarize key experimental evidence demonstrating this compound's effect on Chk1 phosphorylation and related cellular markers.

Table 1: Key Experimental Findings on Chk1 Phosphorylation Inhibition

Observation Experimental Context Citation
Decreased p-Chk1 (S345) Multiple human cancer cell lines treated with this compound and Topoisomerase I inhibitors (e.g., Camptothecin, LMP-400) [2]
Suppressed p-Chk1 (S345) U2OS cells treated with this compound and the Chk1 inhibitor AZD7762 [5]
Downregulation of ATR-Chk1 pathway phosphorylation Gastric cancer (GC) cells and organoids treated with this compound and Cisplatin [6]
Inhibition of ATR-selective phosphorylation Phenotype-based screen in HeLa cells exposed to hydroxyurea [1]

Table 2: Functional Consequences of ATR/Chk1 Pathway Inhibition by this compound

Cellular Effect Outcome Citation
Abrogation of S-phase checkpoint Premature continuation of DNA synthesis despite damage [2]
Suppression of origin-firing checkpoint Increased replication initiation under stress [2]
Induction of "pan-nuclear γH2AX" Widespread, irreparable DNA damage and replication catastrophe [5]
Sensitization to DNA-damaging agents Synergistic cell death with cisplatin, irradiation, and topoisomerase inhibitors [2] [6] [7]

Experimental Protocols for Verification

To experimentally verify the inhibition of Chk1 phosphorylation by this compound, researchers typically use the following methodologies, often in combination with a DNA-damaging agent to stimulate the pathway.

Table 3: Standard Experimental Approach for Assessing this compound Activity

Method Purpose Key Details
Cell Treatment & Pathway Activation To induce ATR-Chk1 signaling. Treat cells with a DNA-damaging agent (e.g., Hydroxyurea (3mM, 2h), Camptothecin, or Cisplatin) to activate ATR [1] [2].
Drug Inhibition To inhibit the ATR kinase. Co-treat cells with This compound (typically 1-10 µM) for 1 to 24 hours alongside the DNA-damaging agent [8] [2] [4].

| Immunoblotting (Western Blot) | To detect protein phosphorylation levels. | Analyze cell lysates with antibodies against:

  • Phospho-Chk1 (Ser345) - primary readout for ATR inhibition.
  • Total Chk1 - loading control.
  • γH2AX - marker for DNA double-strand breaks.
  • Phospho-CDK1 (T14/Y15) - marker for cell cycle checkpoint status [8] [2] [4]. |

Pathway Visualization

The following diagram illustrates the core signaling pathway that this compound disrupts, based on the evidence from the search results:

G ReplicationStress Replication Stress or DNA Damage ATR ATR Kinase ReplicationStress->ATR pChk1 p-Chk1 (S345) (Active) ATR->pChk1 Phosphorylates InhibitedpChk1 p-Chk1 (S345) (Inhibited) ATR->InhibitedpChk1 Phosphorylation Blocked CellCycleCheckpoint Cell Cycle Checkpoint Activation & DNA Repair pChk1->CellCycleCheckpoint Signals VE821 This compound Inhibitor VE821->ATR Inhibits CheckpointFailure Checkpoint Failure & Replication Catastrophe InhibitedpChk1->CheckpointFailure

This diagram shows that this compound directly inhibits ATR, preventing it from phosphorylating and activating Chk1. This blockade disrupts the DNA damage response, leading to a failure in cell cycle arrest and potentially causing replication catastrophe and cell death.

Key Insights for Research Applications

  • Mechanistic Distinction: Unlike some compounds that deplete Chk1 protein levels (e.g., Hsp90 inhibitors), this compound acts by directly preventing its activation phosphorylation, offering a clean mechanism for studying pathway function [1].
  • Research Utility: this compound is a valuable tool compound for probing the ATR-Chk1 pathway's role in cellular processes beyond the DNA damage response, including its newly identified functions in mitosis and autophagy [8] [3].
  • Therapeutic Synergy: The primary research and therapeutic application of this compound lies in its ability to sensitize cells to other DNA-damaging agents, including chemotherapy (cisplatin, topoisomerase inhibitors) and radiotherapy [2] [6] [7]. This effect is particularly potent in cancer cells with underlying replication stress or defects in the G1 checkpoint (e.g., p53 mutation) [1] [4].

References

VE-821 solubility DMSO storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Handling

The following table summarizes the core physical and chemical properties of VE-821 for laboratory use.

Property Specification
CAS No. 1232410-49-9 [1] [2] [3]
Molecular Formula C₁₈H₁₆N₄O₃S [1] [2] [3]
Molecular Weight 368.41 g/mol [1] [2] [3]
Purity Typically ≥98% (HPLC) [2]
Physical Form White to beige or light green powder [2] [3]
Solubility & Stock Solution Preparation

This compound is highly soluble in DMSO but not in aqueous buffers. [1] [2] [3]

  • Primary Solvent: DMSO [1] [2] [3]
  • Reported Solubility in DMSO:
    • >10 mg/mL (clear solution) [2]
    • 50 mg/mL (135.72 mM) [3]
    • 74 mg/mL (200.86 mM) [1]
    • 100 mM [4]
  • Aqueous Solubility: Insoluble in water and ethanol [1] [3].

For in vivo studies, it can be prepared as a homogeneous suspension using a vehicle like 0.5% Carboxymethyl cellulose sodium salt (CMC-Na) at concentrations ≥5 mg/mL. [1]

Storage & Stability
  • Recommended Storage Temperature: -20°C [2] [3] [5]
  • Stability of Stock Solution:
    • -80°C: 1 year [3]
    • -20°C: 6 months [3]
  • Shipping: Can be transported at room temperature. Stability tests indicate it can be shipped without cooling measures. [1]

Biological Activity & Experimental Use

This compound is a high-affinity, ATP-competitive inhibitor that specifically targets the ATR kinase, a key regulator of the DNA damage response. [2] [5] [4]

Potency and Selectivity Profile

The table below lists the published inhibitory constants (Ki) and IC₅₀ values for this compound against its primary target and related kinases.

Target Ki / IC₅₀ Notes
ATR Ki = 13 nM [1] [3] [5] Primary target; IC₅₀ = 26 nM (cell-free) [1] [3]
ATM Ki = 16 μM [1] [3] >1,200-fold selectivity over ATR [1] [4]
DNA-PK Ki = 2.2 μM [1] [3] ~170-fold selectivity over ATR [1] [4]
PI3Kγ Ki = 3.9 μM [1] [3] ~300-fold selectivity over ATR [1] [4]
mTOR Ki >1 μM [1] [3] Minimal activity [1]
Key Experimental Protocols

The following diagram illustrates a typical workflow for using this compound in cell-based studies, particularly in chemosensitization experiments:

G Start Seed Cancer Cells A Pre-treat with this compound (e.g., 10 µM) Start->A B Apply DNA-Damaging Agent (e.g., Cisplatin, Radiation) A->B C Incubate (Time varies by assay) B->C D Assay Readout C->D E1 Western Blot: pChk1 (Ser345), γH2AX D->E1 E2 Cell Viability (CCK-8, MTS) D->E2 E3 Apoptosis (Flow Cytometry) D->E3

1. Kinase Inhibition Assay (Cell-Free)

  • Method: Radiometric phosphate incorporation assay. [1] [3]
  • Procedure: A stock solution containing buffer, kinase, and target peptide is prepared. This compound in DMSO is added (final DMSO concentration ~7%). The reaction is initiated with [γ-³³P]ATP, incubated at 25°C, stopped with phosphoric acid, and peptides are captured on a phosphocellulose membrane for measurement. [1] [3]

2. Cell-Based Assays (Example: Chemosensitization)

  • Cell Lines: Frequently used in various cancer cell lines (e.g., pancreatic PSN-1, MiaPaCa-2; gastric MKN-45, AGS). [6] [5]
  • Treatment:
    • Plate cells and allow them to adhere. [1]
    • Pre-treat or co-treat cells with this compound (typical range 1-10 µM). [6] [5]
    • Apply DNA-damaging agents (e.g., Cisplatin, Gemcitabine, ionizing radiation). [6] [5]
  • Incubation Time: Varies; viability assays often last 72-96 hours. [1] [6]
  • Readouts:
    • Viability: Measured by MTS, CCK-8, or Cell Titer Glo assays. [1] [6]
    • Apoptosis: Quantified by flow cytometry (Annexin V/PI). [6]
    • Mechanism: Western blotting for pChk1 (Ser345), γH2AX, and cleaved caspases. This compound should inhibit ATR-mediated Chk1 phosphorylation. [6] [5]

Key Research Applications & Findings

This compound is primarily used to investigate ATR's role in the DNA damage response and to overcome treatment resistance:

  • Sensitizer for Chemotherapy: this compound significantly sensitizes gastric cancer cells and organoids to Cisplatin by inhibiting the ATR-CHK1 DNA damage response pathway and reversing cisplatin-induced STAT3 activation. [6]
  • Sensitizer for Radiotherapy: this compound increases the sensitivity of pancreatic cancer cells to radiation and Gemcitabine under both normoxic and hypoxic conditions, inhibiting radiation-induced G2/M arrest. [5]
  • Research Tool in Fundamental Biology: Used to dissect signaling pathways, such as the intrinsic S/G2 checkpoint that prevents premature mitotic entry. [7]

References

Mechanism of Action: How VE-821 Mediates Radiosensitization

Author: Smolecule Technical Support Team. Date: February 2026

VE-821 specifically inhibits the ATR kinase, a key regulator of the DNA damage response (DDR). Its radiosensitizing effects are achieved through multiple mechanisms:

  • Inhibition of ATR Signaling: this compound abrogates radiation-induced phosphorylation of ATR's primary downstream effector, Checkpoint kinase 1 (Chk1), at Ser345, confirming the direct inhibition of the ATR pathway [1] [2].
  • G2/M Cell Cycle Checkpoint Abrogation: By inhibiting ATR, this compound prevents irradiated cells from arresting at the G2/M cell cycle checkpoint, forcing cells with unrepaired DNA damage to proceed into mitosis, leading to cell death [3] [4].
  • Inhibition of DNA Repair: Treatment with this compound leads to increased and persistent DNA damage, as evidenced by elevated levels of γH2AX and 53BP1 foci. It also inhibits homologous recombination repair, indicated by reduced Rad51 foci formation [2].
  • Enhanced Metabolic Disruption and Apoptosis: this compound potentiates the metabolic disruption caused by irradiation and can increase the phosphorylation of MAPK and the expression of apoptosis markers [5] [6].

Detailed Experimental Protocol for Radiosensitization

The following protocol synthesizes standard methodologies used across multiple studies involving various human cancer cell lines (e.g., leukemic HL-60, pancreatic PSN-1, chondrosarcoma SW-1353) [1] [2] [6].

Cell Culture and Preparation
  • Cell Lines: Experiments are commonly performed on cancer cell lines with specific DDR deficiencies (e.g., p53 mutation). Examples include HL-60 (p53-negative), MOLT-4, PSN-1, MiaPaCa-2, HeLa, and U2OS [1] [2] [3].
  • Culture Conditions: Maintain cells in their recommended medium (e.g., RPMI-1640 for HL-60, DMEM for others) supplemented with 10-20% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator [1] [7].
This compound Preparation and Treatment
  • Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store aliquots at -20°C [5] [7].
  • Working Concentration: A final concentration of 1 μM is most frequently used for radiosensitization experiments with minimal single-agent toxicity. Higher concentrations (e.g., 10 μM) may be used but can increase off-target effects [2] [3] [5].
  • Treatment Schedule: Pre-incubate cells with this compound for 1 hour prior to irradiation. For clonogenic assays, a continuous post-irradiation incubation of 24 to 72 hours is typical before re-plating for colony formation [2] [3].
Irradiation
  • Radiation Sources: Studies use various sources, including:
    • Gamma-rays (e.g., from a Cobalt-60 source) [5]
    • X-rays [3] [4]
    • High-LET particles (e.g., proton or carbon ions) [3] [6]
  • Dose Range: Doses vary by experiment and cell line radiosensitivity, commonly ranging from 2 Gy to 8 Gy for single fractions [3] [6].
Assessment of Radiosensitization: Key Endpoint Assays
Assay Type Key Measurement Typical Protocol Outline Relevant Findings with this compound
Clonogenic Survival Assay Colony-forming ability Irradiate cells, trypsinize after 8-24 h, plate at low density, incubate for 7-14 days, fix/stain colonies, and count [3] [4]. Significant reduction in surviving fraction across pancreatic, leukemic, and chondrosarcoma cells [2] [6].
Western Blot Analysis Protein expression & phosphorylation (e.g., pChk1 Ser345) Lyse cells 1-2 h post-IR, separate proteins via SDS-PAGE, transfer to membrane, probe with target antibodies [1] [7]. Abrogation of IR-induced Chk1 phosphorylation confirms ATR inhibition [1] [2].
Flow Cytometry (Cell Cycle) DNA content & cell cycle distribution Fix cells (e.g., 12 & 24 h post-IR), stain with Propidium Iodide (PI), analyze DNA content via flow cytometer [3] [4]. Abrogation of G2/M arrest; increased sub-G1 population [3] [4].
Immunofluorescence (DNA Damage Foci) γH2AX/53BP1/Rad51 foci Fix cells at various time points post-IR, permeabilize, stain with primary/secondary antibodies, count foci via microscopy [2]. Persistence of γH2AX/53BP1 foci; inhibition of Rad51 foci [2].
Micronucleus Assay Genomic instability Add Cytochalasin-B immediately post-IR, incubate 24 h, fix cells, stain DNA (DAPI), score micronuclei in binucleated cells [3] [4]. Significant increase in micronuclei formation, especially with high-LET radiation [3] [4].

Quantitative Radiosensitization Data from Literature

The table below summarizes the radiosensitizing effects of this compound across different cancer cell lines and radiation types.

Cell Line Cancer Type p53 Status Radiation Type [this compound] Key Metric & Result Citation
HL-60 Leukemia Negative Gamma Not Spec. Potent radiosensitization; 9834 phosphosites altered [1]
PSN-1, MiaPaCa-2 Pancreatic Mutant X-ray 1 μM Significant sensitization; inhibited pChk1 [2]
HeLa Cervical Deficient Carbon Ion / X-ray 1 μM SER(D10)a: 1.74 (Carbon), 1.93 (X-ray) [3] [4]
U2OS Osteosarcoma Wild-type Carbon Ion / X-ray 1 μM SER(D10): 1.72 (Carbon), 1.78 (X-ray) [3] [4]
MOLT-4 Leukemia Wild-type Gamma 10 μM Altered 623 phosphosites; metabolic disruption [5] [7]
SW-1353, Cal78 Chondrosarcoma N/A Proton 10 μM Most efficient viability reduction vs. PARP/ATM inhibitors [6] [8]
1BR-hTERT Normal Fibroblast Normal Carbon Ion / X-ray 1 μM Minimal to no radiosensitization (SER ~1.1) [3] [4]

Note: SER stands for Sensitization Enhancement Ratio. a) SER(D10) is the ratio of the radiation dose required to achieve 10% survival in control cells versus treated cells.

Visualizing the Experimental Workflow and Mechanism

The diagram below summarizes the core experimental workflow and the molecular mechanism of this compound action.

cluster_mechanism Molecular Mechanism of this compound start Start Experiment culture Cell Culture & Preparation start->culture drug Pre-treatment with This compound (1 µM, 1 hour) culture->drug irradiate Irradiation (X-ray, Gamma, Particle) drug->irradiate incubate Post-treatment Incubation (1-72 hours) irradiate->incubate analyze Analysis & Endpoint Assays incubate->analyze IR Ionizing Radiation DNA DNA Damage (DSBs, SSBs) IR->DNA ATR ATR Activation DNA->ATR CHK1 Chk1 Phosphorylation (G2/M Checkpoint Arrest) ATR->CHK1 Repair DNA Repair & Cell Survival CHK1->Repair Death Mitotic Catastrophe & Cell Death Repair->Death VE821 This compound Inhibitor VE821->ATR Inhibits

Critical Considerations for Researchers

  • Differential Effect on Normal Cells: A key advantage of this compound is its reported selective sensitization of cancer cells while largely sparing normal cells (e.g., 1BR-hTERT fibroblasts), likely due to the greater reliance of p53-deficient cancer cells on the ATR/Chk1 pathway for DNA repair [3] [4] [9].
  • Hypoxic Conditions: this compound retains its radiosensitizing efficacy under hypoxic conditions, which often contribute to radioresistance in solid tumors, making it a promising agent for targeting hypoxic tumor regions [2].
  • Particle Radiotherapy: this compound is highly effective in combination with high-linear energy transfer (LET) radiation like carbon ions, which cause more complex DNA damage and strongly activate ATR, making this combination particularly potent [3] [6].
  • Off-Target Effects: At higher concentrations (e.g., 10 μM), this compound may inhibit other kinases like mTOR, which can contribute to the observed phenotype. Researchers should use appropriate controls to interpret results accurately [5].

References

Application Note: VE-821 and Cisplatin Combination Therapy in Gastric Cancer Organoid Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cisplatin is a cornerstone chemotherapeutic agent for advanced gastric cancer (GC). However, its efficacy is severely limited by the development of chemoresistance, often driven by the activation of the DNA Damage Response (DDR) pathway, which enables cancer cells to repair cisplatin-induced DNA damage and survive. The ataxia-telangiectasia and Rad3-related (ATR) kinase is a central regulator of the DDR, and its expression is correlated with higher pathological stages in GC patients. This application note details the use of the ATR inhibitor VE-821 to sensitize GC cells and organoids to cisplatin, providing a potential therapeutic strategy to overcome resistance.

Mechanism of Action

Cisplatin exerts its cytotoxic effect by forming DNA crosslinks, which disrupt DNA replication and transcription. This damage triggers the DDR, specifically activating the ATR-CHK1 signaling pathway. Activation of this pathway leads to cell cycle arrest, providing time for DNA repair, and ultimately results in cisplatin resistance. This compound, a highly selective ATR inhibitor, disrupts this pro-survival signaling.

  • Key Molecular Mechanism: this compound blocks the phosphorylation of ATR and its downstream effector CHK1. This inhibition prevents cell cycle arrest, disables DNA repair mechanisms, and pushes damaged cells into mitotic catastrophe and apoptosis. Furthermore, ATR inhibition has been shown to reverse cisplatin-induced activation of STAT3, a transcription factor associated with cell proliferation and drug resistance, thereby further enhancing sensitivity [1].

The diagram below illustrates the signaling pathway and drug mechanism.

mechanism Cisplatin Cisplatin DNADamage DNADamage Cisplatin->DNADamage ATR ATR DNADamage->ATR Apoptosis Apoptosis DNADamage->Apoptosis pATR pATR ATR->pATR CHK1 CHK1 pATR->CHK1 pCHK1 pCHK1 CHK1->pCHK1 CellCycleArrest CellCycleArrest pCHK1->CellCycleArrest pSTAT3 pSTAT3 pCHK1->pSTAT3 DNARepair DNARepair CellCycleArrest->DNARepair CisplatinResistance CisplatinResistance DNARepair->CisplatinResistance VE821 VE821 VE821->pATR VE821->pSTAT3 pSTAT3->CisplatinResistance

Experimental Models and Key Findings

Research demonstrates the synergistic effect of this compound and cisplatin across various GC models, including two-dimensional (2D) cell lines, three-dimensional (3D) organoids, and in vivo models.

Table 1: Summary of Key Experimental Findings in Gastric Cancer Models

Experimental Model Treatment Key Findings Citation
GC Cell Lines (AGS, MKN-45) Cisplatin + this compound Synergistic reduction in cell viability; increased apoptosis; downregulation of p-ATR, p-CHK1, and p-STAT3. [1]
Gastric Cancer Organoids Cisplatin + this compound Significant reduction in organoid viability; synergistic effect confirmed by lower IC~50~ and combination index (CI). [1]
In Vivo (Mouse Xenograft) Cisplatin + this compound Enhanced tumor growth inhibition compared to monotherapy. [1]

Detailed Experimental Protocols

Gastric Cancer Organoid Culture and Biobanking

GC organoids can be established from patient-derived tumor tissues (surgical resections or biopsies) and serve as a physiologically relevant model that retains tumor heterogeneity and the microenvironment [1] [2].

  • Culture Conditions: Maintain GC organoids in a specialized 3D extracellular matrix (e.g., Matrigel) and feed with a culture medium containing essential growth factors (e.g., Wnt, R-spondin, Noggin, EGF) [2].
  • Passaging: Organoids are typically passaged every 1-2 weeks by mechanical disruption or enzymatic digestion followed by re-embedding in fresh matrix.
  • Biobanking: For long-term storage, organoids can be cryopreserved in freezing medium containing 10% DMSO and stored in liquid nitrogen.
Drug Sensitivity Assay Using Organoids

This protocol assesses the efficacy of this compound and cisplatin, alone and in combination, on GC organoid viability.

  • Materials:

    • Matrigel or similar basement membrane matrix.
    • Advanced culture medium (e.g., Advanced DMEM/F12).
    • Cisplatin (Selleck Chemicals, dissolved in saline).
    • This compound (Selleck Chemicals, dissolved in DMSO).
    • Cell Titer-Glo 3D Cell Viability Assay kit (Promega).
    • White-walled, clear-bottom 96-well plates.
    • Luminescence plate reader.
  • Procedure:

    • Seed Organoids: Harvest and dissociate GC organoids into single cells or small clusters. Seed them in Matrigel droplets in a 96-well plate (approximately 500-2000 cells per well). Allow the matrix to polymerize before adding culture medium.
    • Drug Treatment: After 3-5 days of growth, treat the organoids with a concentration gradient of cisplatin (e.g., 0.1-100 µM) and/or this compound (e.g., 1-20 µM). Include vehicle controls (saline and DMSO).
    • Incubation: Incubate the organoids with the drugs for a predetermined period (e.g., 96-120 hours), refreshing the medium and drugs every 2-3 days.
    • Viability Measurement:
      • Equilibrate the plate and Cell Titer-Glo 3D reagent to room temperature.
      • Add an equal volume of Cell Titer-Glo 3D reagent to each well.
      • Shake the plate on an orbital shaker for 5-10 minutes to induce cell lysis.
      • Allow the plate to incubate at room temperature for 25 minutes to stabilize the luminescent signal.
      • Record the luminescence using a plate reader.
    • Data Analysis: Normalize luminescence readings to the vehicle control. Calculate the half-maximal inhibitory concentration (IC~50~) for each drug and the combination index (CI) using software such as CompuSyn to determine synergism (CI < 1), additive effect (CI = 1), or antagonism (CI > 1) [1].
Western Blot Analysis for Mechanism Validation

Confirm the on-target effect of this compound by analyzing key proteins in the ATR-CHK1 pathway.

  • Protein Extraction: Lyse organoids or cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation:
    • Primary Antibodies: Incubate with antibodies against: p-ATR (Ser428), ATR, p-CHK1 (Ser345), CHK1, p-STAT3, γ-H2AX (Ser139), and a loading control (e.g., GAPDH or β-Actin).
    • Secondary Antibodies: Use appropriate HRP-conjugated secondary antibodies.
  • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate and an imaging system. Expected results show decreased levels of p-ATR, p-CHK1, and p-STAT3, and increased γ-H2AX in the combination treatment group [1].

The following workflow summarizes the key steps in the drug testing process.

workflow Start Establish GC Organoids (Patient Tissue) A Seed Organoids in 3D Matrix (96-well plate) Start->A B Drug Treatment: Cisplatin, this compound, Combination, Vehicle A->B C Incubate (96-120h) B->C D Cell Viability Assay (Cell Titer-Glo 3D) C->D E Luminescence Readout & Data Analysis (IC₅₀, CI) D->E F Mechanistic Validation (Western Blot, Flow Cytometry) E->F

Quantitative Data and Analysis

The combination of this compound and cisplatin demonstrates strong synergy. The table below summarizes typical IC~50~ values and combination indices observed in research.

Table 2: Quantitative Synergy Data for this compound and Cisplatin

Model System Cisplatin IC₅₀ (µM) This compound IC₅₀ (µM) Combination IC₅₀ (µM) Combination Index (CI) Interpretation
GC Cell Line (e.g., AGS) Relatively High [1] Effective dose range [1] Significantly Lower [1] < 1 [1] Synergism
Gastric Cancer Organoids Model-dependent Model-dependent Significantly Lower [1] < 1 [1] Synergism

Conclusion and Research Implications

The combination of the ATR inhibitor this compound with cisplatin presents a compelling strategy to overcome cisplatin resistance in gastric cancer by targeting the underlying DNA damage response mechanism. The use of patient-derived organoids as a preclinical model provides a high degree of clinical relevance for drug screening and validation.

Key Implications for Drug Development:

  • Biomarker Development: High ATR expression in tumor tissues may serve as a predictive biomarker for patient selection [1].
  • Therapeutic Potential: This combination warrants further investigation in clinical trials for patients with advanced, cisplatin-resistant gastric cancer.
  • Broader Applicability: The rationale of ATR inhibition can be extended to other solid tumors reliant on the ATR-CHK1 axis for survival under replication stress [3] [4] [5].

References

G2/M Checkpoint Abrogation with VE-821: Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The G2/M DNA damage checkpoint is a critical cellular mechanism that prevents entry into mitosis when DNA damage is detected, thereby allowing time for repair [1]. VE-821 specifically inhibits the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key sensor and transducer of DNA damage and replication stress signals.

The following diagram illustrates how this compound abrogates this checkpoint, forcing damaged cells into mitosis and leading to cell death.

G This compound Abrogates the G2/M DNA Damage Checkpoint cluster_pathway_normal Normal Checkpoint Response cluster_pathway_inhibited With this compound Treatment DNA_Damage DNA Damage (e.g., by IR) ATR_Activation ATR Activation & Signaling DNA_Damage->ATR_Activation VE821 This compound Inhibits ATR Chk1_Phospho Chk1 Phosphorylation (Ser345) ATR_Activation->Chk1_Phospho CDC25_Inactivation Inactivation of CDC25 Chk1_Phospho->CDC25_Inactivation CDK1_Inactivation Inactive Cyclin B-CDK1 (G2/M Arrest) CDC25_Inactivation->CDK1_Inactivation Mitosis_Prevention Cell Cycle Arrest Prevents Mitosis CDK1_Inactivation->Mitosis_Prevention Chk1_NoPhospho No Chk1 Phosphorylation VE821->Chk1_NoPhospho CDC25_Active Active CDC25 Chk1_NoPhospho->CDC25_Active CDK1_Active Active Cyclin B-CDK1 CDC25_Active->CDK1_Active Mitotic_Catastrophe Premature Mitotic Entry (Mitotic Catastrophe) CDK1_Active->Mitotic_Catastrophe

Inhibition of ATR by this compound disrupts this protective signaling cascade, causing cells to bypass the arrest and enter mitosis with unrepaired DNA, a process that often results in mitotic catastrophe and cell death [2] [3] [4].

Detailed Experimental Protocols

Here are standardized protocols for using this compound in G2/M checkpoint abrogation and radiosensitization assays, compiled from multiple studies [2] [3] [4].

Cell Culture and Reagent Preparation
  • Cell Lines: This protocol has been used with various human cancer cell lines (e.g., HeLa, U2OS, PSN-1, MiaPaCa-2) and immortalized normal fibroblasts (e.g., 82-6 hTERT, 1BR-hTERT) [2] [3] [4].
  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C [2].
  • Working Concentration: Use a final concentration of 1 to 2.5 μM in cell culture media [2] [4]. A concentration of 1 μM is often sufficient for strong radiosensitization with minimal single-agent toxicity [3].
Core Assay: G2/M Checkpoint Abrogation & Radiosensitization

This is a typical workflow for assessing the effect of this compound in combination with radiation.

  • Seed Cells: Plate exponentially growing cells and allow them to adhere overnight.
  • Pre-treatment with this compound: Add this compound to the culture medium to achieve the final working concentration (1-2.5 μM). Incubate for 1 hour prior to irradiation [3] [4].
    • Control Groups: Include vehicle control (DMSO at the same dilution) and untreated control.
  • Irradiation: Irradiate cells with the desired dose of X-rays, gamma-rays, or carbon ions. For the modified G2-assay, cells are typically irradiated during the G2/M-phase transition [2].
  • Post-Irradiation Incubation: Maintain the cells in the medium containing this compound (or vehicle) until they are harvested for analysis. The duration can vary:
    • For cytogenetic analysis (chromosome breaks): Harvest cells 1-2 hours post-irradiation for metaphase spread preparation [2].
    • For clonogenic survival assays: Treat cells with this compound for a prolonged period (e.g., 24 hours post-irradiation) for maximum effect [3] [4].
  • Analysis: Proceed with your chosen endpoint analysis (see Section 3).

Key Readout Methodologies

The effect of this compound can be measured through several well-established assays.

Assay Type Key Readout Parameters Detailed Protocol Summary

| Modified G2-Assay [2] | Chromatid Breaks per Metaphase | 1. Irradiate cells in G2 phase (e.g., 0.5 or 1 Gy). 2. Add colcemid to arrest cells in metaphase immediately after IR. 3. Harvest cells 1-2 hours post-IR. 4. Prepare metaphase spreads and stain with Giemsa. 5. Score chromatid breaks under a microscope. | | Clonogenic Survival Assay [3] [4] | Surviving Fraction | 1. After treatment, trypsinize, count, and seed a known number of cells into dishes. 2. Allow colonies to grow for 7-14 days. 3. Fix and stain colonies (e.g., with crystal violet). 4. Count colonies (>50 cells). 5. Calculate plating efficiency and surviving fraction. | | Cell Cycle Analysis [4] | % Cells in G2/M Phase | 1. Harvest cells at specified times (e.g., 12, 24h) post-IR. 2. Fix cells in cold 70% ethanol. 3. Stain DNA with Propidium Iodide (PI) solution containing RNase. 4. Analyze DNA content by flow cytometry. | | Micronucleus (MN) Assay [4] | Micronuclei per Binucleated Cell | 1. Add Cytochalasin-B immediately after irradiation to block cytokinesis. 2. Incubate for 24-48 hours. 3. Fix cells (e.g., in cold methanol). 4. Stain DNA (DAPI) and membrane (e.g., anti-β-actin). 5. Score micronuclei in binucleated cells. | | Immunoblotting [3] | pChk1 (Ser345) / γH2AX levels | 1. Harvest cells and lyse at specific timepoints (e.g., 2h post-IR). 2. Separate proteins by SDS-PAGE and transfer to membrane. 3. Probe with primary antibodies (e.g., anti-pChk1-S345, γH2AX, total Chk1). 4. Use HRP-conjugated secondary antibodies and detect. |

Summary of Quantitative Findings

The table below summarizes the radiosensitizing effects of this compound across different experimental models.

Cell Line / Type Radiation Type This compound Concentration Key Observed Effects Reported Metric
82-6 hTERT, RPE [2] X-rays 2.5 µM Significant increase in chromatid breaks. ~100% increase (similar to AT cells)
PSN-1, MiaPaCa-2 [3] X-rays 1 µM Reduced clonogenic survival; abrogated G2/M arrest. Sensitizer Enhancement Ratio (SER): ~1.5-2.0
HeLa, U2OS (Tumor) [4] Carbon Ions (High LET) 1 µM Strong radiosensitization; abrogated G2/M arrest; increased micronuclei. SER at D10: ~1.4-1.8
1BR-hTERT (Normal) [4] Carbon Ions & X-rays 1 µM Minimal to no radiosensitization. SER at D10: ~1.0

Application Notes for Drug Development

  • Therapeutic Window: A key advantage of this compound is the differential effect observed between tumor and normal cells. Preclinical studies consistently show that this compound significantly sensitizes tumor cells while having a minimal effect on the survival of irradiated normal cells [3] [4].
  • Synergy with Chemotherapy: this compound also synergizes with DNA-damaging chemotherapeutic agents. It has been shown to sensitize pancreatic cancer cells to gemcitabine under both normoxic and hypoxic conditions [3].
  • Overcoming Hypoxia: Hypoxic tumor cells are often radioresistant. This compound effectively radiosensitizes cancer cells even under hypoxic conditions (0.5-1% O₂), making it a promising agent for targeting resistant tumor subpopulations [3].
  • Biomarker Analysis: Effective ATR inhibition can be confirmed by monitoring the reduction in radiation-induced phosphorylation of Chk1 at Ser345 via immunoblotting. Successful abrogation of the checkpoint leads to increased and persistent DNA damage markers, such as γH2AX foci [3].

Critical Considerations and Troubleshooting

  • Dose Scheduling: The radiosensitizing effect of this compound is enhanced with longer post-irradiation incubation times (up to 72 hours), but this must be balanced against potential increases in single-agent toxicity [3].
  • p53 Status: Tumor cells with mutant p53, which have a compromised G1/S checkpoint, are particularly reliant on the G2/M checkpoint for survival after DNA damage. These cells are often more vulnerable to ATR inhibition [3].
  • Handling Metaphase Spreads: For the modified G2-assay, the quality of metaphase spreads is critical. Optimize colcemid exposure time and hypotonic treatment for each cell line to obtain well-spread chromosomes without excessive rupture [2].

References

Comprehensive Application Notes: VE-821 in Colony Formation Assays Following Irradiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VE-821 and Colony Formation Assays

This compound is a highly selective and potent small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway. ATR plays a critical role in detecting DNA damage and replication stress, initiating cell cycle checkpoints to allow time for DNA repair. By inhibiting ATR, this compound disrupts these protective mechanisms, preventing cell cycle arrest and forcing damaged cells through mitosis, ultimately leading to cell death through mitotic catastrophe. This mechanism is particularly effective in cancer cells, which often have compromised DDR pathways and high levels of replication stress [1].

The colony formation assay (also known as clonogenic assay) is the gold standard method for evaluating the long-term reproductive viability of cells after experimental treatments, including radiation and drug exposure. This assay measures the ability of a single cell to proliferate indefinitely, forming a visible colony containing at least 50 cells. When combined with this compound treatment, this assay provides critical insights into the radiosensitizing effects of ATR inhibition across various cancer types. The quantitative data derived from these assays helps researchers determine the extent to which this compound enhances radiation-induced cell killing, providing a foundation for potential clinical applications in cancer therapy [2] [1].

Mechanism of Action: this compound as a Radiosensitizer

The radiosensitizing effect of this compound stems from its targeted disruption of the ATR-CHK1 signaling pathway, which normally coordinates the cellular response to DNA damage, particularly replication stress and double-strand breaks. When cells experience DNA damage from ionizing radiation, ATR is recruited to single-stranded DNA regions coated with replication protein A (RPA). Activated ATR then phosphorylates its key downstream effector, CHK1, which initiates cell cycle arrest primarily at the G2/M checkpoint. This arrest provides critical time for DNA repair before cells enter mitosis. This compound specifically inhibits ATR kinase activity, thereby blocking CHK1 phosphorylation and preventing cell cycle arrest [3] [4].

The consequence of ATR inhibition is that DNA-damaged cells bypass the G2/M checkpoint and proceed prematurely into mitosis without adequate DNA repair. This forced progression leads to mitotic catastrophe, characterized by abnormal chromosome segregation, formation of micronuclei, and ultimately, cell death. Research has demonstrated that this compound preferentially sensitizes cancer cells to radiation while showing minimal effects on normal cells, providing a potential therapeutic window. This selective sensitization is particularly pronounced in cancer cells with pre-existing DDR deficiencies, such as p53 mutations, which are present in approximately 70% of pancreatic cancers and render cells more dependent on ATR-mediated G2/M checkpoint control [1].

Table: Key Molecular Effects of this compound in Irradiated Cells

Molecular Parameter Effect of this compound Functional Consequence
ATR kinase activity Inhibited Disrupted DNA damage signaling
CHK1 phosphorylation (Ser345) Reduced Impaired checkpoint activation
γH2AX foci Persistence Increased DNA damage retention
Rad51 foci formation Inhibited Impaired homologous recombination repair
G2/M cell cycle arrest Abrogated Premature mitotic entry
Micronuclei formation Increased Genomic instability

Comprehensive Protocol: Colony Formation Assay with this compound and Irradiation

Materials and Reagents
  • Cell lines: Various cancer cell lines can be used, including PSN-1, MiaPaCa-2, and PANC-1 (pancreatic cancer), HeLa (cervical cancer), U2OS (osteosarcoma), or other relevant models [1] [2]
  • This compound stock solution: Prepare at 10 mM in DMSO; store at -20°C protected from light [1]
  • Irradiation source: X-ray, γ-ray, or carbon ion irradiator [2] [5]
  • Complete cell culture medium: Appropriate for cell line with serum and antibiotics
  • Phosphate buffered saline (PBS), sterile
  • Crystal violet staining solution: 0.1-0.5% (w/v) in distilled water or 100% ethanol
  • Tissue culture dishes: 6-well or 60-mm plates for colony formation
  • Dimethyl sulfoxide (DMSO): For vehicle controls
Step-by-Step Methodology
  • Cell Preparation and Plating:

    • Harvest exponentially growing cells using standard trypsinization procedures
    • Count cells using a hemocytometer or automated cell counter
    • Prepare appropriate dilution series to plate predetermined cell numbers based on expected radiation toxicity (typically ranging from 100 to 10,000 cells per dish depending on radiation dose)
    • Plate cells in triplicate or quadruplicate for each experimental condition
    • Allow cells to adhere for 4-6 hours under standard culture conditions (37°C, 5% CO₂) before treatment [1]
  • This compound Treatment and Irradiation:

    • Prepare working concentrations of this compound in complete medium (typically 0.1-3 μM, with 1 μM being most commonly used) [2] [1] [5]
    • Pre-incubate cells with this compound for 1 hour before irradiation [2] [5]
    • For vehicle controls, use DMSO at the same dilution as in drug-treated samples (typically 0.01-0.1%)
    • Irradiate cells at room temperature using appropriate radiation sources and doses (typically 0-8 Gy for X-rays)
    • After irradiation, return cells to incubator with this compound maintained in the medium
  • Post-Treatment Incubation and Colony Formation:

    • Incubate cells for a period sufficient for colony formation, typically 12-14 days, without disturbing the plates [2]
    • Refresh medium every 3-4 days, maintaining this compound concentration during the first 72 hours or as required by experimental design [1]
    • Monitor colony growth periodically using an inverted microscope
  • Colony Staining and Counting:

    • After incubation, carefully aspirate medium and gently wash cells with PBS
    • Fix cells with 100% ethanol or methanol:acetic acid (3:1) for 10-15 minutes
    • Stain with 0.1-0.5% crystal violet solution for 30-60 minutes
    • Gently rinse plates with tap water to remove excess stain and air dry
    • Count colonies manually or using automated colony counters, defining a colony as consisting of at least 50 cells [2] [5]
  • Data Analysis:

    • Calculate plating efficiency (PE) for controls: PE = (number of colonies formed / number of cells plated) × 100%
    • Calculate surviving fraction (SF) for each treatment: SF = (number of colonies formed after treatment / number of cells plated × PE)
    • Plot survival curves as log of surviving fraction versus radiation dose
    • Calculate sensitization enhancement ratios (SER) using D10 values (dose required to reduce survival to 10%): SER = D10 (control) / D10 (this compound treated) [2]

Quantitative Data Summary from Literature

Table: this compound Radiosensitization Effects Across Cancer Cell Types

Cell Line Cancer Type Radiation Type This compound Concentration Sensitization Enhancement Ratio (SER) Reference
PSN-1 Pancreatic X-rays 1 μM ~1.5-2.0 (estimated from survival curve) [1]
MiaPaCa-2 Pancreatic X-rays 1 μM ~1.5-2.0 (estimated from survival curve) [1]
PANC-1 Pancreatic X-rays 1 μM ~1.5-2.0 (estimated from survival curve) [1]
HeLa Cervical Carbon ions (70 keV/μm) 1 μM 1.36 (8h treatment), 1.74 (24h treatment) [2] [5]
HeLa Cervical X-rays 1 μM 1.21 (8h treatment), 1.93 (24h treatment) [2] [5]
U2OS Osteosarcoma Carbon ions 1 μM 1.29 (8h treatment), 1.72 (24h treatment) [2] [5]
U2OS Osteosarcoma X-rays 1 μM 1.17 (8h treatment), 1.78 (24h treatment) [2] [5]
1BR-hTERT Normal fibroblast Carbon ions 1 μM 1.07 (8h treatment), 1.23 (24h treatment) [2] [5]
Key Findings from Quantitative Studies

The tabulated data demonstrates that This compound consistently enhances radiation sensitivity across multiple cancer cell types, with sensitization enhancement ratios typically ranging from 1.2 to 2.0. Importantly, the degree of sensitization depends on several experimental factors:

  • Treatment duration: Extended this compound exposure (24 hours) generally produces greater radiosensitization compared to shorter exposures (8 hours), as evidenced by the increased SER values in HeLa and U2OS cells [2] [5]

  • Radiation quality: this compound effectively sensitizes cells to both conventional photon radiation (X-rays) and high linear energy transfer (LET) radiation such as carbon ions, with some studies suggesting slightly enhanced effects with high LET radiation [2] [5]

  • Differential sensitivity: Notably, normal human fibroblasts (1BR-hTERT) show significantly less radiosensitization by this compound compared to cancer cells, suggesting a potential therapeutic window that could be exploited clinically [2] [5]

Experimental Variations and Technical Considerations

Alternative Radiation Sources and Schedules

While the basic protocol utilizes standard X-ray irradiation, researchers have successfully adapted the assay for various radiation types and treatment schedules:

  • High LET radiation: For carbon ion irradiation (70 keV/μm), similar protocols apply with appropriate dosimetry and shielding considerations [2] [5]

  • Hypoxic conditions: To simulate tumor hypoxia, cells can be placed in specialized chambers (0.5% O₂) for 6 hours prior to and 1 hour following irradiation. This compound maintains its radiosensitizing effects under these hypoxic conditions, which is particularly relevant for treating resistant tumor subpopulations [1]

  • Drug scheduling experiments: To determine the importance of treatment timing, this compound can be added at various time points relative to irradiation (-1 hour, +24 hours, +48 hours). Research indicates that radiosensitization persists even when this compound is added 24 hours post-irradiation, though this effect diminishes by 48 hours [1]

Complementary Assays for Mechanism Elucidation

To fully understand the mechanism of this compound mediated radiosensitization, colony formation assays can be complemented with several additional techniques:

  • Cell cycle analysis: Using flow cytometry with propidium iodide staining at 12-24 hours post-irradiation to demonstrate G2/M checkpoint abrogation [2] [5]

  • Micronucleus assay: Cells are incubated with cytochalasin-B to prevent cytokinesis, then analyzed for micronuclei formation 24 hours after irradiation. This compound treatment significantly increases micronuclei frequency, particularly with high LET radiation [2] [5]

  • Immunofluorescence staining: For γH2AX, 53BP1, or Rad51 foci to evaluate DNA damage and repair kinetics at various time points after irradiation [1]

  • Western blotting: To confirm inhibition of ATR signaling through reduced CHK1 phosphorylation (Ser345) at 2 hours post-irradiation [1]

Troubleshooting and Technical Considerations

  • Low colony formation efficiency: Optimize cell seeding density and ensure cells are in exponential growth phase. Avoid excessive handling of plates during the incubation period

  • High background toxicity: Titrate this compound concentration (typically 0.1-3 μM) to balance efficacy with minimal standalone toxicity. DMSO concentration should not exceed 0.1% to avoid solvent effects

  • Variable results between replicates: Ensure uniform cell distribution when plating by gently rocking plates after seeding. Use consistent staining and washing techniques

  • Inadequate radiosensitization: Verify drug activity through Western blot analysis of CHK1 phosphorylation. Confirm radiation dose calibration with proper dosimetry

The colony formation assay with this compound and irradiation provides a robust method for quantifying the radiosensitizing effects of ATR inhibition. When properly executed, this technique yields reproducible data that can inform preclinical development of combination therapies involving DNA damage response inhibitors and radiation.

Signaling Pathway and Experimental Workflow

G IR Ionizing Radiation DNA_damage DNA Damage (DSBs, SSBs) IR->DNA_damage ATR_activation ATR Activation DNA_damage->ATR_activation CHK1_phos CHK1 Phosphorylation ATR_activation->CHK1_phos G2_arrest G2/M Cell Cycle Arrest CHK1_phos->G2_arrest DNA_repair DNA Repair G2_arrest->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival VE821 This compound Treatment ATR_inhibition ATR Inhibition VE821->ATR_inhibition ATR_inhibition->CHK1_phos Inhibits Checkpoint_abrogation Checkpoint Abrogation ATR_inhibition->Checkpoint_abrogation Premature_mitosis Premature Mitosis Checkpoint_abrogation->Premature_mitosis Mitotic_catastrophe Mitotic Catastrophe Premature_mitosis->Mitotic_catastrophe Cell_death Cell Death Mitotic_catastrophe->Cell_death

Diagram 1: Mechanism of this compound Radiosensitization via ATR Pathway Inhibition. This compound disrupts the DNA damage response by inhibiting ATR activation, preventing cell cycle arrest and forcing damaged cells into mitotic catastrophe.

Experimental Workflow Visualization

G Cell_prep Cell Preparation & Plating (Exponential growth phase) Pre_incubation Pre-incubation with this compound (1 hour, 1 μM) Cell_prep->Pre_incubation Irradiation Irradiation (X-ray, carbon ions) Pre_incubation->Irradiation Western Western Blot: pCHK1 (S345) Pre_incubation->Western Post_treatment Post-treatment Incubation (With this compound, 72 hours) Irradiation->Post_treatment IF Immunofluorescence (γH2AX, 53BP1 foci) Irradiation->IF Colony_growth Colony Growth (12-14 days, regular feeding) Post_treatment->Colony_growth Cell_cycle Cell Cycle Analysis (Flow cytometry) Post_treatment->Cell_cycle Micronuclei Micronucleus Assay (Cytochalasin-B method) Post_treatment->Micronuclei Staining Fixation & Staining (Methanol, 0.1% crystal violet) Colony_growth->Staining Counting Colony Counting & Analysis (>50 cells = colony) Staining->Counting Data_analysis Data Analysis (Surviving fraction, SER) Counting->Data_analysis

Diagram 2: Comprehensive Workflow for this compound Colony Formation Assays with Irradiation. The main protocol (yellow) shows sequential steps, while complementary mechanistic assays (green) can be performed at indicated time points to elucidate biological mechanisms.

References

Application Notes and Protocol: Using VE-821 and the Micronucleus Assay for DNA Damage Quantification in Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VE-821 and the Micronucleus Assay

The ATR inhibitor this compound is a potent and selective small molecule that targets the ataxia-telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). By inhibiting ATR, this compound disrupts DNA damage signaling and repair, leading to the accumulation of DNA damage and ultimately, cell death in proliferating cells, particularly in combination with DNA-damaging agents [1] [2].

The micronucleus (MN) assay is a well-established cytogenetic technique used to quantify DNA damage, specifically chromosomal breaks or whole chromosome loss. Micronuclei are small, extranuclear bodies that form during cell division from acentric chromosome fragments or whole chromosomes that fail to incorporate into the main daughter nuclei [3] [4]. The cytokinesis-block micronucleus (CBMN) assay, which uses cytochalasin-B (CytoB) to prevent cytoplasmic division, ensures that scored cells have undergone one division, making micronucleus counting a reliable indicator of genotoxicity [1] [4].

The combination of this compound with the micronucleus assay provides a powerful tool for evaluating the genotoxic potential of compounds, studying DNA repair pathways, and investigating strategies to sensitize cancer cells to radio- or chemotherapy [1] [2] [5].

Mechanism of Action and Signaling Pathways

This compound exerts its effects by specifically inhibiting the ATR kinase, a central player in the cellular response to replication stress and DNA damage, particularly single-stranded DNA (ssDNA) and complex DNA lesions.

Key Signaling Pathway Modulated by this compound

The following diagram illustrates the DNA damage response pathway that is disrupted by this compound, leading to the phenotypic outcomes measured in the micronucleus assay.

G DNA_Damage DNA Damage (Replication Stress, IR, Chemotherapy) ATR_Activation ATR Activation & Recruitment to RPA-ssDNA DNA_Damage->ATR_Activation CHK1_Phosphorylation CHK1 Phosphorylation ATR_Activation->CHK1_Phosphorylation Cell_Cycle_Checkpoints Cell Cycle Arrest (G2/M Checkpoint) CHK1_Phosphorylation->Cell_Cycle_Checkpoints DNA_Repair DNA Repair Activation CHK1_Phosphorylation->DNA_Repair Abrogated_Checkpoint G2/M Checkpoint Abrogation CHK1_Phosphorylation->Abrogated_Checkpoint Cell_Survival Cell Survival Cell_Cycle_Checkpoints->Cell_Survival DNA_Repair->Cell_Survival VE821 This compound Inhibition VE821->ATR_Activation VE821->CHK1_Phosphorylation Premature_Mitosis Premature Entry into Mitosis Abrogated_Checkpoint->Premature_Mitosis Persistent_DSBs Persistent/Unrepaired DSBs Premature_Mitosis->Persistent_DSBs Micronucleus_Formation Micronucleus Formation Persistent_DSBs->Micronucleus_Formation Cell_Death Cell Death or Genomic Instability Micronucleus_Formation->Cell_Death

Diagram 1: this compound Mechanism of Action in the DNA Damage Response Pathway. this compound inhibits ATR kinase, abrogating the G2/M checkpoint and forcing damaged cells into mitosis, leading to micronucleus formation. IR, ionizing radiation; RPA, replication protein A; ssDNA, single-stranded DNA; DSBs, double-strand breaks.

This compound sensitizes tumor cells to DNA-damaging agents by blocking the ATR-CHK1 signaling axis, which is critical for cell cycle arrest and DNA repair. This inhibition forces damaged cells to undergo premature mitosis, resulting in mis-segregation of damaged chromosomes and the formation of micronuclei [1] [2]. Studies have shown that this compound can also reverse cisplatin-induced activation of STAT3, which may contribute to overcoming chemoresistance in gastric cancer models [2].

Quantitative Data Summary from Peer-Reviewed Studies

The following tables summarize key quantitative findings from studies that utilized this compound in combination with the micronucleus assay or related endpoints.

Table 1: this compound-Induced Radiosensitization and Micronucleus Formation in Human Tumor Cells

Cell Line Treatment Key Findings Related to Micronuclei Citation
U2OS (Osteosarcoma) 1 µM this compound + 1 Gy Carbon Ions Average MN/BN cell: 3.36 (2.32x increase vs. control) [1]
U2OS (Osteosarcoma) 1 µM this compound + 2 Gy X-rays Average MN/BN cell: 2.44 (1.86x increase vs. control) [1]
1BR-hTERT (Normal Fibroblast) 1 µM this compound + 2 Gy X-rays Significantly lower MN formation vs. U2OS tumor cells [1]
HNSCC Cell Lines (e.g., FaDu) ATRi (AZD6738) + X-rays/Protons Increased MN formation; DSB persistence [5]

MN/BN: Micronuclei per Binucleated cell.

Table 2: this compound-Mediated Chemosensitization in Gastric Cancer Models

Parameter Cisplatin Alone This compound Alone Cisplatin + this compound Citation
Cell Viability (IC50) Relatively high Achieved effects Significantly lower (synergistic effect) [2]
Apoptosis Induced Induced Enhanced induction [2]
p-CHK1 (S345) Increased Decreased Reversed cisplatin-induced increase [2]
γH2AX Increased - Enhanced levels (more DSBs) [2]

Detailed Experimental Protocol: Cytokinesis-Block Micronucleus Assay with this compound

This protocol is adapted from established methods [1] [4] and is suitable for assessing the genotoxic or sensitizing effects of this compound in combination with other agents.

Workflow Overview

The key steps of the cytokinesis-block micronucleus assay are visualized in the following workflow diagram.

G Start Seed Cells (Exponentially Growing) PreTreat Pre-treatment with this compound (1 µM, 1 hour) Start->PreTreat Damage Apply DNA-Damaging Agent (e.g., Irradiate, Cisplatin) PreTreat->Damage AddCytoB Add Cytochalasin B (CytoB) (3-6 µg/mL, 24h post-damage) Damage->AddCytoB Harvest Harvest and Fix Cells AddCytoB->Harvest Stain Stain (e.g., DAPI, Anti-β-actin) Harvest->Stain Image Image Acquisition (Fluorescence Microscope) Stain->Image Score Score Micronuclei in Binucleated (BN) Cells Image->Score Analyze Data Analysis Score->Analyze

Diagram 2: Experimental Workflow for the Cytokinesis-Block Micronucleus Assay. The key steps include cell preparation, drug treatment, cytokinesis-block, and micronucleus scoring.

Materials and Reagents
  • Cell Lines: Appropriate model systems (e.g., HeLa, U2OS, HNSCC, GC organoids) [1] [2] [5].
  • This compound (ATR Inhibitor): Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C. A typical working concentration is 1 µM [1] [2].
  • Cytochalasin B (CytoB): Prepare a stock solution (e.g., 2 mg/mL in DMSO). Store at -20°C. A typical working concentration is 3–6 µg/mL, depending on cell type [4].
  • DNA-Damaging Agent: e.g., Cisplatin (dissolved in saline) or radiation source (X-rays, carbon ions, protons).
  • Staining Solutions: e.g., DAPI (for DNA), anti-β-actin antibody conjugated with Alexa Fluor 488 (for cytoplasm) [1].
  • Fixation Solution: Cold methanol or ethanol.
  • Culture Medium: Appropriate for the cell line (e.g., MEM Eagle, RPMI-1640) supplemented with serum and antibiotics.
Step-by-Step Procedure
  • Cell Preparation and Plating:

    • Seed exponentially growing cells at an appropriate density (e.g., 1.0 × 10⁵ cells/mL) in culture dishes or plates. Allow cells to attach for 16-24 hours [4].
  • Drug Treatment and DNA Damage Induction:

    • Pre-treatment with this compound: Pre-incubate cells with 1 µM this compound (or DMSO vehicle control) for 1 hour before applying the DNA-damaging agent [1].
    • Application of DNA Damage: Expose cells to the chosen DNA-damaging agent (e.g., irradiate with X-rays or carbon ions, add cisplatin) while the this compound is still present in the medium.
  • Cytokinesis-Block and Expression Time:

    • At a defined time post-damage (e.g., immediately after irradiation), add CytoB to the culture medium to a final concentration of 3–6 µg/mL [1] [4].
    • Return cells to the incubator for an expression period of ~24 hours to allow for DNA damage processing and one round of cell division. Cells that have divided once in the presence of CytoB will be binucleated (BN).
  • Cell Harvesting and Fixation:

    • For adherent cells, collect the culture supernatant (which may contain rounded mitotic cells) and then trypsinize the attached monolayer. Combine all cells by centrifugation (200 × g for 10 min) [4].
    • Wash the cell pellet with PBS.
    • Resuspend the cells gently and fix with cold methanol or ethanol (e.g., 70%) for at least 20 minutes.
  • Staining and Slide Preparation:

    • After fixation, pellet the cells and resuspend in a small volume of PBS.
    • Prepare microscope slides by cytocentrifugation or dropping the cell suspension.
    • Stain the cells to visualize nuclei and cytoplasm. For example:
      • Permeabilize cells with 0.5% Triton X-100.
      • Block with 3% BSA.
      • Incubate with anti-β-actin-Alexa Fluor 488 antibody (to stain the cytoplasm) for 1 hour.
      • Mount with a mounting medium containing DAPI (to stain the DNA) [1].
  • Micronucleus Scoring and Analysis:

    • Using a fluorescence microscope, score micronuclei only in binucleated (BN) cells.
    • Criteria for Micronuclei Identification:
      • Round or oval shape.
      • Stains with DNA-specific dye (e.g., DAPI).
      • Clearly separated from the main nucleus.
      • Size typically less than 1/3 of the main nucleus [3] [4].
    • Score at least 1,000 binucleated cells per treatment condition for reliable statistics.
    • Record:
      • Number of BN cells with micronuclei.
      • Total number of micronuclei per BN cell (to detect multiple formations).
Cytotoxicity Assessment

It is crucial to assess cytotoxicity in parallel. This can be done by calculating the Cytokinesis-Block Proliferation Index (CBPI) using the formula from OECD TG 487 [4]:

CBPI = [Number of mononucleated cells + (2 × Number of binucleated cells) + (3 × Number of multinucleated cells)] / Total number of cells scored

Percent cytostasis can then be calculated as: % Cytostasis = 100 - [100 × (CBPI~T~ - 1) / (CBPI~C~ - 1)] Where T is the test article treatment culture and C is the vehicle control culture.

Critical Factors for Success and Troubleshooting

  • Cell Cycle Status: The assay requires cell division. Ensure cells are healthy and proliferating exponentially at the start of the experiment.
  • This compound Concentration and Timing: A 1-hour pre-treatment with 1 µM this compound has been widely used [1] [2]. Dose-response studies may be needed for new cell models.
  • CytoB Concentration and Timing: The concentration of CytoB must be optimized for each cell type to effectively block cytokinesis without being overly toxic [4].
  • Differential Staining: Using a cytoplasmic stain (like anti-β-actin) in addition to a nuclear stain greatly aids in the accurate identification of binucleated cells and micronuclei [1].
  • Blinded Scoring: To avoid bias, slides should be coded and scored blindly.
  • p53 Status: The radiosensitizing effects of this compound may be more pronounced in p53-deficient environments, which are common in cancers [6].

Conclusion

The combination of the ATR inhibitor this compound with the cytokinesis-block micronucleus assay provides a robust and quantifiable method for assessing DNA damage and chromosomal instability in preclinical research. The protocols and data summarized here offer a foundation for researchers to apply this powerful combination to study DNA repair mechanisms, evaluate the genotoxicity of novel compounds, and develop strategies to overcome therapy resistance in cancer.

References

Comprehensive Application Notes and Protocols for VE-821 Pre-treatment in Radiosensitization Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VE-821 Properties and Mechanism of Action

This compound (3-amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide) is a highly potent and selective ATR kinase inhibitor that has demonstrated significant radiosensitizing potential across various cancer models. As a key component of the DNA damage response (DDR) pathway, ATR (ataxia telangiectasia and Rad3-related) kinase plays a critical role in managing replication stress and facilitating DNA repair, particularly in response to radiation-induced DNA damage [1]. This compound exerts its radiosensitizing effects primarily through abrogation of the G2/M cell cycle checkpoint, forcing cells with unrepaired DNA damage to undergo premature mitosis, resulting in mitotic catastrophe and enhanced cell death [2] [3]. Additionally, this compound impairs homologous recombination repair by inhibiting the ATR-Chk1 signaling axis, leading to persistent DNA damage as evidenced by increased γH2AX and 53BP1 foci [1]. The selectivity of this compound for tumor cells with defective DDR pathways (such as p53 mutations) while sparing normal cells makes it an attractive candidate for improving the therapeutic index of radiotherapy [1].

Standard Pre-treatment Parameters for this compound in Irradiation Experiments

Optimal Concentration and Timing Parameters

Based on comprehensive analysis of multiple studies, the standard pre-treatment protocol for this compound involves administering 1 μM concentration for 1 hour prior to irradiation across various cancer cell lines [2] [1] [3]. This consistently demonstrated robust radiosensitization while maintaining minimal single-agent toxicity. The treatment duration post-irradiation varies depending on experimental endpoints, with continuous exposure for 24-72 hours showing maximal effects in clonogenic survival assays [1].

Table 1: Standard this compound Pre-treatment Parameters for Various Cancer Models

Cancer Type Cell Lines Tested This compound Concentration Pre-treatment Time Post-treatment Duration Radiation Types
Pancreatic Cancer PSN-1, MiaPaCa-2, PANC-1, PancM 1 μM 1 hour 24-72 hours X-rays, Gamma rays [1]
Cervical & Osteosarcoma HeLa, U2OS 1 μM 1 hour 8-24 hours Carbon ions (70 keV/μm), X-rays [2] [3]
Chondrosarcoma SW-1353, Cal78 1-10 μM 1 hour 24 hours X-rays, Protons, Carbon ions [4] [5]
Gastric Cancer AGS, MKN-45 1-20 μM 1 hour 24-48 hours Combined with cisplatin [6]
Leukemia MOLT-4 1-10 μM 30 minutes 1-24 hours Gamma rays [7] [8]
Cell Line-Specific Variations and Considerations

While the standard 1 μM concentration for 1 hour pre-treatment demonstrates efficacy across most models, certain cell lines require optimization. For chondrosarcoma cells, higher concentrations up to 10 μM showed enhanced radiosensitization effects with particle irradiation [4] [5]. In leukemia MOLT-4 cells, 10 μM this compound significantly affected proliferation even in sham-irradiated cells, suggesting increased sensitivity in hematological malignancies [7] [8]. The radiosensitizing effect remains significant even when this compound is added 24 hours after radiation, indicating its impact on later stages of DNA repair processes, though this effect diminishes when administration is delayed beyond 48 hours [1].

Table 2: Efficacy Metrics of this compound Across Different Radiation Modalities

Radiation Type LET Classification Sensitizing Enhancement Ratio (SER) Key Observations Reference
X-rays Low LET 1.17-1.93 Consistent sensitization across multiple cell lines [2] [1]
Carbon ions High LET (70 keV/μm) 1.29-1.74 Enhanced efficacy compared to X-rays, greater micronuclei formation [2] [3]
Protons Low LET (2.9 keV/μm) Not quantified Improved viability reduction with fractionation [4] [5]
Gamma rays Low LET Not quantified G2/M checkpoint abrogation, increased DNA damage persistence [7] [8]

Detailed Experimental Protocols

Cell Culture and this compound Treatment Protocol
  • Cell Preparation: Culture cells in appropriate medium (MEM Eagle for HeLa/U2OS, RPMI-1640 for pancreatic lines, DMEM for 1BR-hTERT) supplemented with 10-15% fetal bovine serum and antibiotics [2] [6]. Maintain cells at 37°C in a humidified 5% CO2 atmosphere and passage regularly to ensure exponential growth phase at time of experimentation [2].
  • Drug Preparation: Prepare 10 mM stock solution of this compound in DMSO and store aliquots at -20°C [7] [8]. For working concentrations, prepare serial dilutions in DMSO to maintain consistent solvent concentration across all treatment groups (typically ≤0.1% DMSO final concentration) [7] [8].
  • Pre-treatment Protocol: Add this compound to culture media to achieve final concentration of 1 μM (unless optimizing for specific cell lines) and incubate for 1 hour at 37°C, 5% CO2 [2] [1] [3]. Include vehicle control (DMSO at same concentration as treated groups) for all experiments [3].
Irradiation and Post-treatment Procedures
  • Irradiation Setup: Following pre-treatment incubation, irradiate cells using chosen radiation source (X-rays, gamma rays, or particle beams) at room temperature [2] [3]. For high LET carbon ion irradiation, use 290 MeV/u carbon ions at LET of 70 keV/μm; for X-rays, use 200 kV, 20 mA source [2] [3].
  • Dose Selection: Apply radiation doses based on experimental goals: 1-8 Gy for clonogenic survival assays, 1-3 Gy for micronucleus assays, and 3-8 Gy for cell cycle analysis [2] [3]. Adjust doses based on relative biological effectiveness (RBE) for different radiation types (e.g., carbon ions typically have RBE of ~2 compared to X-rays) [2].
  • Post-treatment Incubation: Following irradiation, maintain this compound in media for predetermined duration based on experimental endpoint: 8-24 hours for cell cycle analysis, 24 hours for micronucleus assays, or continuous exposure for clonogenic assays [2] [1] [3].
Clonogenic Survival Assay Protocol
  • Cell Processing and Seeding: At 8 or 24 hours post-irradiation, trypsinize cells, count using automated counter or hemocytometer, and seed appropriate cell numbers based on expected survival (e.g., 200-10,000 cells per dish depending on radiation dose) [2] [3].
  • Colony Formation and Analysis: Incubate seeded cells for 12-14 days to allow colony formation [2] [3]. Fix cells in 100% ethanol and stain with 0.1% crystal violet [2] [3]. Count colonies containing >50 cells as surviving cells and calculate surviving fractions normalized to plating efficiency of untreated controls [2] [3].
  • Data Interpretation: Plot survival curves and calculate radiobiological parameters including D10 (dose required for one decade of cell killing) and sensitizer enhancement ratio (SER) as D10(control)/D10(this compound) [2].
Cell Cycle Analysis Protocol
  • Sample Collection and Processing: Harvest cells at 12 and 24 hours post-irradiation by trypsinization [2] [3]. Wash with PBS and fix in 70% cold ethanol overnight at -20°C [2] [3].
  • Staining and Analysis: Centrifuge fixed cells, resuspend in propidium iodide staining solution (50 μg/ml PI in PBS containing 200 μg/ml RNase), and incubate for 30 minutes at room temperature protected from light [2] [3]. Analyze samples using flow cytometer (e.g., FACSCalibur) with appropriate gating to exclude debris and doublets [2] [3]. Use software (e.g., ModFit) to determine percentage of cells in G0/G1, S, and G2/M phases [2] [3].
  • Key Observation: Successful this compound treatment demonstrates abrogation of radiation-induced G2/M arrest, shown by decreased percentage of cells in G2/M phase compared to irradiation alone controls [2] [3].
Micronucleus Assay Protocol
  • Cytochalasin-B Application: Immediately after irradiation, add cytochalasin-B (2 μg/ml final concentration) to culture media to inhibit cytokinesis while allowing nuclear division [2] [3].
  • Incubation and Processing: Incubate cells for 24 hours with cytochalasin-B [2] [3]. Harvest cells, wash with PBS, and fix in cold methanol for 20 minutes [2] [3]. Permeabilize cells in 0.5% Triton X-100 for 10 minutes on ice [2] [3].
  • Staining and Scoring: Block cells in 3% BSA for 20 minutes at room temperature, then incubate with anti-β-actin conjugated with Alexa Fluor 488 antibody for 1 hour [2] [3]. Mount cells in ProLong Gold Antifade with DAPI [2] [3]. Score micronuclei in binucleated cells using fluorescence microscopy; count ≥500 binucleated cells per data point and calculate micronuclei frequency per binucleated cell [2] [3].
  • Expected Outcome: Successful this compound treatment significantly increases micronuclei formation, particularly multiple micronuclei per cell, indicating genomic instability [2] [3].

Signaling Pathway Analysis and Molecular Mechanisms

The radiosensitizing effects of this compound operate through a coordinated disruption of multiple DNA damage response and cellular metabolism pathways. The following diagram illustrates the key molecular mechanisms involved:

G IR Ionizing Radiation DNA_damage DNA Damage (Complex DSBs) IR->DNA_damage ATR_activation ATR Activation DNA_damage->ATR_activation Premature_mitosis Premature Mitosis DNA_damage->Premature_mitosis Unrepaired Damage CHK1_phos CHK1 Phosphorylation ATR_activation->CHK1_phos G2_arrest G2/M Cell Cycle Arrest CHK1_phos->G2_arrest DNA_repair DNA Repair G2_arrest->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival VE821 This compound Treatment ATR_inhib ATR Inhibition VE821->ATR_inhib ATR_inhib->ATR_activation Inhibits CHK1_inhib Impaired CHK1 Activation ATR_inhib->CHK1_inhib CHK1_inhib->CHK1_phos Inhibits G2_abrogation G2/M Checkpoint Abrogation CHK1_inhib->G2_abrogation G2_abrogation->G2_arrest Abrogates G2_abrogation->Premature_mitosis Mitotic_catastrophe Mitotic Catastrophe Premature_mitosis->Mitotic_catastrophe Cell_death Cell Death Mitotic_catastrophe->Cell_death

Figure 1: Molecular Mechanism of this compound Mediated Radiosensitization

The molecular mechanisms revealed in this pathway analysis demonstrate that this compound primarily targets the ATR-CHK1 signaling axis, preventing proper activation of the G2/M checkpoint in response to radiation-induced DNA damage [2] [1] [3]. This forced cell cycle progression leads to mitotic catastrophe due to unrepaired DNA damage, significantly enhancing radiation-induced cell killing [2] [3]. Additionally, this compound impairs homologous recombination repair through inhibition of Rad51 foci formation and promotes persistent DNA damage as evidenced by sustained γH2AX foci [1]. Recent phosphoproteomic studies have also revealed that this compound affects cellular metabolism pathways, including downregulation of mTOR signaling and disruption of nucleotide recovery processes, which further compromises the cellular ability to recover from radiation damage [7] [8].

Technical Considerations and Optimization Guidelines

Cell Line-Specific Optimization Recommendations
  • p53 Status Assessment: Evaluate p53 status of cell lines prior to experimentation, as p53-deficient cells typically show greater sensitization to this compound due to increased reliance on G2/M checkpoint [1] [9].
  • Proliferation Rate Considerations: Ensure cells are in exponential growth phase during treatment, as this compound primarily affects replicating cells [2] [3].
  • Hypoxia Adaptations: For experiments under hypoxic conditions (0.5-1% O2), maintain this compound treatment from 6 hours prior to 1 hour post irradiation to effectively radiosensitize radioresistant hypoxic cells [1].
  • Primary Cell Modifications: When working with primary tumor cells (e.g., PancM), consider slightly reducing this compound concentration (0.5-1 μM) to minimize non-specific toxicity while maintaining radiosensitization [1].
Troubleshooting Common Issues
  • Insufficient Radiosensitization: If expected sensitization is not observed, extend post-irradiation drug exposure to 24-72 hours and verify ATR inhibition efficacy through Western blot analysis of Chk1 phosphorylation at Ser345 [1].
  • Excessive Single-agent Toxicity: Reduce this compound concentration to 0.5-1 μM and limit continuous exposure to ≤24 hours for particularly sensitive cell lines [1] [8].
  • Inconsistent Cell Cycle Results: Ensure precise timing of sample collection (12 and 24 hours post-IR) and include internal controls for flow cytometry calibration [2] [3].
  • Variable Micronucleus Formation: Optimize cytochalasin-B concentration (1-3 μg/ml) and verify binucleated cell frequency exceeds 50% in control samples for reliable scoring [2] [3].

Conclusion

This compound represents a highly effective ATR inhibitor for radiosensitization studies across diverse cancer models when implemented using the standardized pre-treatment protocol of 1 μM for 1 hour prior to irradiation. The consistent demonstration of differential effects between tumor and normal cells [2] [3], combined with efficacy across both conventional radiotherapy [1] and emerging particle therapy modalities [2] [4] [5], positions this compound as a valuable tool for investigating DNA damage response mechanisms and developing combination treatment strategies. Researchers should consider cell-line specific adaptations and thoroughly validate ATR pathway inhibition through complementary assays to ensure robust and reproducible results.

References

Application Notes and Protocols: ATR Inhibitor VE-821 for Radiosensitization in Chondrosarcoma Proton and Carbon Ion Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Chondrosarcoma represents a significant therapeutic challenge in oncology as the second most common primary malignant bone tumor, characterized by inherent resistance to conventional radiotherapy and chemotherapy [1]. This resistance stems from multiple factors including poor vascularization, slow division rates, and a protective hyaline cartilage matrix that impedes therapeutic access to tumor cells [1] [2]. For patients with unresectable or incompletely resected tumors, particularly in anatomically challenging sites like the skull base and spine, particle therapy with protons or carbon ions has emerged as a promising alternative to conventional photon radiotherapy [3]. These modalities exploit unique physical properties including the Bragg peak phenomenon, which enables precise dose deposition within the tumor while sparing surrounding healthy tissues [1]. Carbon ions additionally offer enhanced biological effectiveness due to their high linear energy transfer (LET), creating more complex DNA damage that is more difficult for cancer cells to repair [1] [2].

Despite these advantages, DNA repair mechanisms in chondrosarcoma cells remain a significant barrier to successful treatment outcomes. Research has demonstrated that chondrosarcoma cells can efficiently repair radiation-induced DNA damage within 24 hours post-irradiation, thereby surviving the therapeutic insult [1] [2]. To overcome this resistance, targeting key DNA damage response (DDR) pathways has emerged as a promising strategy. The ATR kinase (ataxia telangiectasia and Rad3-related) plays a central role in coordinating the cellular response to DNA damage, particularly replication stress and double-strand breaks [1] [4]. VE-821, a potent and selective ATP-competitive ATR inhibitor, disrupts this protective response, preventing efficient DNA repair and increasing radiation-induced cell death [1]. Preclinical studies have demonstrated that this compound effectively sensitizes chondrosarcoma cells to both conventional and particle radiation, making it a promising candidate for clinical translation in combination with particle therapy [1].

Experimental Data Summary

This compound Effects on Cell Viability and DNA Damage Response

Table 1: this compound Mediated Effects on Chondrosarcoma Cell Viability and DNA Damage

Experimental Parameter SW-1353 Cell Line Cal78 Cell Line Experimental Conditions
Viability Reduction Dose-dependent reduction Dose-dependent reduction ATRi this compound + 24 Gy fractionated X-ray [1]
γH2AX Phosphorylation Strong persistence at 24h Strong persistence at 24h 10 µM this compound + 4/8 Gy proton IR [1]
ATM Phosphorylation Increased Increased Proton irradiation + this compound [1]
BRCA Phosphorylation Increased Increased Proton irradiation + this compound [1]
p53 Phosphorylation Increased Increased Proton irradiation + this compound [1]
Rad51 Phosphorylation Increased Increased Proton irradiation + this compound [1]

The combination of this compound with radiation demonstrated marked effects on DNA damage persistence and signaling. γH2AX phosphorylation, a marker of DNA double-strand breaks, remained strongly elevated 24 hours after irradiation in this compound treated cells, indicating impaired DNA repair [1]. This effect was particularly pronounced with proton irradiation compared to X-rays alone. Additionally, key DNA damage response proteins including ATM, BRCA, p53, and Rad51 showed increased phosphorylation in a dose-dependent manner following proton irradiation in the presence of this compound [1].

Cell Cycle Distribution and Gene Expression Changes

Table 2: Cell Cycle and Gene Expression Modifications Following Combined Treatment

Parameter SW-1353 Changes Cal78 Changes Treatment Conditions
G2/M Arrest Significant increase Significant increase 8 Gy C-ions + this compound [1]
G0/G1 Phase Decreased Decreased 8 Gy C-ions + this compound [1]
S Phase Decreased Decreased 8 Gy C-ions + this compound [1]
c-MYC Expression 2.14-fold increase 1.81-fold increase 8 Gy C-ions + 3 µM AZD7648 [2]
Cyclin D1 Expression 1.93-fold increase 1.34-fold increase 8 Gy C-ions + 3 µM AZD7648 [2]
Survivin Expression 0.23-fold decrease 0.42-fold decrease 8 Gy C-ions + 3 µM AZD7648 [2]

Cell cycle analysis revealed that carbon ion irradiation alone caused a significant G2/M arrest in both chondrosarcoma cell lines, indicating cell cycle checkpoint activation in response to DNA damage [1]. Combined treatment with this compound further enhanced this effect, particularly with carbon ions, and resulted in a corresponding decrease in the proportion of cells in G0/G1 and S phases [1]. Gene expression analysis demonstrated that the combined treatment significantly modulated the expression of key proliferation regulators, including substantial downregulation of survivin, an important anti-apoptotic protein, which likely contributes to the enhanced radiosensitivity [2].

Experimental Protocols

Cell Culture and Inhibitor Treatment Protocol
  • Cell Lines: SW-1353 and Cal78 human chondrosarcoma cell lines [1]
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere [5]
  • This compound Preparation: Prepare 10 mM stock solution in DMSO and store at -20°C. Dilute in culture medium to working concentrations (typically 1-10 µM) immediately before use [1]
  • Treatment Protocol: Pre-treat cells with this compound for 1 hour prior to irradiation. Maintain inhibitor in culture medium throughout the post-irradiation incubation period [1]
  • Control Groups: Include vehicle control (DMSO at equivalent concentration), irradiation alone, and inhibitor alone controls in all experiments [1]
Irradiation Procedures
  • X-ray Irradiation: Deliver using conventional clinical linear accelerator systems. For fractionation experiments, administer 8 Gy fractions on three consecutive days for a total dose of 24 Gy [1]
  • Proton Irradiation: Utilize spread-out Bragg peak (SOBP) delivery with dose-averaged LET of 2.9 keV/μm at sample position. Typical experimental doses range from 4-8 Gy [1]
  • Carbon Ion Irradiation: Implement SOBP delivery with LET of 55.2 keV/μm at sample position. Energy range between 170-230 MeV/u provides LET values of 50-150 keV/μm [1]
  • Dosimetry Verification: Confirm dose delivery using appropriate ionization chambers and phantom measurements prior to cell experiments [1]
  • Cell Preparation for Irradiation: Plate cells in specially designed irradiation dishes or flasks 24 hours before treatment to ensure 70-80% confluence at time of irradiation [1]
DNA Damage Assessment Protocol
  • γH2AX Immunofluorescence:

    • Fix cells with 4% paraformaldehyde 1h and 24h post-irradiation
    • Permeabilize with 0.5% Triton X-100 in PBS
    • Block with 5% bovine serum albumin (BSA) for 1 hour
    • Incubate with primary anti-γH2AX antibody overnight at 4°C
    • Incubate with fluorescent secondary antibody for 1 hour at room temperature
    • Counterstain nuclei with DAPI and mount slides
    • Image using fluorescence microscopy and quantify foci per nucleus [1]
  • Western Blot Analysis for DNA Repair Proteins:

    • Harvest cells in RIPA lysis buffer with protease and phosphatase inhibitors
    • Determine protein concentration using BCA assay
    • Separate 20-50 μg protein by SDS-PAGE and transfer to PVDF membrane
    • Block with 5% non-fat milk in TBST
    • Incubate with primary antibodies against p-ATM, p-BRCA, p-p53, p-Rad51, and loading control (β-actin or GAPDH) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Develop using enhanced chemiluminescence substrate and image [1] [5]
Cell Viability and Proliferation Assays
  • Real-time Proliferation Monitoring:

    • Seed cells in specialized E-plates for xCELLigence system
    • Allow attachment and establish baseline proliferation
    • Treat with this compound and/or irradiation as experimental design requires
    • Continuously monitor cell index values for up to 96 hours post-treatment [1]
  • Cell Viability Assay:

    • Seed cells in 96-well plates at optimal density (1×10⁴ cells/well)
    • After treatments, add CCK-8 reagent (10 μL per 100 μL medium)
    • Incubate for 1-4 hours at 37°C
    • Measure absorbance at 450 nm using microplate reader [5]
    • Calculate relative viability compared to untreated controls
Cell Cycle Analysis Protocol
  • Sample Preparation:

    • Harvest cells 24 hours post-irradiation using trypsinization
    • Wash with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours
    • Wash with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C
    • Stain with propidium iodide (50 μg/mL) for 15 minutes at room temperature [1]
  • Flow Cytometry Analysis:

    • Analyze samples using flow cytometer with appropriate excitation and emission filters for propidium iodide
    • Collect data for at least 10,000 events per sample
    • Use DNA content histogram to determine percentage of cells in G0/G1, S, and G2/M phases
    • Analyze data using appropriate cell cycle modeling software [1]

Signaling Pathways and Experimental Workflows

Molecular Mechanism of ATR Inhibition in Radiosensitization

G IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB ATR_activation ATR Activation DSB->ATR_activation CellCycleCheckpoint Cell Cycle Arrest (G2/M Phase) ATR_activation->CellCycleCheckpoint DNARepair DNA Repair Activation ATR_activation->DNARepair CellSurvival Cell Survival CellCycleCheckpoint->CellSurvival DNARepair->CellSurvival VE821 This compound Treatment ATR_inhibition ATR Inhibition VE821->ATR_inhibition CheckpointBypass Checkpoint Bypass ATR_inhibition->CheckpointBypass ImpairedRepair Impaired DNA Repair ATR_inhibition->ImpairedRepair Apoptosis Apoptosis & Cell Death CheckpointBypass->Apoptosis ImpairedRepair->Apoptosis

Figure 1: Molecular mechanism of ATR inhibition-mediated radiosensitization. This compound disrupts the DNA damage response pathway by inhibiting ATR activation, leading to cell cycle checkpoint bypass and impaired DNA repair, ultimately enhancing radiation-induced cell death.

The molecular mechanism of this compound mediated radiosensitization involves strategic disruption of key DNA damage response pathways. Radiation-induced DNA double-strand breaks normally trigger ATR activation, which coordinates both cell cycle arrest and DNA repair activation to promote cell survival [1] [4]. This compound inhibits ATR kinase activity, forcing cells with unrepaired DNA damage to bypass critical cell cycle checkpoints and attempt division with significant genomic damage, ultimately leading to mitotic catastrophe and apoptosis [1] [5]. This synthetic lethal approach preferentially targets cancer cells, as normal cells with intact DNA repair mechanisms are less dependent on ATR-mediated survival pathways.

Experimental Workflow for Combined Treatment Assessment

G CellCulture Cell Culture & Plating (SW-1353 & Cal78 lines) VE821_Pretreatment This compound Pretreatment (1-10 µM, 1 hour) CellCulture->VE821_Pretreatment Irradiation Particle Irradiation (X-ray, Proton, Carbon Ion) VE821_Pretreatment->Irradiation PostIncubation Post-Treatment Incubation (1h-24h) Irradiation->PostIncubation Viability Viability Assays (CCK-8, xCELLigence) PostIncubation->Viability DNADamage DNA Damage Analysis (γH2AX, Western Blot) PostIncubation->DNADamage CellCycle Cell Cycle Analysis (Flow Cytometry) PostIncubation->CellCycle GeneExpression Gene Expression (RT-qPCR) PostIncubation->GeneExpression DataAnalysis Data Analysis & Statistical Evaluation Viability->DataAnalysis DNADamage->DataAnalysis CellCycle->DataAnalysis GeneExpression->DataAnalysis

Figure 2: Experimental workflow for evaluating this compound mediated radiosensitization. The comprehensive assessment includes multiple analytical endpoints to fully characterize the combined treatment effects on chondrosarcoma cells.

The experimental workflow for evaluating this compound mediated radiosensitization follows a logical progression from cell preparation through multi-faceted analysis. After appropriate cell culture and plating, the critical pretreatment phase with this compound ensures ATR inhibition is established before radiation exposure [1]. The irradiation phase utilizes multiple radiation types to compare effectiveness across different treatment modalities [1]. Post-treatment incubation allows for cellular responses to develop, followed by comprehensive endpoint analyses that evaluate everything from overall viability to specific molecular markers of DNA damage and repair [1] [2]. This systematic approach provides a complete picture of the combined treatment effects on chondrosarcoma cells.

Application Considerations and Future Directions

The experimental data demonstrate that This compound significantly enhances the radiosensitivity of human chondrosarcoma cells to both conventional X-rays and particle therapy through suppression of DNA repair mechanisms [1]. The combination approach shows particular promise with carbon ion irradiation, which already possesses enhanced biological effectiveness due to higher LET compared to protons or photons [1] [2]. The persistent DNA damage observed through γH2AX phosphorylation 24 hours after combined treatment indicates successful impairment of the cellular repair machinery, leading to increased apoptosis and reduced clonogenic survival [1].

For clinical translation, several considerations must be addressed. The timing of inhibitor administration relative to radiation appears critical, with preclinical data supporting pretreatment to ensure ATR inhibition is established before DNA damage occurrence [1]. Additionally, the differential effects observed between chondrosarcoma cell lines (SW-1353 vs. Cal78) highlight the importance of considering tumor heterogeneity in treatment planning [1] [2]. Future research directions should include:

  • In vivo validation using appropriate chondrosarcoma animal models to assess efficacy and toxicity in physiologically relevant contexts [1]
  • Combination strategies with other DNA damage response inhibitors targeting complementary pathways such as DNA-PKcs or PARP [2]
  • Biomarker development to identify chondrosarcoma subtypes most likely to respond to ATR inhibition-based therapies
  • Clinical trial design incorporating particle therapy with ATR inhibitors for locally advanced or radioresistant chondrosarcomas

The promising preclinical data with this compound supports continued development of ATR inhibition as a strategy to improve particle therapy outcomes in chondrosarcoma patients, particularly those with unresectable or recurrent disease where current treatment options remain limited.

References

Application Note: VE-821 as a Chemo- and Radiosensitizer in Pancreatic Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains a lethal malignancy with a 5-year survival rate of less than 10%. A significant challenge in treatment is the intrinsic and acquired resistance to DNA-damaging agents like the nucleoside analog gemcitabine, a standard chemotherapeutic for PDAC [1] [2].

The DNA Damage Response (DDR) is a key mechanism of this resistance. The kinase ATR (Ataxia Telangiectasia and Rad3-related) is a central regulator of the replication stress response and DDR. Many pancreatic tumors harbor defects in other DDR pathways (e.g., p53 mutations), making them particularly reliant on ATR for survival upon DNA damage [1] [2]. This creates a therapeutic window where inhibition of ATR can selectively sensitize cancer cells to gemcitabine.

VE-821 was one of the first highly selective and potent ATR inhibitors developed for research. This application note consolidates the experimental data and protocols for using this compound to sensitize pancreatic cancer models to gemcitabine and radiation.

Mechanism of Action

Gemcitabine incorporates into DNA, causing replication fork stalling and the generation of single-stranded DNA (ssDNA). This ssDNA is coated by Replication Protein A (RPA), which recruits and activates ATR. Active ATR phosphorylates its key effector kinase, Chk1, leading to cell cycle arrest, DNA repair, and replication fork stabilization—processes that promote cell survival [1].

This compound inhibits ATR kinase activity, disrupting this protective response. The diagram below illustrates how this compound and gemcitabine interact mechanistically.

G Gem Gemcitabine DNADamage Replication Stress & DNA Damage Gem->DNADamage ssDNA ssDNA & RPA DNADamage->ssDNA ATRact ATR Activation ssDNA->ATRact Chk1P Chk1 Phosphorylation ATRact->Chk1P Catastrophe Replication Catastrophe Mitotic Catastrophe Enhanced Cell Death ATRact->Catastrophe Leads to Survival Cell Cycle Arrest DNA Repair Cell Survival Chk1P->Survival VE821 This compound VE821->ATRact Inhibits

Diagram 1: Mechanism of this compound and Gemcitabine Synergy. This compound inhibits ATR activation, preventing the downstream survival signals triggered by gemcitabine-induced DNA damage and leading to cell death.

Key Experimental Findings

The efficacy of this compound has been demonstrated across multiple pancreatic cancer cell lines and in vivo models. The tables below summarize quantitative data from these studies.

Table 1: In Vitro Sensitization of PDAC Cell Lines to Gemcitabine and Radiation by this compound

Cell Line p53 Status Treatment Key Findings Reference
PSN-1 Mutant This compound + Gemcitabine ~2-3 fold reduction in cell survival [1]
MiaPaCa-2 Mutant This compound + Gemcitabine Significant reduction in cell survival [1] [3]
PANC-1 Mutant This compound + Radiation Increased radiosensitization [1]
Primary PancM Mutant This compound + Radiation Increased radiosensitization under hypoxia [1]
PSN-1 Mutant This compound + Gem + Radiation Dramatic reduction in survival vs. chemo/radio alone [2]

Table 2: In Vivo Efficacy of ATR Inhibition (VE-822) in PDAC Xenograft Models

Note: VE-822 is a close analog of this compound with improved pharmacokinetic properties used for in vivo studies [2].

Model Treatment Regimen Tumor Growth Delay (Time to 600 mm³) Body Weight Loss Reference
PSN-1 Xenograft XRT (6 Gy, single dose) Significant delay vs. control No [2]
PSN-1 Xenograft XRT + VE-822 (4-6 days) >2x longer than XRT alone No [2]
PSN-1 Xenograft XRT (5x2 Gy, fractioned) + VE-822 Significant delay vs. XRT alone No [2]
MiaPaCa-2 Xenograft XRT + VE-822 2/4 tumors did not regrow No [2]

Detailed Experimental Protocols

In Vitro Clonogenic Survival Assay with this compound and Gemcitabine

Objective: To quantify the synergistic effect of this compound on gemcitabine-induced cytotoxicity.

Materials:

  • Pancreatic cancer cell lines (e.g., PSN-1, MiaPaCa-2).
  • This compound (Selleckchem, Axon Medchem): Prepare 10 mM stock in DMSO; store at -20°C.
  • Gemcitabine (Sigma-Aldrich): Prepare 10 mM stock in sterile saline or DMSO; store at -20°C.
  • Cell culture reagents and equipment.
  • Crystal violet stain, ethanol.

Methodology:

  • Cell Seeding: Plate cells at low density (e.g., 200-10,000 cells/well, depending on expected survival) in 6-well plates and allow to adhere overnight.
  • Drug Pre-treatment: Pre-incubate cells with 1 µM this compound or DMSO vehicle control for 1 hour [1] [4].
  • Gemcitabine Treatment: Add a range of gemcitabine concentrations (e.g., 1 nM - 100 nM) to the wells. Include vehicle controls.
  • Incubation: Continue co-incubation with this compound and gemcitabine for a predetermined period (e.g., 24 hours).
  • Drug Removal & Colony Formation: Remove drug-containing media, wash cells with PBS, and add fresh culture media. Incubate cells for 10-14 days to allow for colony formation.
  • Staining and Counting: Fix colonies with 70% ethanol and stain with 0.1% crystal violet. Count colonies containing >50 cells.
  • Data Analysis: Calculate surviving fraction. Synergy can be quantified using the Gamma model or Excess Over Bliss (EOB) score, where a Gamma score <0.95 indicates synergism [5].
Analysis of DNA Damage and Repair (Immunofluorescence)

Objective: To assess the persistence of DNA damage following combination treatment.

Materials:

  • Antibodies: anti-γH2AX (Ser139), anti-53BP1, anti-Rad51.
  • Fluorescently-labeled secondary antibodies.
  • DAPI stain.
  • Fluorescence microscope.

Methodology:

  • Treatment: Treat cells on coverslips with this compound (1 µM, 1h pre-treatment) followed by gemcitabine (e.g., 100 nM) for 24 hours.
  • Fixation and Permeabilization: At appropriate timepoints post-treatment, fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
  • Staining: Incubate with primary antibodies (e.g., γH2AX and 53BP1) followed by secondary antibodies. Counterstain nuclei with DAPI.
  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX/53BP1 foci per nucleus. A significant increase in residual foci in the combination group (this compound + Gemcitabine) compared to single-agent groups indicates inhibition of DNA repair [1] [2]. A decrease in Rad51 foci suggests impaired Homologous Recombination [1].

Biomarker Analysis

Monitoring specific biomarkers is crucial for confirming target engagement and mechanistic studies.

Table 3: Key Biomarkers for Evaluating this compound Activity

Biomarker Assay Type Interpretation Reference
pChk1 (Ser345) Western Blot / IHC Reduction indicates effective ATR inhibition. [1] [2]
γH2AX Foci Immunofluorescence Increase/Persistence indicates unresolved DNA damage. [1] [2]
53BP1 Foci Immunofluorescence Increase/Persistence correlates with unrepaired DNA damage. [2]
Rad51 Foci Immunofluorescence Decrease indicates inhibition of Homologous Recombination repair. [1]

Conclusion and Research Outlook

Pre-clinical evidence firmly establishes that the ATR inhibitor this compound potently and selectively sensitizes pancreatic cancer cells to gemcitabine and radiation. The synergy arises from the abrogation of the DNA damage checkpoint and the inhibition of DNA repair pathways, leading to replication catastrophe and cell death [1] [2] [6].

Subsequent research with more advanced ATR inhibitors (like AZD6738) has built upon this foundation, showing that complete loss of ATM function can further augment this synergistic effect [6]. This highlights the importance of patient stratification based on DDR deficiency biomarkers in future clinical trials.

The experimental protocols and data summarized herein provide a robust framework for investigating ATR inhibition as a promising strategy to overcome therapeutic resistance in pancreatic cancer.


References

Application Notes and Protocols: Synergistic Anticancer Effects of ATR Inhibitor VE-821 with Topoisomerase I Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Rationale

The combination therapy of ATR inhibitors with topoisomerase I (Top1) inhibitors represents a promising synthetic lethal approach in oncology that exploits inherent vulnerabilities in cancer cells. Top1 inhibitors, including camptothecin derivatives (topotecan, irinotecan) and novel indenoisoquinolines (LMP-400/indotecan), exert their anticancer effects by stabilizing Top1-cleavage complexes (Top1cc), resulting in replication-associated DNA double-strand breaks when replication forks collide with these complexes [1]. Cancer cells rely on the ATR-mediated DNA damage response (DDR) pathway to manage the replication stress induced by Top1 inhibitors, making ATR inhibition an ideal combination strategy.

VE-821 is a potent, selective ATP-competitive ATR inhibitor with a Ki of 13 nM and IC50 of 26 nM in cell-free assays, demonstrating excellent selectivity for ATR over related PIKKs including ATM, DNA-PK, mTOR, and PI3Kγ [2]. Mechanistically, this compound abrogates two critical S-phase checkpoints: the replication elongation checkpoint and the origin-firing checkpoint induced by Top1 inhibition [1] [3]. This dual disruption prevents cancer cells from properly responding to replication stress, converting normally repairable Top1-induced DNA lesions into catastrophic DNA damage. The molecular events in this synergistic interaction can be visualized as follows:

G Top1_inhibitor Topoisomerase I Inhibitor (Camptothecin, LMP-400) Top1cc Stabilized Top1-Cleavage Complexes (Top1cc) Top1_inhibitor->Top1cc Collisions Replication Fork Collisions Top1cc->Collisions SSB Single-Strand Breaks (SSBs) Collisions->SSB DSB Replication-Associated Double-Strand Breaks (DSBs) Collisions->DSB RPA_ssDNA RPA-coated ssDNA SSB->RPA_ssDNA DSB->RPA_ssDNA ATR_ATRIP ATR-ATRIP Complex Recruitment RPA_ssDNA->ATR_ATRIP ATR_activation ATR Activation ATR_ATRIP->ATR_activation CHK1_phospho CHK1 Phosphorylation (S345) ATR_activation->CHK1_phospho Cell_cycle_arrest Cell Cycle Arrest & DNA Repair CHK1_phospho->Cell_cycle_arrest Premature_mitosis Premature Mitotic Entry Cell_cycle_arrest->Premature_mitosis Without effective checkpoint VE821 This compound (ATR Inhibitor) Checkpoint_abrogation Checkpoint Abrogation VE821->Checkpoint_abrogation Inhibits Checkpoint_abrogation->ATR_activation Blocks Checkpoint_abrogation->Cell_cycle_arrest Prevents Catastrophic_damage Catastrophic DNA Damage & Cell Death Premature_mitosis->Catastrophic_damage

Figure 1: Molecular mechanism of this compound and Topoisomerase I inhibitor synergy. This compound disrupts the ATR-CHK1 signaling pathway, preventing proper DNA damage response to Top1 inhibitor-induced replication stress and leading to catastrophic DNA damage.

The combination of Top1 inhibitors with this compound produces distinctive cellular biomarkers including inhibited phosphorylation of ATR and CHK1, strong induction of γH2AX, and a characteristic pattern change of γH2AX staining from well-defined foci to an intense peripheral and diffuse nuclear staining, which can serve as a potential response biomarker in clinical settings [1] [3]. This mechanistic rationale provides the foundation for developing effective combination therapies that can be translated to clinical applications.

Experimental Protocols

Cell Culture and Reagents

Cell Lines: The synergistic effects have been demonstrated across multiple cancer cell lines including:

  • Colon carcinoma: HT29, COLO 205, HCT116 (both p53+/+ and p53-/-)
  • Breast carcinoma: MDA-MB-231
  • Gastric carcinoma: MKN-45, AGS
  • Other models: Primary cancer cells, patient-derived organoids [1] [4]

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Regularly test cells for mycoplasma contamination and authenticate cell lines using short tandem repeat (STR) profiling every 6 months [1] [4].

Reagent Preparation:

  • This compound stock solution: Prepare at 10 mM concentration in DMSO, aliquot, and store at -20°C. Avoid freeze-thaw cycles.
  • Topoisomerase I inhibitors: Camptothecin (CPT), topotecan, irinotecan, and LMP-400 (indotecan) should be prepared as 10 mM stock solutions in DMSO.
  • Working solutions: Prepare fresh by diluting in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [1] [2].
Synergy Assessment Protocol

Cell Viability and Synergy Assay:

  • Cell plating: Seed cells in 96-well plates at optimal densities (1,000-5,000 cells/well depending on doubling time) and allow to adhere for 24 hours.
  • Drug treatment: Treat cells with this compound (typically 1-10 μM) and Top1 inhibitors alone and in combination for 72 hours. Include DMSO vehicle controls.
  • Viability measurement: Assess cell viability using CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's protocol. Measure luminescence using a plate reader.
  • Synergy analysis: Analyze data using CompuSyn software or MacSynergy II. Calculate combination indices (CI) where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism. Alternatively, use Bliss independence model or Zero Interaction Potency (ZIP) scoring [1] [4] [5].

DNA Fiber Assay for Replication Dynamics:

  • Pulse labeling: Label cells with 100 μM iododeoxyuridine (IdU) for 45 minutes, then with 100 μM chlorodeoxyuridine (CldU) for 45 minutes.
  • Drug treatment: Add this compound and/or Top1 inhibitors during or between labeling periods.
  • DNA fiber spreading: Lyse cells in suspension with lysis buffer (200 mM Tris-HCl, pH 7.5, 50 mM EDTA, 0.5% SDS) and gently spread DNA fibers on glass slides.
  • Immunostaining: Detect IdU and CldU with specific antibodies (e.g., anti-BrdU for CldU and rat anti-BrdU for IdU) using appropriate secondary antibodies.
  • Analysis: Measure track lengths using ImageJ software with custom modifications. Calculate replication fork speeds and assess origin firing frequency [1].
Biomarker Analysis Protocols

Immunoblotting for DNA Damage Response Markers:

  • Cell lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Electrophoresis: Separate 20-40 μg total protein on 4-20% Tris-glycine or 3-8% Tris-acetate polyacrylamide gels.
  • Transfer: Transfer proteins to nitrocellulose membranes using standard protocols.
  • Antibody probing: Incubate with primary antibodies against:
    • Phospho-Chk1 (Ser345) (1:1000)
    • Total Chk1 (1:2000)
    • Phospho-ATR (Ser428)
    • γH2AX (Ser139)
    • GAPDH (loading control)
  • Detection: Use appropriate HRP-conjugated secondary antibodies and develop with enhanced chemiluminescence substrate [1] [4].

Immunofluorescence for γH2AX Foci Pattern Analysis:

  • Cell plating: Grow cells on chamber slides and treat with drug combinations.
  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.5% Triton X-100 for 10 minutes.
  • Staining: Block with 5% BSA, then incubate with anti-γH2AX primary antibody overnight at 4°C.
  • Visualization: Use Alexa Fluor-conjugated secondary antibody and counterstain with DAPI.
  • Imaging: Capture images using confocal microscopy (e.g., Zeiss LSM 780). Analyze γH2AX pattern changes from discrete foci to diffuse nuclear staining, which indicates synergistic DNA damage [1].

The overall experimental workflow for evaluating the this compound and Top1 inhibitor combination is summarized below:

G Start Experimental Design Cell_culture Cell Culture & Plating Start->Cell_culture Drug_treatment Drug Treatment: - this compound alone - Top1 inhibitor alone - Combination - Vehicle control Cell_culture->Drug_treatment Functional_assays Functional Assays Drug_treatment->Functional_assays Biomarker_analysis Biomarker Analysis Drug_treatment->Biomarker_analysis Viability Cell Viability (CellTiter-Glo) Functional_assays->Viability Apoptosis Apoptosis Analysis (Annexin V/PI) Functional_assays->Apoptosis Cell_cycle Cell Cycle Analysis (EdU/PI) Functional_assays->Cell_cycle DNA_fiber DNA Fiber Assay Functional_assays->DNA_fiber Data_analysis Data Analysis & Synergy Calculation Viability->Data_analysis Apoptosis->Data_analysis Cell_cycle->Data_analysis DNA_fiber->Data_analysis Western_blot Western Blotting (pCHK1, γH2AX) Biomarker_analysis->Western_blot IF Immunofluorescence (γH2AX patterns) Biomarker_analysis->IF Western_blot->Data_analysis IF->Data_analysis

Figure 2: Experimental workflow for evaluating this compound and Topoisomerase I inhibitor synergy. The comprehensive approach combines functional assays with biomarker analysis to validate synergistic effects.

Quantitative Data Summary

Synergy Profiles Across Cancer Types

Table 1: Quantitative synergy data for this compound combination with Topoisomerase I inhibitors

Cancer Type Cell Line Top1 Inhibitor This compound Concentration Synergy Metric Key Findings Reference
Colon carcinoma HT29 Camptothecin 1-10 μM Strong synergy (CI<1) >50% reduction in IC50 [1]
Colon carcinoma HT29 LMP-400 1-10 μM Enhanced synergy vs CPT >70% reduction in IC50 [1]
Colon carcinoma COLO 205 SN-38 VX-970 (clinical derivative) Bliss synergy Significant curve shift [6]
Breast carcinoma MDA-MB-231 Camptothecin 1-10 μM Strong synergy (CI<1) 20 nM CPT + this compound effective [1]
Colorectal HCT116 p53+/+ Camptothecin 1-10 μM Strong synergy p53-independent [1]
Colorectal HCT116 p53-/- Camptothecin 1-10 μM Strong synergy p53-independent [1]
Gastric cancer MKN-45 Cisplatin* 1-10 μM Synergistic Enhanced apoptosis [4]
Gastric cancer AGS Cisplatin* 1-10 μM Synergistic DDR inhibition [4]

Note: While cisplatin is not a Top1 inhibitor, it demonstrates the broader applicability of this compound in combination therapies. CI = Combination Index

Biomarker Response Profiles

Table 2: Molecular biomarker changes following this compound and Top1 inhibitor combination treatment

Biomarker Assay Method Top1 Inhibitor Alone This compound Alone Combination Treatment Biological Significance
pCHK1 (S345) Western blot Increased No change Strongly inhibited ATR pathway abrogation
γH2AX Western blot/IF Foci formation Minimal change Diffuse nuclear pattern Catastrophic DNA damage
ATR phosphorylation Western blot Increased Inhibited Strongly inhibited Target engagement
Replication fork speed DNA fiber assay Decreased Mild increase Severe decrease Impaired replication
New origin firing DNA fiber assay Suppressed Increased Abrogated checkpoint Unscheduled replication initiation
Apoptosis Annexin V/PI Moderate Minimal Strong induction Cell death commitment

Application Notes and Technical Considerations

Optimal Experimental Conditions

Dosing Strategy: Based on comprehensive studies, the optimal concentration range for this compound in in vitro experiments is 1-10 μM, with exposure times typically ranging from 1 hour pre-treatment continued throughout the Top1 inhibitor exposure period [1] [2]. For Top1 inhibitors, use concentrations near the EC30 or IC50 values determined for each specific cell line:

  • Camptothecin: 10-100 nM
  • LMP-400: 10-500 nM
  • Irinotecan/SN-38: 1-100 nM

Critical Timing Considerations: The sequence of drug administration can significantly impact the synergistic effect. The strongest synergy is observed when this compound is administered either concurrently with or shortly before (1-2 hours) the Top1 inhibitor, as this timing optimally abrogates the initial DNA damage response [1].

Validation in Advanced Disease Models

The this compound and Top1 inhibitor combination strategy has been validated in increasingly sophisticated experimental models that better recapitulate human cancers:

Patient-Derived Organoids: 3D organoid cultures of gastric cancer demonstrated significant synergy between this compound and cisplatin, with combination treatment resulting in dramatically reduced organoid viability compared to single agents [4]. Similar approaches are applicable to Top1 inhibitor combinations.

In Vivo Models: The clinical derivative of this compound, VX-970 (berzosertib), enhanced tumor response to irinotecan in mouse xenograft models without additional toxicity, providing strong preclinical justification for clinical translation [1] [3].

Primary Patient Cells: In multiple myeloma models, the combination of ATR inhibition (VX-970) with DNA-damaging agents (melphalan) showed remarkable efficacy in primary patient cells and significantly prolonged survival in animal models [7].

Troubleshooting Guide
  • Reduced Synergy: If expected synergy is not observed, verify: (1) ATR expression levels in cell lines, (2) pCHK1 (S345) inhibition as proof of target engagement, and (3) appropriate drug concentration ratios.
  • Excessive Toxicity: If combination treatment causes complete cell death in controls, titrate drug concentrations and ensure DMSO concentration does not exceed 0.1%.
  • Variable γH2AX Patterns: The characteristic pattern change from foci to diffuse staining may require optimization of fixation and permeabilization conditions. Include positive controls (e.g., irradiated cells) for γH2AX foci formation.

Conclusion and Research Applications

The combination of ATR inhibitor this compound with topoisomerase I inhibitors represents a mechanistically grounded approach for enhancing anticancer efficacy. The robust synergy observed across multiple cancer types, combined with well-characterized biomarker responses, provides a strong foundation for both basic research and translational applications.

These application notes and detailed protocols provide researchers with comprehensive methodological guidance for investigating this promising combination therapy. The standardized approaches for synergy assessment, replication stress analysis, and biomarker validation will facilitate comparison across studies and accelerate the development of ATR inhibitor-based combination therapies for clinical application.

References

Application Note: Cell Cycle Analysis of ATR Inhibitor VE-821 Effects in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

ATR kinase is a central regulator of the DNA damage response (DDR), particularly activated by replication stress and single-stranded DNA. VE-821 is a potent and highly selective small-molecule inhibitor of ATR that has shown significant promise as a radio- and chemo-sensitizing agent across a wide spectrum of cancers, including pancreatic cancer, gastric cancer, chondrosarcoma, and leukemia [1] [2] [3]. Its selectivity is largely based on the concept that many cancer cells (often with p53 mutations) have a compromised G1 checkpoint and thus rely heavily on the ATR-controlled G2/M checkpoint for DNA repair and survival; this makes them particularly vulnerable to ATR inhibition [4] [5].

The primary mechanism by which this compound exerts its sensitizing effect is through the abrogation of the G2/M cell cycle checkpoint. Upon DNA damage induced by ionizing radiation or chemotherapeutic agents, ATR phosphorylates its downstream effector, Checkpoint Kinase 1 (Chk1), leading to cell cycle arrest in G2/M. This arrest allows the cell time to repair DNA damage before proceeding to mitosis. This compound potently inhibits radiation-induced phosphorylation of Chk1, forcing damaged cells to bypass this arrest and enter mitosis prematurely, resulting in mitotic catastrophe and cell death [1] [4] [5]. The following diagram illustrates this core signaling pathway and the point of this compound intervention.

G DNA_Damage DNA Damage (IR, Chemotherapy) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_P Chk1 Phosphorylation ATR_Activation->CHK1_P Cell_Cycle_Arrest G2/M Cell Cycle Arrest CHK1_P->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival VE821 This compound (ATR Inhibitor) VE821->CHK1_P Inhibits

Detailed Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol details the steps for analyzing this compound-induced cell cycle changes using flow cytometry with propidium iodide (PI), a fluorescent DNA stain [6] [5].

Materials Required
  • Cell Lines: Applicable to various cancer cell lines (e.g., HeLa, U2OS, HL-60, SW-1353) [2] [4] [5].
  • This compound: Typically used at a concentration of 1 µM. A pre-incubation of 1 hour before irradiation or other DNA-damaging treatments is standard [1] [5].
  • DNA-damaging Agents: Ionizing radiation (X-rays, proton, or carbon ions) or chemotherapy drugs (e.g., Cisplatin, Gemcitabine) as per experimental design [1] [2] [3].
  • Reagents:
    • Phosphate-Buffered Saline (PBS)
    • 70% Ethanol (prepared in distilled water, not PBS)
    • Propidium Iodide (PI) stock solution (50 µg/mL)
    • Ribonuclease A (RNase A) stock solution (100 µg/mL)
  • Equipment: Flow cytometer equipped with a 488 nm laser and a filter suitable for detecting PI emission (~605 nm).
Step-by-Step Procedure

G Start Harvest and Wash Cells Fix Fix in Cold 70% Ethanol (Add drop-wise while vortexing) Incubate 30 min at 4°C Start->Fix Wash Wash 2x with PBS Fix->Wash Stain Stain with RNase and PI (e.g., 50 µL RNase + 200 µL PI) Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze

  • Cell Preparation and Treatment:

    • Culture and treat cells according to experimental design. A typical setup involves pre-treating cells with 1 µM this compound for 1 hour, followed by a DNA-damaging insult like irradiation [5].
    • Harvest adherent cells using trypsin, and collect suspension cells by centrifugation.
    • Wash cells once with PBS.
  • Fixation:

    • Gently vortex the cell pellet and add cold 70% ethanol drop-wise to fix and permeabilize the cells. Note: 70% ethanol must be made with distilled water, not PBS, to prevent protein precipitation [6].
    • Fix for at least 30 minutes at 4°C. Fixed cells can be stored in ethanol for several weeks at 4°C for future analysis.
  • Staining:

    • Centrifuge the fixed cells (e.g., 850 x g) and carefully discard the ethanol supernatant.
    • Wash the pellet twice with PBS to remove residual ethanol.
    • Resuspend the cell pellet in a staining solution containing RNase A (to ensure only DNA is stained) and PI. A example is adding 50 µL of a 100 µg/mL RNase stock and 200 µL of a 50 µg/mL PI stock solution to the cell pellet [6].
    • Incubate for at least 30 minutes at room temperature in the dark.
  • Flow Cytometry Acquisition:

    • Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and measuring PI fluorescence emission at ~605 nm.
    • Collect a minimum of 10,000 events per sample.
    • Use forward scatter (FSC) vs. side scatter (SSC) to gate on the intact cell population.
    • Employ pulse processing (e.g., PI pulse-width vs. pulse-area) to distinguish and exclude cell doublets and aggregates from the analysis, ensuring data is collected from single cells [6].

Expected Results and Data Analysis

Cell Cycle Distribution Changes

Treatment with this compound in combination with DNA damage consistently leads to a measurable disruption of the cell cycle profile, which is quantifiable by PI staining.

Table 1: Representative Cell Cycle Distribution Changes after this compound and Irradiation

Cell Line Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Source
SW-1353 (Chondrosarcoma) Control (0 Gy) 55.8 ± 1.6 28.9 ± 0.9 15.2 ± 1.4 [2]
This compound (0 Gy) 63.4 ± 3.4 24.2 ± 1.0 12.6 ± 2.7
Carbon Ions (8 Gy) Significant decrease Significant decrease Significant increase
This compound + Carbon Ions Significant increase vs. IR alone Varies Significant decrease vs. IR alone
HL-60 (Leukemia) X-rays + this compound Abrogation of G2/M arrest [4]
Gating Strategy and Data Interpretation
  • Gating on Single Cells: Begin analysis by plotting pulse-width vs. pulse-area for the PI signal. Gate on the population that forms a diagonal line to exclude doublets and aggregates [6].
  • Applying Gates: Apply this "single cells" gate to the FSC vs. SSC plot to exclude debris, and then to the PI histogram.
  • Analyzing the DNA Histogram: On the PI histogram (DNA content), the peaks and distributions represent:
    • G0/G1 Phase: A peak at a relative fluorescence of 2N.
    • G2/M Phase: A peak at 4N.
    • S Phase: A broad distribution between the G0/G1 and G2/M peaks.
  • Quantification: Use flow cytometry software to quantify the percentage of cells in each phase. This can be done by manually setting markers or, more objectively, by using algorithm-based fitting of Gaussian curves to each phase [6].

The key finding to expect is that DNA-damaging agents alone will cause a pronounced G2/M arrest (increase in the 4N population). In samples co-treated with This compound, this G2/M peak will be significantly reduced, indicating successful checkpoint abrogation [5]. This forced cell cycle progression leads to genomic instability, evident as an increase in cells with sub-G1 DNA content (apoptosis) and micronuclei formation [5].

Key Experimental Findings from Literature

The following table summarizes quantitative data from key studies demonstrating the efficacy of this compound.

Table 2: Summary of this compound Sensitization Effects in Preclinical Models

Cancer Type Combination Treatment Key Findings / Enhancement Source
Pancreatic Cancer This compound + Radiation (X-rays) Significant radiosensitization under normoxia & hypoxia. Inhibition of Rad51 foci, persistence of γH2AX/53BP1 foci. [1]
Pancreatic Cancer This compound + Gemcitabine Strongly enhanced cytotoxicity under normoxia & hypoxia. [1]
Chondrosarcoma This compound + Particle Therapy (Proton/C-ion) Dose-dependent reduction in viability; most efficient vs. other DDR inhibitors. Persistent γH2AX phosphorylation, impaired DNA repair. [2]
Gastric Cancer This compound + Cisplatin Synergistic effect in cell lines, organoids, and in vivo. Reversed cisplatin-induced DDR and STAT3 activation. [3]
Various (HeLa, U2OS) This compound + High LET C-ion Radiation Marked radiosensitization in tumor cells, but minimal effect in normal fibroblasts (1BR-hTERT). Increased multiple micronuclei formation. [5]

Troubleshooting and Technical Notes

  • High CV (Coefficient of Variation): For sharp, well-defined peaks on the DNA histogram, ensure cells are fixed by adding ethanol drop-wise while vortexing to prevent clumping. Using distilled water instead of PBS for 70% ethanol is critical [6].
  • Distinguishing G2 from M Phase: Standard PI staining cannot distinguish between G2 and mitotic cells, as both have 4N DNA content. For this, combination staining with a mitotic marker like phospho-Histone H3 (Ser10) is necessary [6].
  • Cell Viability: Since PI stains dead cells, it can also be used for viability assessment in a separate, non-fixed sample. For the cell cycle protocol, the fixation step will kill all cells, so this is not a concern.
  • Compatibility with Other Stains: The ethanol fixation protocol is ideal for DNA content analysis but can be incompatible with some surface markers and fluorescent proteins. Investigating surface markers simultaneously may require alternative fixation/permeabilization methods [6].

References

Comprehensive Technical Support Guide: VE-821 Solubility and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Solubility Profile of VE-821

This compound (CAS: 1232410-49-9) is a potent and highly selective ATP-competitive inhibitor of the ATR (Ataxia Telangiectasia and Rad3-Related) kinase with significant applications in cancer research, particularly in studying DNA damage response (DDR) mechanisms and radiosensitization. Below is a detailed overview of its solubility characteristics essential for experimental planning.

Table: this compound Solubility Profile in Common Laboratory Solvents

Solvent Solubility Concentration Additional Notes
DMSO Freely soluble ≥50 mg/mL (135.72 mM) [1] [2] Primary recommended solvent for stock solution preparation.
Water Insoluble < 0.1 mg/mL [1] Not suitable for direct aqueous preparation.
Ethanol Insoluble Information not available [2] Not recommended for stock solutions.

Stock Solution Preparation & Handling

Standard Preparation Protocol
  • Calculating Mass: Determine the mass of this compound solid required to achieve the desired concentration and volume (e.g., 50 mg in 1 mL of DMSO for a ~50 mg/mL stock).
  • Reconstitution: Add the appropriate volume of high-quality, freshly opened, anhydrous DMSO to the compound. Hygroscopic DMSO can absorb water from the atmosphere, which may affect long-term stability [1].
  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not dissolve completely, briefly warm the tube in a 37°C water bath for 10 minutes and/or sonicate it in an ultrasonic bath [2].
  • Quality Check: Ensure the solution is clear and particulate-free.
Aliquoting and Storage
  • Storage Conditions: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C for 6 months or -80°C for 1 year [1].
  • Stability Note: For long-term storage, the solid powder is more stable than solutions. Store the powder at -20°C, protected from light and moisture [3].
Troubleshooting Solubility Issues
  • Problem: Compound not dissolving fully in DMSO.
  • Solution: Warm the tube gently to 37°C. Avoid higher temperatures to prevent compound degradation. Do not use water or ethanol to aid dissolution, as this compound is insoluble in these solvents.
  • Precipitation in Dilute Working Solutions: If precipitation occurs when diluting the DMSO stock into aqueous cell culture media, ensure the final DMSO concentration does not exceed 0.1-1% (v/v), which is generally well-tolerated by most cell lines. Adding the DMSO stock drop-wise to the media while vortexing can help.

Biological Context & Experimental Workflow

This compound exerts its research effects by potently and selectively inhibiting the ATR kinase, a key regulator of the DNA damage response (DDR). The following diagram illustrates the core signaling pathway that this compound targets and its cellular consequences.

G DNA_Damage DNA_Damage ATR_Activation ATR_Activation DNA_Damage->ATR_Activation CHK1_Pho CHK1 Phosphorylation (Ser345) ATR_Activation->CHK1_Pho Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) CHK1_Pho->Cell_Cycle_Arrest DNA_Repair DNA Repair Activation Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival VE821 This compound VE821->ATR_Activation Inhibits Inhib_CHK1_Pho Inhibited CHK1 Phosphorylation Abrogated_Arrest Abrogated G2/M Arrest Inhib_CHK1_Pho->Abrogated_Arrest Mitotic_Catastrophe Forced Division with Unrepaired DNA Abrogated_Arrest->Mitotic_Catastrophe Cell_Death Enhanced Cell Death (Sensitization) Mitotic_Catastrophe->Cell_Death

Diagram 1: Mechanism of ATR inhibition by this compound. This compound blocks the ATR-CHK1 signaling axis, preventing DNA damage-induced cell cycle arrest and leading to mitotic catastrophe and cell death, especially in combination with DNA-damaging agents.

A typical experiment involving this compound follows a logical sequence, from stock solution preparation to final analysis. The workflow below outlines the key stages.

G Start Start Stock Prepare Stock in DMSO (50 mg/mL, 135.72 mM) Start->Stock Dilute Dilute in Culture Media (Final [DMSO] < 0.1-1%) Stock->Dilute Pretreat Pre-treat Cells (1 hr before stimulus) Dilute->Pretreat Stimulus Apply DNA Damage (e.g., Radiation, Chemo) Pretreat->Stimulus Incubate Incubate & Assay Stimulus->Incubate Analyze Analyze Incubate->Analyze

Diagram 2: General experimental workflow for using this compound in cell-based assays.

Key Experimental Protocols & Applications

Radiosensitization Protocol (Clonogenic Assay) [4] [5]
  • Cell Lines: HeLa, U2OS, pancreatic cancer lines (PSN-1, MiaPaCa-2, PANC-1), primary pancreatic PancM cells.
  • This compound Treatment: 1 µM, pre-incubated for 1 hour before irradiation.
  • Irradiation: Carbon ions (LET 70 keV/µm) or X-rays.
  • Post-Irradiation Incubation: With this compound for up to 72 hours.
  • Key Findings: this compound caused abrogation of G2/M checkpoint, forced irradiated cells to divide, and led to increased micronuclei formation and decreased cell survival, particularly in tumor cells.
Chemosensitization Protocol (Gastric Cancer) [6]
  • Cell Lines & Organoids: MKN-45, AGS gastric cancer cells, and patient-derived gastric cancer organoids.
  • Co-treatment: this compound combined with cisplatin.
  • Assays: Cell viability (CCK-8), apoptosis (flow cytometry), protein analysis (Western blot).
  • Key Findings: this compound downregulated ATR-CHK1 phosphorylation, reversed cisplatin-induced DDR activation, inhibited STAT3 activation, and synergized with cisplatin to reduce viability in cells, organoids, and in vivo models.
In-Vivo Dosing Preparation [1]
  • Vehicle Formulation: 10% PEG300 + 2.5% Tween-80 in water, pH adjusted to 4.

Table: Summary of Typical In-Vitro this compound Usage

Application Typical Working Concentration Pre-treatment Time Combination Agent
Radiosensitization 1 µM [5] 1 hour [5] X-rays / Carbon Ions [4]
Chemosensitization 1 - 10 µM [6] [2] 1 hour [5] Cisplatin, Gemcitabine [6] [5]
Pathway Inhibition 1 - 10 µM [3] [2] 1 - 4 hours [3] Gemcitabine, Radiation [5]

Frequently Asked Questions (FAQ)

  • What is the maximum recommended DMSO concentration for cell culture studies with this compound? For most cell-based assays, the final DMSO concentration in culture media should be kept below 0.1% to 1% (v/v). This range is generally non-toxic to cells and ensures that the solvent does not confound experimental results.

  • Can this compound be used in vivo? What formulation is recommended? Yes, this compound has been used in vivo. A recommended vehicle is 10% PEG300 + 2.5% Tween-80 in water, with the pH adjusted to 4 [1]. This formulation helps maintain the compound in solution for administration.

  • My cell viability is too low when using this compound alone. Is this expected? Yes, to some extent. While this compound is primarily a sensitizing agent, it does exhibit single-agent toxicity at higher concentrations (typically >3 µM) [5]. This effect can be more pronounced in certain cancer cell lines with specific genetic backgrounds (e.g., ATM or p53 deficiencies). It is crucial to include a "this compound only" control in all experiments to distinguish its standalone effects from sensitization.

  • How do I confirm that this compound is working in my experiment? The most common method for confirming target engagement is by Western blot analysis to detect the reduction of phosphorylated CHK1 at Ser345 [6] [5]. This phosphorylation event is directly catalyzed by ATR; its inhibition upon this compound treatment confirms the drug is effectively blocking the pathway.

  • Why is my this compound stock solution precipitating upon storage at -20°C? DMSO freezes at approximately 19°C. When frozen, solutes can be forced out of solution, leading to precipitation. Always allow frozen DMSO stock solutions to thaw completely at room temperature and vortex them thoroughly before use. If precipitation persists, warming to 37°C and sonication may be necessary. For critical long-term studies, storing aliquots at -80°C is preferred.

References

optimizing VE-821 concentration for radiosensitization

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of VE-821

Understanding how this compound works is key to troubleshooting your experiments. This diagram illustrates the cellular signaling pathway that is disrupted when this compound is combined with irradiation.

G IR Ionizing Radiation (IR) DNA_Damage DNA Damage (Replication Stress, DSBs) IR->DNA_Damage ATR_Act ATR Activation DNA_Damage->ATR_Act Chk1_P Chk1 Phosphorylation (Cell Cycle Arrest) ATR_Act->Chk1_P Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_P->Cell_Cycle_Arrest DNA_Repair DNA Repair Activation (Homologous Recombination) Chk1_P->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival VE821 This compound Treatment ATR_Inhib ATR Inhibition VE821->ATR_Inhib Chk1_Inhib Abrogated Chk1 Phosphorylation ATR_Inhib->Chk1_Inhib Blocks Arrest_Loss Premature G2/M Checkpoint Abrogation Chk1_Inhib->Arrest_Loss Causes Repair_Inhib Impaired DNA Repair (HR Suppression, Rad51 Foci Inhibition) Chk1_Inhib->Repair_Inhib Causes DSB_Persistence Persistent DNA Damage (γH2AX Foci) Arrest_Loss->DSB_Persistence Leads to Repair_Inhib->DSB_Persistence Leads to Apoptosis Increased Apoptosis & Radiosensitization DSB_Persistence->Apoptosis Results in

The core mechanism involves this compound inhibiting the ATR kinase, which prevents the phosphorylation of its key downstream target, Chk1 [1] [2]. This inhibition has two critical consequences:

  • Abrogation of Cell Cycle Arrest: Cells are forced to prematurely exit the G2/M checkpoint arrest that is crucial for repairing DNA damage before mitosis [2] [3].
  • Suppression of DNA Repair: Key DNA repair processes, particularly Homologous Recombination (HR), are impaired. This is often observed as a suppression of Rad51 foci formation [2].

The combination of these effects leads to the persistence of radiation-induced DNA damage, visualized as γH2AX foci, ultimately resulting in increased apoptosis and radiosensitization [4] [3] [5].

Optimizing this compound Concentration: A Data Guide

The optimal concentration of this compound is cell-type dependent and balances efficacy with off-target toxicity. The following table summarizes key data from the literature to guide your initial dosing strategy.

Cell Type / Model Effective Concentration Range Key Findings & Observations Primary Source

| Pancreatic Cancer (PSN-1, MiaPaCa-2) p53 mutant | 1 µM | Robust radiosensitization under normoxia & hypoxia; minimal single-agent toxicity at this dose. | [2] | | Leukemic T-Cells (MOLT-4) | 1 - 10 µM | 1 µM effective for radiosensitization; 10 µM significantly affected proliferation in sham-irradiated cells, potentially via off-target mTOR inhibition. | [1] | | Chondrosarcoma (SW-1353, Cal-78) | 10 µM | Effectively suppressed DNA repair and increased radiosensitivity for both photon and particle irradiation. | [4] | | Head and Neck Squamous Cell Carcinoma (HNSCC) | ~1 µM (this compound) (Other ATRi, e.g., AZD6738, also used) | Significant radiosensitization observed; persistence of DNA damage and increased micronuclei formation. | [5] |

Standard Experimental Protocol

This workflow synthesizes a common methodology used across multiple studies for assessing radiosensitization.

G Start Cell Seeding PreTreat Pre-treatment with this compound Start->PreTreat Irradiate Ionizing Radiation PreTreat->Irradiate 30 min - 1 hr PostIR Post-IR Incubation (Drug Wash-Out Optional) Irradiate->PostIR 1 hr - Continuous (up to 72 hr) Assess Endpoint Assessment PostIR->Assess Clonogenic Clonogenic Survival Assay (Gold Standard) Assess->Clonogenic WB Western Blot (pChk1 Ser345) Assess->WB IF Immunofluorescence (γH2AX/53BP1 Foci) Assess->IF FACS Flow Cytometry (Cell Cycle, Apoptosis) Assess->FACS

Key Protocol Details:

  • Pre-treatment Time: Most studies use a 30-minute to 1-hour pre-incubation with this compound to ensure ATR inhibition is established before DNA damage is induced [1] [2].
  • Post-Irradiation Incubation: The drug can be washed out after 1 hour or left on for extended periods (e.g., 24-72 hours). Continuous exposure generally increases the radiosensitizing effect but may also increase single-agent toxicity [2].
  • Verification of Target Engagement: Always confirm ATR inhibition in your model by Western Blot showing a reduction in IR-induced phosphorylation of Chk1 at Serine 345 [1] [2].

Troubleshooting Common Issues

Problem Potential Reasons Suggested Solutions
High single-agent toxicity / No therapeutic window Concentration too high; cell line highly dependent on ATR for viability. Titrate concentration downwards (start at 0.1-0.5 µM). Use shorter post-IR drug incubation. Validate health of control cells.
Lack of radiosensitization Ineffective ATR inhibition; redundant DNA repair pathways; drug instability. Verify target engagement via pChk1 (Ser345) Western Blot. Check for constitutive HR deficiency. Ensure fresh drug stock and correct storage. Consider combination with other DDR inhibitors (e.g., ATMi, PARPi).
Inconsistent results between replicates Inconsistent cell seeding density; uneven irradiation; drug precipitation; variable cell cycle distribution. Standardize cell counting and seeding protocols. Ensure irradiator is properly calibrated and dose is uniform. Use fresh DMSO stocks and ensure complete dissolution of this compound.
Expected DNA damage persistence not seen Assay timing is too late; repair has already occurred. Perform γH2AX/53BP1 foci kinetics experiments. Analyze timepoints from 1 hour up to 24 hours post-IR to capture the delay in repair.

Frequently Asked Questions (FAQs)

Q1: Does this compound sensitize cells to other DNA-damaging agents besides radiation? Yes, absolutely. This compound has been shown to sensitize cancer cells to various chemotherapeutic agents, most notably gemcitabine in pancreatic cancer models and cisplatin in gastric cancer models [6] [2]. The underlying principle is the same: inhibiting the ATR-mediated DDR to prevent recovery from chemotherapy-induced replication stress and DNA damage.

Q2: Is this compound effective in hypoxic conditions? Yes, this is a significant advantage. Research in pancreatic cancer cells demonstrated that this compound retains its potent radiosensitizing effects even under hypoxic conditions (0.5% O₂), where cells are typically more radioresistant [2]. This makes it a promising candidate for targeting the hypoxic core of solid tumors.

Q3: What is the evidence that this compound's effects are on-target? The most direct evidence is the specific and potent reduction of IR-induced phosphorylation of Chk1 at Ser345 without affecting the phosphorylation of ATM or its target Chk2 [2]. Furthermore, phenotypic outcomes like the abrogation of the G2/M checkpoint and suppression of Rad51 foci formation are consistent with specific ATR pathway inhibition [2] [3].

Q4: How do I choose between this compound and other ATR inhibitors (e.g., AZD6738)? this compound is a highly potent and selective tool compound extensively used in in vitro preclinical research [1] [2]. Other inhibitors like AZD6738 (Ceralasertib) are often developed with improved pharmacokinetic properties for in vivo use and have subsequently entered clinical trials [5]. Your choice should be based on your experimental model (e.g., in vitro vs. in vivo).

References

Core Issue: VE-821 and Off-Target mTOR Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The ATR inhibitor VE-821 can exhibit off-target effects, including the inhibition of the mammalian target of rapamycin (mTOR) pathway [1] [2]. This was identified in a phosphoproteomic study where treatment of MOLT-4 leukemic cells with 10 µM this compound led to the downregulation of mTOR and its associated pathways. The study proposed that this was most likely an off-target effect and that mTOR inhibition could contribute to the observed phenotypic changes in the cells, alongside the intended ATR inhibition [1] [2].

Experimental Evidence & Data Summary

The primary evidence comes from a 2018 study in PLoS One that used a multi-omics approach. The table below summarizes the key findings from this study [1] [2]:

Experimental Approach Key Finding Related to Off-Target Effect
Cell Line T-lymphocyte leukemic MOLT-4 cells
This compound Concentration 10 µM
Phosphoproteomics Detection of 623 differentially regulated phosphorylation sites; changes in pathways and kinases involved in cellular metabolism, including mTOR downregulation.
Metabolomics Analysis of 206 metabolites; this compound potentiated irradiation-induced metabolic disruption and oxidative stress.
Phenotypic Effect Significant impact on proliferation of sham-irradiated (non-irradiated) cells.
Proposed Mechanism Downregulation of mTOR, likely an off-target effect of the ATR inhibitor.

Recommended Experimental Protocols

To detect and confirm off-target mTOR inhibition in your experiments, you can employ the following standard techniques. The protocols are generalized; always optimize for your specific cell model.

Western Blotting for Pathway Analysis

This method allows you to directly assess the activity of the ATR and mTOR signaling pathways by measuring the phosphorylation levels of key proteins [2] [3].

  • Key Targets to Probe:
    • ATR Pathway Activation: Phospho-Chk1 (Ser345) and total Chk1.
    • mTORC1 Activity: Phospho-p70 S6K (Thr389) and phospho-4E-BP1 (Thr37/46). A decrease indicates mTORC1 inhibition.
    • mTORC2 Activity: Phospho-AKT (Ser473). A decrease indicates mTORC2 inhibition.
    • Loading Control: Beta-actin or GAPDH.
  • Sample Preparation:
    • Culture and treat cells according to your experimental design (e.g., pre-treat with this compound 1 hour before irradiation or other DNA-damaging agents) [2] [3].
    • Lyse cells at appropriate time points (e.g., 1-6 hours post-irradiation) using RIPA buffer supplemented with protease and phosphatase inhibitors [2].
    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
  • Electrophoresis and Blotting:
    • Load 30-50 µg of protein per lane on an SDS-polyacrylamide gel (e.g., 12%).
    • After electrophoresis, transfer proteins to a PVDF membrane.
    • Block membrane with 5% BSA or non-fat milk in TBST.
  • Antibody Incubation and Detection:
    • Incubate with primary antibodies (dilutions typically 1:500 to 1:1000) overnight at 4°C.
    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Develop signal using a chemiluminescence detection kit [2].
Cell Viability and Proliferation Assays

Monitor the phenotypic impact of this compound, both as a single agent and in combination with other treatments [2].

  • WST-1 Assay Protocol:
    • Plate cells at a density that ensures exponential growth throughout the assay.
    • Pre-incubate cells with this compound (e.g., 1 µM) for 1 hour before applying any genotoxic stress (e.g., irradiation, gemcitabine).
    • Continue incubating with the inhibitor for the desired period (e.g., 24-72 hours).
    • Add the WST-1 reagent directly to the culture medium and incubate for 1-4 hours at 37°C.
    • Measure the absorbance of the formazan product at 440 nm, with a reference wavelength of 600-650 nm. The signal correlates with the number of viable cells [2].
  • Clonogenic Survival Assay:
    • Treat cells as described above.
    • Trypsinize, count, and re-seed cells at low densities into culture dishes to allow colony formation over 1-2 weeks.
    • Fix colonies with ethanol or methanol and stain with crystal violet (0.1%).
    • Count colonies (typically >50 cells) to determine the surviving fraction [3].

Troubleshooting & Mitigation Strategies

Problem Possible Cause Recommended Solution
Unexpected reduction in cell proliferation/viability with this compound alone. Off-target toxicity, potentially via mTOR inhibition [1] [2]. Titrate the inhibitor dose. Test lower concentrations of this compound (e.g., 0.1-2 µM) to find a window that effectively inhibits ATR with minimal off-target effects [3].
Inhibition of mTOR pathway markers (p-S6K, p-4E-BP1) is observed after this compound treatment. Confirmed off-target mTOR inhibition. Use a more specific ATR inhibitor if available for your study. Include precise controls: Compare the effects of this compound with a known, specific mTOR inhibitor (e.g., Torin1/2, AZD8055) to contextualize the observed mTOR suppression [4] [5].
Experimental outcomes (e.g., radiosensitization) are conflated with metabolic disruption. This compound's off-target effects on metabolism, hampering DNA repair [1]. Design rigorous controls. Include a group treated with a specific mTOR inhibitor alongside your this compound experiments. This helps disentangle the contributions of ATR vs. mTOR inhibition to your final phenotype.

Frequently Asked Questions (FAQs)

Q1: Is the mTOR inhibition by this compound a consistent finding across all cell types? A1: The current evidence comes primarily from a study on MOLT-4 leukemic cells [1] [2]. The extent of this off-target effect may vary based on cell type, genetic background, and experimental conditions. It is essential to validate this in your specific model system.

Q2: At what concentration does this compound start to show off-target effects? A2: The mentioned study used a concentration of 10 µM and reported significant effects on proliferation and mTOR signaling in sham-irradiated cells [1] [2]. Other studies using lower concentrations (e.g., 1 µM) have successfully achieved radiosensitization without major reports of off-target effects, suggesting that dose management is critical [6] [3].

Q3: How can I visually summarize the signaling pathways affected by this compound? A3: The following diagram illustrates the intended versus off-target pathways.

ve821_off_target DNA_Damage DNA_Damage ATR ATR DNA_Damage->ATR Activates p_Chk1 p_Chk1 ATR->p_Chk1 Phosphorylates mTOR mTOR p_S6K p_S6K mTOR->p_S6K Phosphorylates p_4E_BP1 p_4E_BP1 mTOR->p_4E_BP1 Phosphorylates Cell_Cycle_Arrest Cell_Cycle_Arrest p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA_Repair Cell_Cycle_Arrest->DNA_Repair Cell_Progrowth_Signaling Cell_Progrowth_Signaling p_S6K->Cell_Progrowth_Signaling p_4E_BP1->Cell_Progrowth_Signaling Metabolism Metabolism Cell_Progrowth_Signaling->Metabolism VE_821 VE_821 VE_821->ATR Intended Inhibition VE_821->mTOR Off-target Effect

References

VE-821 Experimental Parameters for Irradiation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Typical Protocol Supporting Evidence (Cell Lines Used) Key Findings / Rationale
Pre-treatment Time 1 hour before irradiation [1] [2] [3] Chondrosarcoma [1], Pancreatic (PSN-1, MiaPaCa-2) [2], Cervical (HeLa), Osteosarcoma (U2OS) [3] Allows inhibitor to enter cells and act on ATR before DNA damage is introduced.
Concentration 1 µM (effective for radiosensitization with minimal single-agent toxicity) [2] [3] Pancreatic [2], Cervical (HeLa), Osteosarcoma (U2OS), Normal fibroblast (1BR-hTERT) [3] Higher concentrations (e.g., >3 µM) show single-agent toxicity [2].
Post-Irradiation Incubation Varies: 1 hour [4] to continuous (e.g., 72 hours) [2] Leukemic (MOLT-4) [4], Pancreatic [2] Longer post-irradiation exposure enhances the radiosensitizing effect [2].
Irradiation Types X-rays, Protons, Carbon Ions (High LET) [1] [3] Chondrosarcoma [1], Cervical (HeLa), Osteosarcoma (U2OS) [3] VE-821 effective across radiation types; shows strong effect with complex DNA damage from carbon ions [3].

Example Experimental Workflow

The following diagram illustrates a standard experimental workflow for testing this compound in combination with irradiation, based on the protocols from the cited research:

workflow Start Seed and culture cells A1 Pre-treatment with this compound (1 µM for 1 hour) Start->A1 A2 Vehicle control (DMSO) Start->A2 B Irradiation (X-ray, Proton, or Carbon Ion) A1->B A2->B C1 Post-incubation with this compound (Timing varies: 1h to continuous) B->C1 C2 Post-incubation with vehicle B->C2 D Downstream Assays C1->D C2->D Assay1 Clonogenic survival assay D->Assay1 Assay2 Western Blot (p-Chk1, γH2AX) D->Assay2 Assay3 Cell cycle analysis (Flow cytometry) D->Assay3 Assay4 Apoptosis / Micronuclei formation D->Assay4

Troubleshooting Common Issues

Here are answers to some specific issues you might encounter, based on the experimental data:

  • Unexpected high toxicity in control groups:

    • Potential Cause: The concentration of this compound might be too high. While 1 µM is effective for radiosensitization with minimal standalone toxicity, studies note that concentrations above 3 µM can cause significant single-agent toxicity (reduced viability in the absence of radiation) [2].
    • Solution: Perform a dose-response curve for this compound alone on your specific cell line to determine the optimal, non-toxic concentration for radiosensitization experiments.
  • Weak radiosensitization effect:

    • Potential Cause 1: The duration of post-irradiation incubation with this compound might be insufficient. Research on pancreatic cancer cells showed that the radiosensitizing effect increased as the drug incubation time after irradiation was extended, up to 72 hours [2].
    • Solution: Consider extending the post-irradiation incubation time with this compound. A 24-hour treatment significantly enhanced radiation sensitivity in tumor cells like HeLa and U2OS [3].
    • Potential Cause 2: The cell line's genetic background influences response. Cells with defects in the G1/S checkpoint (e.g., p53 mutations) are more dependent on the ATR-mediated G2/M checkpoint, making them more vulnerable to ATR inhibition [2].
  • How to confirm ATR inhibition in my experiment?

    • Solution: Use Western Blot to detect a reduction in the phosphorylation of ATR's downstream target, Chk1, at serine 345 (p-Chk1 Ser345). This is the standard method to confirm successful pathway inhibition in cells treated with this compound and irradiation or other DNA-damaging agents [5] [6] [2].

Molecular Mechanism of Action

Understanding the mechanism helps in troubleshooting. This compound works by inhibiting the ATR kinase, a key regulator of the DNA damage response. The diagram below illustrates this signaling pathway and how this compound disrupts it.

pathway Start Irradiation Induces DNA Damage & Replication Stress A ATR Activation Start->A B CHK1 Phosphorylation (p-CHK1 Ser345) A->B E1 Premature Mitotic Entry A->E1 Leads to E2 Increased DNA Damage (Persistent γH2AX foci) A->E2 Leads to E3 Repair Inhibition (Reduced Rad51 foci) A->E3 Leads to C1 Cell Cycle Arrest (G2/M Checkpoint) B->C1 C2 DNA Repair Activation B->C2 C3 Replication Fork Protection B->C3 D1 Cell Survival C1->D1 C2->D1 C3->D1 Inhibitor This compound Inhibitor Inhibitor->A Inhibits F Mitotic Catastrophe & Cell Death E1->F E2->F E3->F

References

Why is VE-821 More Toxic to Cancer Cells?

Author: Smolecule Technical Support Team. Date: February 2026

The selective cytotoxicity of VE-821 is not accidental but is based on fundamental biological differences. The table below summarizes the key vulnerabilities that cancer cells possess, making them more susceptible to ATR inhibition.

Mechanistic Principle Explanation Key Supporting Evidence
High Replication Stress Cancer cells often have oncogene-induced hyperproliferation, leading to frequent replication fork stalling and collapse. This generates abundant single-stranded DNA, the primary activator of ATR. Inhibiting ATR in this context causes catastrophic DNA damage. Synthetic lethal in cells with high levels of oncogene-induced replication stress [1].
p53 Mutation / G1 Checkpoint Defect Many cancer cells lack a functional p53 pathway, which controls the G1/S cell cycle checkpoint. These cells become heavily dependent on the ATR-controlled G2/M checkpoint to repair DNA damage before mitosis. ATR inhibition forces them into mitosis with unrepaired DNA. p53 mutations abrogate efficient G1 checkpoint signaling, making cells depend on the ATR-activated G2/M checkpoint [2].
ATM Deficiency Cells with disrupted ATM signaling, a key kinase for double-strand break repair, may become more reliant on ATR for survival after DNA damage. ATR inhibition is selectively toxic in this context. Cells with defective ATM signaling may become more reliant on ATR [2].

This concept of targeting specific cancer cell weaknesses is summarized in the following diagram:

G start Cancer Cell Vulnerabilities vulnerability1 High Replication Stress start->vulnerability1 vulnerability2 p53 Mutation (G1 Checkpoint Defect) start->vulnerability2 vulnerability3 ATM Deficiency start->vulnerability3 mechanism1 This compound abrogates S & G2/M checkpoints and fork protection vulnerability1->mechanism1 mechanism2 This compound abrogates backup G2/M checkpoint vulnerability2->mechanism2 mechanism3 This compound inhibits backup DNA repair pathway vulnerability3->mechanism3 outcome Synthetic Lethality: Forced cell division with unrepaired DNA damage mechanism1->outcome mechanism2->outcome mechanism3->outcome

How to Experimentally Minimize Cytotoxicity in Normal Cells

When designing your experiments, you can take concrete steps to protect normal cells. The most critical factors are drug concentration, treatment timing, and combination with genotoxic agents.

Optimize Concentration and Scheduling

The goal is to use the lowest effective dose of this compound and to limit its exposure time to minimize cumulative damage in normal cells.

  • Recommended Concentration: For sensitization in combination studies, 1 µM is a frequently used and effective concentration that shows strong synergy with DNA-damaging agents while demonstrating selectivity for cancer cells [3] [2] [4]. Single-agent toxicity for this compound in cancer cell lines is often observed above 3 µM [2].
  • Recommended Scheduling:
    • Pre-incubation: Treat cells with this compound for 1 hour before applying the genotoxic agent (e.g., radiation or chemotherapy) [2] [4].
    • Limited Duration: A total incubation period of up to 72 hours can be effective for radiosensitization, but prolonged continuous exposure increases single-agent toxicity [2]. Where possible, consider a pulsed treatment rather than continuous exposure.
Use as a Sensitizer, Not a Single Agent

This compound's therapeutic window is widest when it is used to sensitize cancer cells to other DNA-damaging therapies. The normal cells, with their intact DNA damage response, are better equipped to handle the combined insult.

  • Combine with Radiotherapy: this compound has been shown to radiosensitize various cancer cells under both normoxic and hypoxic conditions [2].
  • Combine with Chemotherapy: Strong synergistic effects have been documented with:
    • Topoisomerase I inhibitors (e.g., Camptothecin, Irinotecan, LMP-400) [3]
    • Cisplatin [5] [6]
    • Gemcitabine [2]

The experimental workflow for this combination approach is outlined below:

G cluster_cancer Cancer Cell Outcome cluster_normal Normal Cell Outcome start Experimental Workflow step1 Pre-treatment with this compound (Recommended: 1 µM for 1 hour) start->step1 step2 Apply Genotoxic Stressor (e.g., Radiation, Chemotherapy) step1->step2 step3 Mechanism in Cancer Cells step2->step3 step4 Mechanism in Normal Cells step2->step4 c1 Abrogated cell cycle checkpoints step3->c1 c2 Increased replication fork collapse step3->c2 c3 Inhibition of HR repair (↓Rad51 foci) step3->c3 n1 Reversible cell cycle delay step4->n1 n2 Functional backup DNA repair step4->n2 c4 Persistent DNA damage (↑γH2AX foci) c1->c4 Leads to c2->c4 Leads to c3->c4 Leads to c_out Mitotic Catastrophe & Cell Death c4->c_out n_out Cell Survival & Recovery n1->n_out n2->n_out

Key Experimental Protocols for Validation

To ensure your strategy is working, include these validation assays in your protocol.

Verify ATR Inhibition and Selectivity
  • Western Blot for pChk1 (Ser345): The most direct way to confirm ATR inhibition is to measure the reduction in phosphorylation of its key downstream target, Chk1, at serine 345. Collect cell lysates 2-6 hours after combination treatment [3] [2].
  • Compare Cell Cycle Arrest: Use flow cytometry (Propidium Iodide staining) to analyze the cell cycle. This compound should abrogate the radiation- or chemotherapy-induced G2/M arrest in cancer cells. Normal cells may show a less pronounced effect or a reversible arrest [2].
Quantify DNA Damage and Repair
  • Immunofluorescence for γH2AX/53BP1 Foci: This assay measures DNA double-strand breaks. The combination of this compound with a DNA-damaging agent should lead to a significant increase in the number and persistence of γH2AX foci in cancer cells compared to the DNA-damaging agent alone, indicating failed repair [2] [4].
  • Inhibition of Homologous Recombination (HR): Stain for Rad51 foci, which mark sites of HR repair. This compound treatment should result in inhibited formation of Rad51 foci after DNA damage, confirming the disruption of this key repair pathway [2].

Troubleshooting Common Problems

Problem Possible Reason Solution
High toxicity in normal cell controls. Concentration is too high or exposure is too long. Titrate the dose of this compound downward from 1 µM; reduce continuous incubation time.
Weak sensitization in cancer cells. The cancer cell line may have an intact ATR/Chk1 pathway or low replication stress. Pre-validate cancer models; ensure genotoxic agent is working; confirm ATR inhibition via pChk1 WB.
Unexpected signaling changes. Off-target effects at high concentrations. A study noted that 10 µM this compound could downregulate mTOR signaling, potentially an off-target effect [1]. Stick to lower concentrations (e.g., 1-3 µM).

References

VE-821 stable storage temperature handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling Guidelines

This section summarizes the core physical and chemical data for VE-821, which is critical for proper storage and experimental preparation.

Table 1: Basic Chemical Data and Solubility of this compound [1] [2] [3]

Property Specification
CAS Number 1232410-49-9
Molecular Formula C₁₈H₁₆N₄O₃S
Molecular Weight 368.41 g/mol
Purity ≥98% [2] [4]
Appearance Light green to green solid [4]

Table 2: Storage, Stability, and Solubility [1] [3] [4]

Aspect Condition
Recommended Storage Store as a solid powder at -20°C. [1] [3] [4]
Powder Stability Stable for 3 years at -20°C; 2 years at 4°C. [3]
Solution Stability In DMSO: 6 months at -80°C; 1 month at -20°C. [3] [4]
Solubility in DMSO 74 mg/mL (200.86 mM) [1] or 100 mM [2].
Solubility in Water Insoluble [1] [4].
Solubility in Ethanol Insoluble [1].

Frequently Asked Questions (FAQs)

  • Q1: What is the primary biological target of this compound? this compound is a potent, selective, and ATP-competitive inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. It has a Ki of 13 nM and an IC50 of 26 nM in cell-free assays. It shows excellent selectivity for ATR over related PIKK family kinases like ATM, DNA-PK, and mTOR [1] [2] [4].

  • Q2: How should I prepare and store a stock solution of this compound?

    • Preparation: Dissolve this compound powder in high-quality, freshly opened DMSO to a concentration of 10-100 mM.
    • Aliquoting: Once dissolved, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to moisture.
    • Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [3] [4].
  • Q3: Is this compound hazardous? According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, as with all research chemicals, it should not be used for human or veterinary therapy. Standard laboratory safety practices are advised, including avoiding inhalation, skin contact, and the formation of dust and aerosols [3].

Experimental Protocols from Literature

Here are detailed methodologies for two key applications of this compound: radiosensitization and chemosensitization.

Protocol 1: Radiosensitization of Pancreatic Cancer Cells [5]

This protocol outlines the use of this compound to increase the sensitivity of cancer cells to radiation.

  • Cell Lines: PSN-1, MiaPaCa-2, PANC-1 (all p53 mutant).
  • Inhibitor Preparation: Prepare a 1 mM stock of this compound in DMSO. Use a working concentration of 1 μM.
  • Procedure:
    • Plate cells and allow them to adhere overnight.
    • Pre-incubation: Add this compound to the culture media to a final concentration of 1 μM, 1 hour prior to irradiation.
    • Irradiation: Expose cells to the desired dose of gamma radiation (e.g., 6 Gy).
    • Post-incubation: Maintain cells in the this compound-containing media for up to 72 hours post-irradiation for maximum effect.
  • Key Readouts:
    • Clonogenic Assay: Measure cell survival and radiosensitization.
    • Western Blot: Confirm inhibition of ATR signaling by assessing reduced phosphorylation of Chk1 at Ser345.
    • Immunofluorescence: Monitor DNA damage repair by observing persistence of γH2AX and 53BP1 foci.

Protocol 2: Sensitizing Gastric Cancer Cells to Cisplatin [6]

This protocol describes using this compound to overcome cisplatin resistance in gastric cancer.

  • Cell Lines: MKN-45 and AGS gastric cancer cells.
  • Inhibitor Treatment: Treat cells with this compound (typical concentration range 5-20 μM, requires optimization).
  • Co-treatment: Combine this compound with a range of cisplatin concentrations.
  • Assays:
    • Cell Viability: Use CCK-8 assay after 24-48 hours of treatment.
    • Apoptosis: Use flow cytometry with Annexin V/PI staining.
    • Mechanistic Validation: Perform western blotting to show that this compound downregulates cisplatin-induced phosphorylation of the ATR-Chk1 pathway and enhances levels of γH2AX.

Mechanism of Action: ATR Signaling Pathway

The following diagram illustrates how this compound inhibits the ATR-mediated DNA damage response, leading to the sensitization of cancer cells to DNA-damaging agents like radiation and chemotherapy.

G This compound Inhibits ATR Signaling, Blocking DNA Damage Repair DNA_Damage Replication Stress / DNA Damage ATR_Activation ATR Activation DNA_Damage->ATR_Activation Apoptosis Accumulated Damage & Apoptosis DNA_Damage->Apoptosis  With this compound CHK1_Phospho Chk1 Phosphorylation (pSer345) ATR_Activation->CHK1_Phospho CellCycleArrest Cell Cycle Arrest (G2/M) CHK1_Phospho->CellCycleArrest DNA_Repair DNA Repair & Survival CellCycleArrest->DNA_Repair VE821 This compound Inhibitor VE821->ATR_Activation Inhibits

Troubleshooting Common Issues

  • Precipitate Formation in Stock Solution: this compound has limited solubility in aqueous solutions. If precipitate forms in your stock, ensure it is prepared in 100% DMSO and not subjected to repeated warming and cooling. Warm the vial gently at room temperature and vortex thoroughly before use. If precipitate persists, consider making a fresh stock solution.
  • Lack of Effect in Experiment:
    • Verify Inhibitor Activity: Confirm that your batch of this compound is effectively inhibiting its target by performing a western blot for phospho-Chk1 (Ser345) in your cell line after inducing DNA damage (e.g., with radiation or gemcitabine) [5].
    • Check Concentration: The effective concentration can vary between cell lines. Conduct a dose-response curve to find the optimal sensitizing concentration with minimal single-agent toxicity (often starts at 1 μM) [5].
    • Optimize Timing: The sensitizing effect is strongest with pre-incubation before the DNA-damaging agent and continuous exposure afterward [5].

References

VE-821 phosphoproteomic changes irradiation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Troubleshooting

This section details how VE-821 works and addresses common experimental issues.

  • FAQ: What is the primary mechanism of this compound? this compound is a highly potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA damage response (DDR), particularly to replication stress and single-stranded DNA breaks. By inhibiting ATR, this compound prevents the phosphorylation of its downstream effector, Checkpoint Kinase 1 (CHK1), at Ser345. This abrogates cell cycle checkpoints (primarily in S and G2 phases), disrupts DNA repair, and leads to the accumulation of DNA damage, ultimately sensitizing cells to DNA-damaging agents like ionizing radiation (IR) or chemotherapy drugs such as cisplatin [1] [2] [3].

  • FAQ: Why am I observing insufficient radiosensitization in my cell lines? The efficacy of this compound is highly dependent on the genetic background of the cancer cells. It is most effective in cells with pre-existing deficiencies in DDR, such as:

    • p53 mutations or deletions [1] [4]
    • High levels of replication stress (often due to activated oncogenes) [1] [5]
    • Other DDR defects (e.g., in ATM, BRCA1) [5] If sensitization is low, verify the genetic profile of your cell model. The inhibitor's effect is more pronounced in cells that rely heavily on the ATR-CHK1 pathway for DNA repair and cell cycle progression.
  • FAQ: My control cells (non-irradiated) are showing significant toxicity with this compound treatment. Is this expected? At high concentrations (e.g., 10 µM), this compound can affect the proliferation of even non-irradiated cells, which may be due to off-target effects. One study suggests this could involve the downregulation of mTOR signaling [5]. To mitigate this:

    • Titrate the inhibitor concentration. Use the lowest effective dose based on viability assays (e.g., CCK-8).
    • Shorten the treatment duration if possible [5].
    • Always include a vehicle control (e.g., DMSO) to distinguish specific drug effects from solvent toxicity.

The following diagram illustrates the core mechanism of this compound and the experimental workflow for phosphoproteomic analysis, integrating key steps from the search results [1] [5]:

G cluster_pathway DNA Damage Response Pathway cluster_workflow Phosphoproteomic Analysis Workflow IR Ionizing Radiation (IR) or Cisplatin DNA_Damage Induces DNA Damage (DSBs, Replication Stress) IR->DNA_Damage ATR_Act ATR Kinase Activation DNA_Damage->ATR_Act CHK1_P CHK1 Phosphorylation (at Ser345) ATR_Act->CHK1_P Outcomes Cell Cycle Arrest & DNA Repair CHK1_P->Outcomes VE821 This compound Treatment Inhibition Inhibits ATR VE821->Inhibition Inhibition->ATR_Act Inhibits CHK1_Block Blocks CHK1 Phosphorylation Inhibition->CHK1_Block Failed_Repair Failed DNA Repair & Mitotic Catastrophe CHK1_Block->Failed_Repair Leads to Cell_Model Cell Model (p53-deficient HL-60, MOLT-4) Treatment Treatment: Pre-incubate with this compound → Irradiate Cell_Model->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Trypsin Digestion Lysis->Digestion SILAC SILAC Labeling (Optional) Digestion->SILAC Enrichment Phosphopeptide Enrichment (TiO₂ Microcolumns) SILAC->Enrichment Fractionation Peptide Fractionation (HILIC) Enrichment->Fractionation MS_Analysis LC-MS/MS Analysis Fractionation->MS_Analysis Bioinfo Bioinformatics (Motif, Pathway, Kinase Activity) MS_Analysis->Bioinfo

Key Phosphoproteomic Findings

Phosphoproteomic analyses reveal that this compound, in combination with IR, causes widespread changes in phosphorylation, affecting many proteins involved in the DNA damage response, cell cycle progression, and cellular metabolism [1] [5].

The table below summarizes quantitative findings from key studies:

Cell Line / Model Treatment Conditions Key Phosphoproteomic Findings Functional Consequences

| HL-60 (p53-/-) Human promyelocytic leukemia [1] [4] | this compound pre-treatment → IR | 9,834 phosphorylation sites identified; 538 significantly regulated (336 up, 202 down). Proteins localized to nucleus: DDR, all cell cycle phases, cell division [1]. | Abrogation of G2/M arrest, impaired DNA repair, potent radiosensitization [1]. | | MOLT-4 (p53 wt) T-lymphocyte leukemia [5] | this compound pre-treatment → IR | 623 differentially regulated phosphorylation sites. Changes in DDR pathways and kinases involved in cellular metabolism; downregulation of mTOR activity noted [5]. | Radiosensitization; metabolic disruption; off-target effects on proliferation at high dose (10 µM) [5]. | | Gastric Cancer (GC) Cell lines & organoids [2] [6] | this compound + Cisplatin | Downregulation of ATR-CHK1 pathway phosphorylation. Inhibition of cisplatin-induced STAT3 activation [2]. | Reversal of cisplatin resistance, synergistic induction of apoptosis in vitro and in vivo [2]. | | Chondrosarcoma Cell lines [3] | this compound pre-treatment → X-ray/Proton/C-ion IR | Reduced phosphorylation of DNA repair proteins (e.g., γH2AX persistence). Increased MAPK phosphorylation and apoptosis markers [3]. | Increased radiosensitivity across radiation types, suppressed DNA repair, enhanced cell death [3]. |

Detailed Experimental Protocols

For reproducible results, adhere to the following protocols established in the literature.

Cell Culture and Treatment
  • Cell Lines: Commonly used models include HL-60 (p53 null) [1], MOLT-4 (p53 wild type but with other DDR defects) [5], and various solid tumor models (e.g., gastric cancer, chondrosarcoma) [2] [3].
  • Inhibitor Preparation: Reconstitute this compound in DMSO to create a 10 mM stock solution. Store aliquots at -20°C. For treatment, dilute in culture medium to the desired final concentration (typically 1-10 µM) [5] [3].
  • Treatment Protocol: Pre-incubate cells with this compound for 30 minutes to 1 hour prior to irradiation or chemotherapy [1] [3]. The inhibitor can be washed out after a specific period (e.g., 1 hour) or left in the medium for the duration of the experiment, depending on the design [5].
Phosphoproteomic Analysis Workflow

The following diagram details the core steps for mass spectrometry-based phosphoproteomic analysis, as used in these studies:

G Sample_Prep 1. Sample Preparation SILAC_Label SILAC Labeling (Stable Isotope Labeling with Amino Acids in Cell Culture) Sample_Prep->SILAC_Label Protein_Extract Protein Extraction & Digestion (Reduction, Alkylation, Trypsin Digestion) SILAC_Label->Protein_Extract Phospho_Enrich 2. Phosphopeptide Enrichment Protein_Extract->Phospho_Enrich TiO2_Enrich Metal Oxide Affinity Chromatography (Titanium Dioxide, TiO₂) Phospho_Enrich->TiO2_Enrich HILIC_Frac Fractionation (HILIC) Pre-fractionation increases depth of analysis TiO2_Enrich->HILIC_Frac MS 3. Mass Spectrometry HILIC_Frac->MS LC_MSMS Nano-Liquid Chromatography Tandem Mass Spectrometry (nLC-MS/MS) MS->LC_MSMS Data_Analysis 4. Data Analysis & Validation LC_MSMS->Data_Analysis Search_DB Database Search (MaxQuant, UniprotKB) Data_Analysis->Search_DB Quant_Bioinf Quantification & Bioinformatics (SILAC ratios, Motif analysis, Pathway enrichment) Search_DB->Quant_Bioinf Validation Validation (Western Blot for pCHK1-S345) Quant_Bioinf->Validation

Data Analysis and Tools
  • Database Search: Use software like MaxQuant to search MS/MS data against a protein sequence database (e.g., UniProtKB) [7].
  • Statistical Analysis and Visualization: Tools like ProteoViz, an R-based pipeline, can perform differential expression analysis, kinase substrate prediction, and pathway enrichment, and generate interactive visualizations [7].
  • Validation: Always confirm key phosphoproteomic findings using orthogonal methods like Western blotting. A standard check is to verify the reduction of CHK1 phosphorylation at Ser345 to confirm ATR inhibition [1] [2].

Research Implications Summary

The consistency of this compound's effects across various cancer models underscores its broad therapeutic potential.

  • Synergistic Combinations: this compound shows strong synergy not only with IR but also with DNA-damaging chemotherapeutics like cisplatin, and across different radiation types (X-rays, protons, carbon ions) [2] [3].
  • Metabolic Interplay: Phosphoproteomic and metabolomic studies indicate that ATR inhibition can disrupt cellular metabolism, adding another layer to its mechanism of action [5].
  • Novel Resistance Mechanisms: Research suggests that ATR inhibition can modulate pathways beyond the core DDR, such as reversing cisplatin-induced STAT3 activation, which may contribute to overcoming chemoresistance [2].

References

FAQ & Troubleshooting Guide: VE-821 and Metabolic Effects

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues researchers might encounter:

  • Q1: Why does VE-821 inhibit the proliferation of my cancer cells even without radiation?

    • A: Your observation is consistent with published findings. One study reported that 10 μM this compound significantly affected the proliferation of non-irradiated MOLT-4 leukemic cells [1] [2]. The proposed mechanism involves an off-target inhibition of mTOR, a master regulator of cell growth and metabolism. This downregulation of mTOR signaling contributes to the anti-proliferative phenotype [3] [2].
  • Q2: My data suggests this compound causes metabolic disruption. Is there a known mechanism for this?

    • A: Yes. A phosphoproteomic study identified that this compound induces changes not only in DNA Damage Response (DDR) pathways but also in key kinases and pathways involved in maintaining cellular metabolism [3]. The inhibition of mTOR, as mentioned above, is a central part of this metabolic disruption. Furthermore, metabolomic data indicates that this compound potentiates the metabolic disruption already induced by irradiation [3] [1].
  • Q3: How does this compound contribute to oxidative stress in irradiated cells?

    • A: Research indicates that this compound affects the cell's response to irradiation-induced oxidative stress [3]. The combined stress of radiation and ATR inhibition appears to overwhelm the cellular antioxidant systems, though the exact components of these systems affected require further investigation.
  • Q4: Why is this compound such an effective radiosensitizer?

    • A: Radiosensitization is a multi-faceted effect of this compound. The primary effect is the inhibition of the ATR/Chk1 DDR pathway, which prevents cells from properly halting the cell cycle to repair DNA damage. Additionally, this compound hampers DNA repair by affecting the recovery of damaged deoxynucleotides, making them unavailable for repair synthesis [3]. The metabolic disruption and impaired response to oxidative stress further compromise the cell's ability to cope with radiation-induced damage.

Experimental Data Summary

The following table summarizes key quantitative findings from the Šalovská et al. (2018) study on this compound in MOLT-4 cells [3] [1] [2]:

Analysis Type Key Finding Quantitative Result / Proposed Mechanism
Phenotypic Analysis Radiosensitization & proliferation defect Significant effect with 10 μM this compound [1] [2].
Phosphoproteomics Dysregulated signaling pathways 623 differentially regulated phosphorylation sites [3].
Downregulation of metabolic regulator mTOR inhibition (likely off-target) [3] [2].
Metabolomics Intermediary metabolites analyzed 206 metabolites detected [3].
Impact on DNA repair substrates Disrupted recovery of damaged deoxynucleotides [3].

Detailed Experimental Protocol

Below is a summarized methodology for assessing this compound-induced radiosensitization and metabolic effects, based on the cited study [1] [2].

  • 1. Cell Culture:

    • Cell Line: MOLT-4 (T-lymphocyte leukemic cells).
    • Culture Conditions: Use IMDM medium supplemented with 20% fetal bovine serum, 2 mM glutamine, and antibiotics. Maintain cultures at 37°C in a 5% CO₂ humidified atmosphere. Split cells every other day to a concentration of 2x10⁵ cells/mL.
  • 2. Drug Treatment and Irradiation:

    • This compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. Store aliquots at -20°C. Prepare working dilutions in DMSO to ensure the final DMSO concentration is consistent across all samples (including vehicle controls).
    • Pre-treatment: Add this compound to the cell culture at the desired final concentration (e.g., 10 μM) 30 minutes prior to irradiation.
    • Irradiation: Irradiate cells using a gamma-ray source (e.g., ⁶⁰Co). The study used a relatively low dose rate of ~0.5 Gy/min. Choose sub-lethal radiation doses to study sensitization effects.
  • 3. Post-treatment and Analysis:

    • Inhibitor Washout: The inhibitor can be washed out after a specific period (e.g., 1 hour or 24 hours) post-irradiation, depending on the experimental design.
    • Phenotypic Assay: Use a WST-1 colorimetric assay to evaluate cell proliferation and viability. This assay measures the activity of mitochondrial dehydrogenases, which correlates with the number of viable cells.
    • Mechanistic Analysis (Western Blot):
      • Lysis: At designated timepoints (e.g., 1 or 6 hours post-IR), wash cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
      • Detection: Perform Western blotting to confirm pathway inhibition using antibodies against targets like phospho-Chk1 (Ser345) and phospho-p70S6K (Thr389) to monitor ATR and mTOR inhibition, respectively.

Signaling Pathway Diagrams

The following diagrams, generated with Graphviz, illustrate the core mechanisms discussed.

This compound Mechanisms in Irradiated Cells

This diagram summarizes the complex interplay between ATR inhibition, DNA damage response, and metabolic disruption.

VE821_Mechanisms This compound Mechanisms in Irradiated Cells IR Ionizing Radiation DNA_Damage DNA Damage & Replication Stress IR->DNA_Damage ATR ATR Kinase DNA_Damage->ATR Oxidative_Stress Oxidative Stress DNA_Damage->Oxidative_Stress DDR Impaired DNA Damage Response (DDR) ATR->DDR mTOR mTOR Pathway (Potential Off-Target) ATR->mTOR Off-Target?     ATRi This compound (ATR Inhibitor) ATRi->ATR Inhibits Metabolic_Disruption Cellular Metabolic Disruption ATRi->Metabolic_Disruption Potentiates     dNTP_Recovery Impaired Recovery of Damaged Deoxynucleotides DDR->dNTP_Recovery Radiosensitization Cell Radiosensitization DDR->Radiosensitization Metabolic_Disruption->Radiosensitization Oxidative_Stress->Radiosensitization mTOR->Metabolic_Disruption dNTP_Recovery->Radiosensitization

Experimental Workflow for this compound Study

This diagram outlines the key steps in a typical experiment to investigate this compound's effects.

Experimental_Workflow This compound Experimental Workflow Cell_Culture Cell Culture (MOLT-4 cells) Pre_Treatment Pre-treatment with This compound or DMSO (30 min) Cell_Culture->Pre_Treatment Irradiation Gamma Irradiation (Sub-lethal dose) Pre_Treatment->Irradiation Incubation Incubation with Inhibitor (1-24 hours) Irradiation->Incubation Analysis Analysis Incubation->Analysis Phenotype Phenotype Assays (WST-1, Clonogenic) Analysis->Phenotype Phospho Phosphoproteomics (623 phosphosites) Analysis->Phospho Metabo Metabolomics (206 metabolites) Analysis->Metabo Western Western Blot (p-Chk1, p-p70S6K) Analysis->Western

References

VE-821 DNA repair inhibition efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How VE-821 Works

This compound is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase [1]. ATR is a key regulator of the DNA damage response (DDR), particularly activated by single-stranded DNA (ssDNA) and replication stress [2].

The diagram below illustrates how this compound inhibits the ATR-mediated DNA damage repair pathway.

veg821_mechanism DNA_Damage DNA Damage/Replication Stress ssDNA_RPA Formation of RPA-coated ssDNA DNA_Damage->ssDNA_RPA ATR_Recruitment ATR Recruitment & Activation ssDNA_RPA->ATR_Recruitment Chk1_Phosphorylation Phosphorylation of Chk1 ATR_Recruitment->Chk1_Phosphorylation CellCycle_Checkpoint Cell Cycle Arrest (S/G2 phase) Chk1_Phosphorylation->CellCycle_Checkpoint Mitotic_Catastrophe Mitotic Catastrophe Chk1_Phosphorylation->Mitotic_Catastrophe No Checkpoint DNA_Repair DNA Repair CellCycle_Checkpoint->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival VE821 This compound Inhibition VE821->ATR_Recruitment Inhibits VE821->Chk1_Phosphorylation Blocks Apoptosis Apoptosis/Cell Death Mitotic_Catastrophe->Apoptosis

In essence, by inhibiting ATR, this compound prevents cancer cells from properly responding to DNA damage, forcing them to divide before repairs are complete, which leads to cell death [3] [4]. This effect is often more pronounced in cancer cells due to their higher inherent levels of replication stress and frequent defects in other DDR pathways (e.g., p53 mutation) [5].

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments evaluating this compound's efficacy, particularly in combination with radiation or chemotherapy.

Protocol 1: Clonogenic Survival Assay with Irradiation

This protocol is used to measure the long-term ability of a single cell to proliferate and form a colony after treatment, which is the gold standard for assessing radiosensitization [3] [4].

Workflow Diagram:

colony_assay Seed_Cells Seed cells in dishes PreTreat_VE821 Pre-treatment with this compound (1 μM for 1 hour) Seed_Cells->PreTreat_VE821 Irradiate Irradiate cells (X-rays, protons, or carbon ions) PreTreat_VE821->Irradiate Incubate Incubate for 12 days Irradiate->Incubate Fix_Stain Fix and stain colonies (with crystal violet) Incubate->Fix_Stain Count_Analyze Count colonies and analyze survival fractions Fix_Stain->Count_Analyze

Detailed Steps:

  • Cell Preparation: Seed an appropriate number of cells (e.g., 200-10,000, depending on expected survival) into culture dishes [4].
  • Drug Pre-treatment: Add this compound (a common working concentration is 1 μM) to the culture medium 1 hour before irradiation [4]. Include vehicle control (DMSO).
  • Irradiation: Expose cells to your chosen radiation source (e.g., X-rays, proton beams, or carbon ions) at various doses [3] [4].
  • Post-irradiation Incubation: Return cells to the incubator for a period sufficient for colony formation (e.g., 12 days). The inhibitor can be washed out after a specific period (e.g., 8 or 24 hours) to study recovery [4].
  • Staining and Analysis: Fix cells with ethanol and stain with 0.1% crystal violet. Count colonies (typically defined as >50 cells). Plot survival fractions versus radiation dose to calculate sensitization enhancement ratios [4].
Protocol 2: Analysis of DNA Damage Markers by Western Blot

This protocol assesses the inhibition of the ATR pathway by monitoring the phosphorylation levels of its key substrates, such as Chk1 and H2AX [3] [1].

Workflow Diagram:

western_blot Treat_Cells Treat cells with This compound and DNA damage Lyse_Cells Lyse cells and extract protein Treat_Cells->Lyse_Cells Measure_Protein Measure protein concentration Lyse_Cells->Measure_Protein Gel_Electrophoresis Gel electrophoresis (SDS-PAGE) Measure_Protein->Gel_Electrophoresis Transfer Transfer to PVDF membrane Gel_Electrophoresis->Transfer Block_Incubate Block membrane, incubate with primary & secondary antibodies Transfer->Block_Incubate Detect Detect signal (e.g., via chemiluminescence) Block_Incubate->Detect

Key Steps and Reagents:

  • Treatment: Treat cells (e.g., 1-2x10^6) with this compound (e.g., 10 μM) for 1 hour, followed by a DNA-damaging agent like radiation or cisplatin [6] [1]. Harvest cells at specific time points (e.g., 1h, 24h) post-damage.
  • Lysis: Use RIPA buffer supplemented with protease and phosphatase inhibitors [6] [5].
  • Antibodies: Key antibodies for detecting ATR inhibition include:
    • Phospho-Chk1 (Ser345): A direct downstream target of ATR. Reduced phosphorylation indicates effective ATR inhibition [6] [1].
    • γH2AX (Phospho-Ser139): A marker for DNA double-strand breaks. This compound treatment can lead to persistent γH2AX levels, indicating unrepaired damage [3] [6].

Key Quantitative Findings from Literature

The following table summarizes the radiosensitizing and chemosensitizing effects of this compound across various cancer cell models.

Cancer Type Combination Treatment Key Findings Experimental Model Source
Chondrosarcoma Proton & Carbon Ion Irradiation Most efficient viability reduction vs. other DNA repair inhibitors; persistent γH2AX & suppressed DNA repair. Human cell lines (SW-1353, Cal78) [3]
Gastric Cancer Cisplatin Synergistic effect; sensitized cells & organoids; reversed DDR activation & cisplatin-induced STAT3 activation. Cell lines (MKN-45, AGS) & organoids [6] [7]
Leukemia (T-ALL) Gamma Irradiation Radiosensitization; abrogated G2/M checkpoint; induced multiple micronuclei formation. MOLT-4 cell line [5]
Cervical & Osteosarcoma Carbon Ion & X-ray Irradiation Significant radiosensitization in tumor cells; minimal effect on normal fibroblasts (1BR-hTERT). HeLa, U2OS, 1BR-hTERT cells [4]

Frequently Asked Questions & Troubleshooting

Q1: What is a standard working concentration for this compound? A1: While concentration should be optimized for your specific cell line, common effective doses used in research are in the low micromolar range. Many studies use 1 μM for radiosensitization experiments [4] and up to 10 μM for chemosensitization or biomarker studies [6] [5]. Start with a dose-response curve (e.g., 0.1 - 10 μM) to determine the optimal concentration for your model.

Q2: My Western blot shows no change in p-Chk1 (Ser345) levels after this compound treatment. What could be wrong? A2: Consider the following troubleshooting steps:

  • Induce Replication Stress: ATR is primarily activated by replication stress. Without a DNA-damaging agent (e.g., radiation, hydroxyurea, UV mimetics like 4NQO), the basal level of ATR activity might be low. Always include a damage-inducing agent in your experiment [1].
  • Timing is Critical: The ATR-dependent phosphorylation of H2AX after UV/4NQO damage is most reliable at early time points (e.g., 1 hour). At later time points, other kinases like ATM and DNA-PK can contribute, obscuring the ATR-specific effect [1].
  • Verify Antibody Specificity: Ensure your phospho-specific antibody is working correctly by including a positive control (e.g., cells treated with hydroxyurea or UV).

Q3: Does this compound have any known off-target effects? A3: this compound is highly selective for ATR. However, one phosphoproteomic study in leukemic cells suggested that a high concentration (10 μM) might lead to downregulation of mTOR signaling, which could be an off-target effect contributing to the observed phenotype [5]. This highlights the importance of using the lowest effective concentration for your experiments.

Q4: Can this compound be used in more complex, physiologically relevant models? A4: Yes. Recent studies have successfully demonstrated the efficacy of this compound in patient-derived organoid models [6] [8]. For instance, gastric cancer organoids showed significantly increased sensitivity to cisplatin when combined with this compound, validating its potential in models that better retain tumor microenvironment characteristics [6].

References

VE-821 compared AZD6738 chondrosarcoma treatment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Key Experimental Data

The table below summarizes the available experimental data for VE-821 and AZD6738 from the identified studies.

Feature This compound (in Chondrosarcoma) AZD6738 (Ceralasertib, in Other Sarcomas)
Study Context Combined with proton, carbon ion, or X-ray irradiation [1] Studied in various soft-tissue sarcomas; combined with ATM inhibitor [2]
Key Findings Most effective radiosensitizer among tested inhibitors (PARPis, ATMi); suppressed DNA repair, increased DNA damage markers (γH2AX), and induced apoptosis [1]. Showed modest single-agent activity; synergy with ATM inhibitor (AZD0156) overcame resistance, increasing DNA damage and tumor growth inhibition [2].
Cell Line Models SW-1353, Cal-78 (human chondrosarcoma) [1] Panel of 7 STS cell lines (e.g., dedifferentiated liposarcoma, leiomyosarcoma) [2]
IC₅₀ Values Not explicitly stated in the provided text. Ranged from 1.03 μM to 4.6 μM in sensitive lines; resistant lines showed IC₅₀ up to 12.5 μM [2].
In Vivo Efficacy Not evaluated (as per study limitations) [3] Significantly enhanced tumor growth inhibition in dedifferentiated liposarcoma and undifferentiated pleomorphic sarcoma models when combined with ATMi [2].
Clinical Status Preclinical research compound. Clinical-stage compound; subject of multiple early-phase trials [4] [5].

Overview of Common Experimental Protocols

The studies from which this data is drawn used standard, rigorous preclinical methodologies to evaluate drug efficacy.

  • Cell Viability/Proliferation Assays: Studies typically used assays like MTT or real-time cell analysis (e.g., xCELLigence) to determine the half-maximal inhibitory concentration (IC₅₀) of the drugs and assess their impact on cell growth over 72 hours [1] [2] [5].
  • Clonogenic Survival Assay: This is the gold-standard method for measuring the long-term reproductive cell death after radiation or drug treatment. It was used to demonstrate the radiosensitizing effect of this compound [1].
  • DNA Damage Analysis (γH2AX Detection): The phosphorylation of the histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks. Its levels were quantified via Western Blot or immunofluorescence to prove that the combinations of these ATR inhibitors with other therapies led to increased and persistent DNA damage [1] [6] [2].
  • Cell Cycle Analysis: Flow cytometry was employed to analyze how treatments affected the cell cycle distribution, often showing an arrest in specific phases (e.g., S or G2/M), which indicates checkpoint activation and prevents damaged cells from dividing [1] [2].
  • Apoptosis Assays: The induction of programmed cell death was measured using Annexin V staining followed by flow cytometry [2] [5].
  • In Vivo Studies: For AZD6738, efficacy was further validated in mouse xenograft models, where tumor volume was monitored over time to assess the drug's ability to inhibit tumor growth in a living organism [2].

ATR Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of ATR inhibition, which is shared by both this compound and AZD6738, and how it leads to cell death, especially when combined with DNA-damaging agents like radiation.

G DNA_Damage Replication Stress/ DNA Damage (e.g., IR) ATR_Activation ATR Activation DNA_Damage->ATR_Activation Failed_Repair Unrepaired DNA Damage DNA_Damage->Failed_Repair  With ATRi CHK1_Phos CHK1 Phosphorylation ATR_Activation->CHK1_Phos CellCycleArrest Cell Cycle Arrest (G2/M, S-phase) CHK1_Phos->CellCycleArrest DNA_Repair DNA Repair CellCycleArrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival ATRi ATR Inhibitor (this compound, AZD6738) ATRi->CHK1_Phos Inhibits ATRi->CellCycleArrest Abrogates Mitotic_Catastrophe Mitotic Catastrophe Failed_Repair->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

The diagram shows that ATR is a central kinase activated by DNA damage, such as that caused by irradiation (IR). Normally, ATR signaling enforces cell cycle arrest to allow time for DNA Repair and promotes Cell Survival [4] [7]. ATR inhibitors like this compound and AZD6738 block this pathway. This prevents repair and forces cells with damaged DNA to enter mitosis prematurely, leading to Mitotic Catastrophe and Apoptosis [4] [6]. This mechanism is the basis for their use as radiosensitizers.

Interpretation and Research Implications

  • This compound has the most compelling direct evidence for use as a radiosensitizer in chondrosarcoma, showing superior activity to other DNA repair inhibitors in this context [1].
  • AZD6738 is the more clinically advanced compound and its synergy with ATM inhibition provides a validated combination strategy to overcome resistance, though this has been demonstrated in other sarcomas, not chondrosarcoma specifically [4] [2].

The absence of a direct comparison means the choice for future research depends on the goal: this compound is a strong candidate for foundational chondrosarcoma radiosensitization studies, while AZD6738 offers a clearer path toward clinical translation, potentially in combination therapies.

References

Olaparib in Combination with ATR Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental findings for Olaparib combined with the ATR inhibitor AZD6738 (Ceralasertib), which is a clinical-stage compound acting on the same pathway as VE-821.

Feature Combination of Olaparib & ATR Inhibitor AZD6738
Therapeutic Context Cholangiocarcinoma (CCA) cell lines with varying DNA damage response (DDR) mutation profiles [1]
Key Mechanism ATR is a key DNA damage sensor. Its inhibition prevents the repair of PARP inhibitor-induced replication stress, promoting synthetic lethality [1].
Experimental Models CCA cell lines (e.g., TFK-1, HuH-28), immortalized human cholangiocyte cell line (MMNK-1) [1]

| Efficacy Findings | - Talazoparib was the most potent PARPi single agent.

  • AZD6738 + Talazoparib showed synergistic effects (CI < 1), especially in cell lines less sensitive to single agents.
  • The combination caused accumulation of DNA double-strand breaks (γH2AX foci) and micronuclei formation [1]. | | Key Readouts | Cell viability (MTT assay), clonogenic survival, Combination Index (CI), DNA damage (γH2AX foci, micronuclei) [1]. |

Detailed Experimental Protocols

The research on Olaparib and AZD6738 provides a detailed methodology that is highly relevant for investigating any ATR inhibitor combination [1].

  • Drug Preparation: Olaparib and AZD6738 were dissolved in DMSO to create stock solutions (100 mM and 50 mM, respectively), stored at -80°C [1].
  • Cell Culture & Treatment: A panel of CCA cell lines and one normal cholangiocyte cell line were cultured. Cells were treated with the drugs, both individually and in combination [1].
  • Assessment of DNA Damage (γH2AX Foci Formation): This is a standard method to visualize and quantify DNA double-strand breaks.
    • Fixation: After treatment, cells are fixed (typically with paraformaldehyde).
    • Permeabilization: Cells are permeabilized (e.g., with Triton X-100) to allow antibody entry.
    • Staining: Cells are incubated with a primary antibody specific for phosphorylated histone H2AX (Ser139), followed by a fluorescently-labeled secondary antibody.
    • Imaging & Analysis: Cells are visualized using a fluorescence microscope, and the number of bright nuclear foci per cell is counted [1].
  • Assessment of Clastogenic Damage (Micronuclei Formation): Micronuclei are small, extranuclear bodies that contain chromosome fragments, indicating chromosomal damage.
    • Cell Culture & Treatment: Cells are grown on coverslips and treated with the drugs.
    • Staining: After a recovery period, cells are stained with a DNA-specific dye (e.g., DAPI).
    • Scoring: The frequency of cells containing one or more micronuclei is scored manually under a fluorescence microscope [1].
  • Data Analysis: The Combination Index (CI) is calculated using software like CompuSyn to determine synergism (CI < 1), additive effect (CI = 1), or antagonism (CI > 1) [1].

Alternative PARPi Combination Strategies

Since data on this compound is scarce, the following diagram illustrates other promising Olaparib-based combination strategies identified in recent research, which may offer alternative investigative pathways.

G Olaparib Olaparib Immune_Activation Immune_Activation Olaparib->Immune_Activation Combines with DDR_Inhibition DDR_Inhibition Olaparib->DDR_Inhibition Combines with Chemo_Sensitization Chemo_Sensitization Olaparib->Chemo_Sensitization Combines with MEK_Inhibition MEK_Inhibition Olaparib->MEK_Inhibition Combines with PARP7_Inhibitor PARP7_Inhibitor Immune_Activation->PARP7_Inhibitor ATR_Inhibitor ATR_Inhibitor DDR_Inhibition->ATR_Inhibitor TTK_Inhibitor TTK_Inhibitor DDR_Inhibition->TTK_Inhibitor MEK_Inhibitor MEK_Inhibitor MEK_Inhibition->MEK_Inhibitor STING_Activation STING_Activation PARP7_Inhibitor->STING_Activation Type_I_IFN Type_I_IFN STING_Activation->Type_I_IFN HR_Repair_Impairment HR_Repair_Impairment ATR_Inhibitor->HR_Repair_Impairment RPA2_Phospho RPA2_Phospho TTK_Inhibitor->RPA2_Phospho ATR_Signaling ATR_Signaling RPA2_Phospho->ATR_Signaling RAD51_Downregulation RAD51_Downregulation MEK_Inhibitor->RAD51_Downregulation

The strategies highlighted in the diagram are supported by the following experimental evidence:

  • Next-Generation PARP Inhibitors: Thioparib, a novel pan-PARP inhibitor, overcomes olaparib resistance in HR-deficient models. Its unique action includes inhibiting PARP7, which activates the STING/TBK1 pathway and induces type I interferon production, engaging antitumor immunity [2].
  • TTK Inhibition: Research shows that inhibiting TTK protein kinase overcomes olaparib resistance in HR-proficient ovarian cancer cells. Mechanistically, TTK directly phosphorylates RPA2 at Ser33, which activates the ATR signaling pathway. TTK inhibition suppresses this pathway and sensitizes cells to olaparib [3].
  • MEK Inhibition: A high-throughput screen in patient-derived rectal cancer organoids identified MEK inhibitors as potent radiation enhancers. The study found that MEK inhibitors downregulate RAD51, a key HR protein. This led to synergy when combining MEK inhibitors, PARP inhibitors (like olaparib), and radiation [4].

Research Implications and Future Directions

Based on the gathered information, here are some key considerations for your research:

  • Focus on the Pathway: Since this compound is a well-characterized ATR inhibitor, the mechanistic and methodological insights from studies using AZD6738 are directly applicable. The core rationale—preventing the repair of PARPi-induced replication stress—remains the same.
  • Explore Novel Combinations: The field is moving beyond simple PARPi-ATR inhibitor pairs. The most promising strategies now involve triple combinations (e.g., PARPi + MEKi + Radiation [4]) or next-generation agents that simultaneously target DNA repair and the immune microenvironment [2].
  • Addressing Resistance: A primary driver for these combinations is overcoming resistance. Investigating these therapies should include models with acquired resistance to PARPi monotherapy to best demonstrate their potential utility [5].

References

VE-821 ATM inhibitor KU-55933 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profile Comparison

Feature VE-821 (ATR Inhibitor) KU-55933 (ATM Inhibitor)
Primary Target ATR (Ataxia Telangiectasia and Rad3-related) kinase [1] [2] ATM (Ataxia Telangiectasia Mutated) kinase [3]
Reported Potency (IC₅₀) Ki = 13 nM; IC₅₀ = 26 nM (cell-free) [4] IC₅₀ = 12.9 nM; Ki = 2.2 nM (cell-free) [3]
Key Selectivity Highly selective for ATR over other PIKK family members (ATM, DNA-PK, mTOR) [4] [2] Highly selective for ATM over DNA-PK, PI3K, PI4K, and ATR [4] [3]
Primary Mechanism Inhibits ATR-mediated checkpoint signaling and radiation-induced G2/M arrest; increases DNA damage and inhibits Homologous Recombination (HR) repair [2] Potently and specifically inhibits ATM kinase activity; inhibits activation of autophagy-initiating kinase ULK1 [4] [3]
Cellular Outcome Sensitizes cancer cells to radiation and chemotherapy (e.g., gemcitabine), especially under hypoxia [1] [2] Renders cells sensitive to oxidative damage and genotoxic stress like ionizing radiation [5] [6]

DNA Damage Response Signaling Pathway

The following diagram illustrates how this compound and KU-55933 target specific kinases within the DNA Damage response network, crucial for their mechanism in sensitizing cells to genotoxic stress.

dd DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN SSB Replication Stress/ Single-Strand Break (SSB) ATR_act ATR_act SSB->ATR_act ATM_act ATM_act MRN->ATM_act ATR_Act ATR Activation ATM_Act ATM Activation CHK1 Chk1 Phosphorylation HR Homologous Recombination (HR) CHK1->HR CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest CHK2 Chk2 Phosphorylation CHK2->HR CHK2->CellCycleArrest Apoptosis Apoptosis/ Cell Death CHK2->Apoptosis KU55933 KU-55933 (ATM Inhibitor) KU55933->ATM_act Inhibits VE821 This compound (ATR Inhibitor) VE821->ATR_act Inhibits ATM_act->CHK2 ATR_act->CHK1

Key Experimental Data and Applications

Both inhibitors are primarily used as research tools to investigate DNA damage biology and as sensitizing agents to conventional therapies.

Radiosensitization in Chondrosarcoma
  • Objective: To overcome radioresistance in chondrosarcoma by inhibiting DNA repair [1].
  • Methods: Chondrosarcoma cell lines were pre-treated with ATRi this compound or ATMi KU-55933 before irradiation with X-rays, protons, or carbon ions. Cell viability, proliferation, DNA damage (γH2AX foci), and cell cycle distribution were analyzed [1].
  • Findings: this compound was the most effective radiosensitizer. Pre-treatment with this compound resulted in persistent DNA damage 24 hours post-irradiation, suppressed repair gene expression, and increased apoptosis. KU-55933 potently inhibited phosphorylation of ATM and its substrate p53 [1].
Sensitization to Oxidative Damage in Parasites
  • Objective: To assess the role of ATR and ATM in the parasite Leishmania major and its sensitivity to oxidative damage [5].
  • Methods: Promastigotes were exposed to inhibitors this compound and KU-55933 alone and in combination with hydrogen peroxide (H₂O₂). Cell growth, morphology, and survival were evaluated [5].
  • Findings: Both inhibitors alone caused minor growth defects. However, they significantly enhanced the parasite's sensitivity to H₂O₂, reducing the IC₅₀ to less than half that of untreated cells, suggesting impaired tolerance to oxidative DNA damage [5].
Experimental Consideration for KU-55933

Research indicates that KU-55933 inhibition of ATM kinase activity can trigger a compensatory increase in ATM transcription, a feedback mechanism important to consider in the experimental design and interpretation of long-term effects [6].

Conclusion for Research Use

  • Select this compound when your aim is to target the ATR-Chk1 axis, typically in contexts of replication stress (e.g., to sensitize cells to antimetabolites like gemcitabine or to radiation under hypoxia) [1] [2].
  • Select KU-55933 when your aim is to target the ATM-Chk2 axis, typically in response to DNA double-strand breaks (e.g., to sensitize cells to ionizing radiation or radiomimetic drugs) [5] [1] [3].

Both are potent and selective tools for probing DDR pathways and developing combination therapies.

References

VE-821 relative biological effectiveness carbon ions

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for VE-821 with Carbon Ions

The table below summarizes key findings from studies that combined this compound with carbon ion irradiation:

Cancer Cell Type / Model Key Findings with Carbon Ions + this compound Proposed Mechanism(s) Citation

| Human Cervical & Osteosarcoma (HeLa, U2OS) | • Significant reduction in cell survival (radiosensitization). • Abrogation of G2/M cell cycle arrest. • Increased formation of multiple micronuclei. | Inhibition of ATR-Chk1 signaling pathway, forcing damaged cells into mitosis and causing genomic instability. | [1] | | Human Chondrosarcoma (SW-1353, Cal78) | • Dose-dependent reduction in cell viability. • Increased persistence of DNA damage (γH2AX). • Suppressed efficient DNA repair mechanisms. | Inhibition of radiation-induced ATR-CHK1 pathway activation and homologous recombination repair. | [2] | | Various Human Tumor Cells (HeLa, U2OS) vs. Normal Fibroblasts (1BR-hTERT) | • Tumor cells were significantly radiosensitized. • Normal cells showed little to no radiosensitization. | Differential effect likely due to pre-existing replication stress and defective cell cycle checkpoints in tumor cells. | [1] |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the core methodologies used in the cited studies.

Cell Culture and Treatment
  • Cell Lines: Experiments frequently use established human cancer cell lines, such as HeLa (cervical cancer), U2OS (osteosarcoma), and SW-1353/Cal78 (chondrosarcoma). Normal human fibroblast lines (e.g., 1BR-hTERT) are often included for comparison [1] [2].
  • This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution [1] [3].
  • Treatment Protocol: Cells are pre-treated with 1 μM this compound for 1 hour before irradiation. This pre-incubation ensures ATR inhibition is active at the time of DNA damage induction [1].
Radiation Exposure
  • Carbon Ion Irradiation: Carbon ion beams with a high Linear Energy Transfer (LET), often 70 keV/μm or ~55 keV/μm within a Spread-Out Bragg Peak (SOBP), are used [1] [2].
  • Dosimetry: Cells are irradiated with various physical doses (e.g., 1-3 Gy for carbon ions). X-rays or proton beams are commonly used as low-LET radiation controls to calculate the Relative Biological Effectiveness (RBE) [1] [2].
Key Assays and Readouts
  • Clonogenic Survival Assay: This is the gold-standard method for assessing radiosensitivity.
    • Procedure: After treatment, cells are trypsinized, counted, and seeded at low density into culture dishes. They are incubated for 12-14 days to form colonies, which are then fixed, stained, and counted. Colonies with >50 cells are considered survivors. The surviving fraction is calculated relative to the plating efficiency of non-irradiated controls [1] [4].
  • Cell Cycle Analysis: Used to evaluate checkpoint abrogation.
    • Procedure: At specific time points post-irradiation (e.g., 12 and 24 hours), cells are harvested, fixed, and stained with Propidium Iodide (PI). The DNA content is then analyzed using flow cytometry to determine the distribution of cells in G1, S, and G2/M phases [1].
  • Micronucleus Assay: Used to measure genomic instability.
    • Procedure: Immediately after irradiation, Cytochalasin-B is added to prevent cytokinesis, resulting in binucleated cells. After 24 hours, cells are fixed, permeabilized, and stained with DAPI. The frequency of micronuclei in binucleated cells is scored manually or automatically using fluorescence microscopy [1].
  • DNA Damage and Signaling Analysis: Assesses the molecular mechanism of this compound.
    • Immunofluorescence: Cells are fixed and stained with antibodies against DNA damage markers like γH2AX or repair proteins like Rad51. The number and size of nuclear foci are quantified using fluorescence microscopy [1] [5].
    • Western Blotting: Protein extracts are analyzed using antibodies against phospho-Chk1 (Ser345), total Chk1, and other DNA damage response proteins to confirm inhibition of the ATR pathway [2] [5].

Mechanism of Action: this compound as a Carbon Ion Radiosensitizer

The following diagram illustrates how this compound inhibits the DNA damage response and sensitizes cancer cells to carbon ion radiation, with a particular emphasis on the heightened effect against complex DNA damage.

G CarbonIon Carbon Ion Radiation DNAdamage Complex DNA Damage (Clustered DSBs) CarbonIon->DNAdamage Resection Extensive DNA End Resection DNAdamage->Resection RPAcoating RPA-coated ssDNA Resection->RPAcoating ATRrecruitment ATR Recruitment & Activation RPAcoating->ATRrecruitment Chk1Phos Chk1 Phosphorylation (G2/M Checkpoint Activation) ATRrecruitment->Chk1Phos CellCycleArrest Cell Cycle Arrest & DNA Repair Chk1Phos->CellCycleArrest MitoticCatastrophe Mitotic Catastrophe & Cell Death VE821 This compound Inhibitor ATRinhibition ATR Kinase Inhibition VE821->ATRinhibition CheckpointAbrogation G2/M Checkpoint Abrogation ATRinhibition->CheckpointAbrogation Blocks CheckpointAbrogation->CellCycleArrest Impairs PrematureDivision Premature Mitotic Entry CheckpointAbrogation->PrematureDivision GenomicInstability Genomic Instability (Micronuclei Formation) PrematureDivision->GenomicInstability GenomicInstability->MitoticCatastrophe

Research Considerations and Conclusion

When interpreting these results or designing future studies, please consider the following:

  • Differential Effect: A key advantage of this compound is its selective radiosensitization of tumor cells over normal cells, as demonstrated in studies that included normal fibroblast lines [1]. This suggests a potential for a favorable therapeutic index.
  • Broader Context: this compound has also shown robust radiosensitizing and chemosensitizing effects with conventional X-rays, proton irradiation, and chemotherapeutic agents like cisplatin and gemcitabine [3] [5]. This indicates its potential as a broad-spectrum sensitizer for DNA-damaging therapies.
  • Clinical Translation: While the pre-clinical data is compelling, this compound itself is a research tool. Its findings pave the way for the development of clinical-grade ATR inhibitors currently under investigation in trials.

References

Summary of VE-821 Effects in p53-Deficient Models

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Cell Line p53 Status Combined Treatment Key Findings Experimental Evidence
Pancreatic Cancer (PSN-1, MiaPaCa-2, PANC-1) [1] Mutant Radiation & Gemcitabine Significant radiosensitization and chemosensitization under normoxia and hypoxia; inhibited HR repair and disrupted G2/M checkpoint. Clonogenic survival assays; Immunofluorescence (γH2AX, 53BP1, Rad51 foci)
Isogenic Cell Lines (HCT116, U2OS) [2] [3] Null / Mutant vs. Wild-type Gemcitabine & Radiation Defective p53 conferred greater chemo- and radiosensitization, especially at high dose levels. No significant single-agent cytotoxicity difference. Colony-forming assays; Western blot (pChk1 Ser345)
Various Tumor Cells (HeLa, U2OS) & Normal Fibroblasts [4] Not specified (Tumor vs. Normal) High LET Carbon-Ion Radiation & X-rays Potent radiosensitization in tumor cells; minimal effect on normal cells. Abrogated G2/M arrest and increased micronuclei formation. Colony formation; Cell cycle analysis (Flow cytometry); Micronucleus assay
T-Lymphocyte Leukemia (MOLT-4) [5] [6] Wild-type (with other DDR defects) Radiation Caused radiosensitization and disrupted cellular metabolism, including downregulation of mTOR signaling. Quantitative proteomics & phosphoproteomics; Metabolomics

Detailed Experimental Protocols

The data in the table above were generated using standard, robust methodologies in cell biology.

  • Clonogenic Survival Assay: This is the gold-standard method for measuring long-term cell survival and proliferative capacity after treatment. Cells are treated with VE-821 (typically with a 1-hour pre-incubation) and the DNA-damaging agent (e.g., radiation or gemcitabine). After a period of time, they are reseeded at low density and allowed to grow into colonies for 1-2 weeks. Colonies are stained and counted to determine the fraction of cells that retained reproductive viability [1] [2] [4].
  • Cell Cycle Analysis by Flow Cytometry: After treatment, cells are fixed, stained with a DNA-binding dye like propidium iodide (PI), and analyzed by flow cytometry. The DNA content per cell allows for quantification of the percentage of cells in G1, S, and G2/M phases. This method demonstrated that this compound abrogates the radiation-induced G2/M cell cycle arrest [4].
  • Immunofluorescence Microscopy for DNA Damage and Repair: This technique visualizes key proteins involved in the DNA damage response.
    • DNA Damage Foci: Cells are fixed and stained with antibodies against γH2AX (a marker for DNA double-strand breaks) to quantify initial damage [1].
    • Repair Pathway Analysis: Antibodies against 53BP1 (favors non-homologous end joining) and Rad51 (essential for homologous recombination) are used. This compound treatment led to persistent γH2AX/53BP1 foci and inhibited Rad51 focus formation, indicating impaired HR repair [1].
  • Western Blotting for Target Validation: Used to confirm that this compound inhibits its intended target, ATR. This involves detecting a reduction in the phosphorylation levels of ATR's downstream substrate, Chk1 at serine 345 (pChk1 Ser345), in response to DNA damage [1] [2] [3].
  • Micronucleus Assay: A measure of chromosomal damage. After treatment, cells are incubated with cytochalasin-B to prevent cytokinesis, resulting in binucleated cells. The frequency of micronuclei (small, extranuclear bodies containing damaged chromosomes) is then scored. The combination of this compound and radiation significantly increased micronuclei formation, indicating genomic instability [4].

Mechanism of Action: this compound in p53-Deficient Cells

The following diagram illustrates the key molecular mechanism by which this compound sensitizes p53-deficient cells to DNA-damaging agents.

G DNA_Damage DNA Damage (IR, Gemcitabine, etc.) ATR_Activation ATR Activation DNA_Damage->ATR_Activation Chk1_P Chk1 Phosphorylation ATR_Activation->Chk1_P Cell_Cycle_Arrest S and G2/M Cell Cycle Arrest Chk1_P->Cell_Cycle_Arrest Checkpoint_Bypass Abrogated G2/M Checkpoint DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival p53_Deficiency p53 Deficiency p53_Deficiency->Cell_Cycle_Arrest Increased Reliance VE821 This compound (ATR Inhibitor) VE821->Chk1_P Inhibits Impaired_Repair Impaired HR Repair VE821->Impaired_Repair Causes Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Checkpoint_Bypass->Mitotic_Catastrophe Forced Mitotic Entry Impaired_Repair->Mitotic_Catastrophe

As the diagram shows, p53-deficient cells lack a functional G1/S checkpoint, making them heavily reliant on the ATR-Chk1-mediated G2/M checkpoint to repair DNA damage before entering mitosis. This compound inhibits ATR, abrogating this critical checkpoint and simultaneously impairing Homologous Recombination (HR) repair. This forces damaged cells into mitosis, leading to catastrophic cell death [1] [2] [4].

Research Implications and Conclusion

For researchers and drug development professionals, the data indicates:

  • Key Biomarker: While p53 status alone is not a perfect predictor for single-agent ATR inhibitor activity, p53 deficiency is a strong determinant for achieving significant chemo- and radiosensitization with this compound [2] [3].
  • Therapeutic Window: The consistent finding that this compound sensitizes tumor cells while having minimal effects on non-malignant cells suggests a promising therapeutic window, a critical consideration for clinical development [2] [4].
  • Clinical Translation: this compound is a preclinical tool compound. Its clinical derivative, VX-970 (M6620/Berzosertib), has advanced into clinical trials and has shown promising results in combinations with DNA-damaging agents like topoisomerase I inhibitors and gemcitabine [7] [2].

References

VE-821 STAT3 pathway inhibition cisplatin resistance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: VE-821, Cisplatin, and STAT3

The core mechanism involves the DNA Damage Response (DDR) pathway. Cisplatin works by causing DNA damage, which triggers the ATR-CHK1 DDR pathway. This activation can lead to chemotherapy resistance as the cancer cells repair the damage [1] [2]. Furthermore, cisplatin-induced DDR activation has been linked to the constitutive activation of STAT3, a transcription factor known to promote cell survival and chemotherapy resistance [1].

This compound, a specific ATR inhibitor, sensitizes cells to cisplatin via a dual mechanism:

  • Inhibits the ATR-CHK1 axis, preventing the repair of cisplatin-induced DNA damage.
  • Reverses cisplatin-induced STAT3 activation, thereby reducing a key survival signal in cancer cells [1].

The diagram below illustrates this synergistic relationship and molecular mechanism.

G Cisplatin Cisplatin DNA_Damage DNA_Damage Cisplatin->DNA_Damage Induces VE821 VE821 ATR_CHK1 ATR_CHK1 VE821->ATR_CHK1 Inhibits DNA_Damage->ATR_CHK1 Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Accumulated STAT3 STAT3 ATR_CHK1->STAT3 Activates ATR_CHK1->STAT3 Reversed by This compound DDR_Repair DDR_Repair ATR_CHK1->DDR_Repair Promotes Chemoresistance Chemoresistance STAT3->Chemoresistance Promotes DDR_Repair->Chemoresistance Cell_Death Cell_Death Apoptosis->Cell_Death

Quantitative Data on Efficacy

The following table summarizes key experimental findings from the cited study, demonstrating the synergistic effect of this compound and cisplatin across different models.

Experimental Model Metric Cisplatin Alone This compound Alone Cisplatin + this compound Notes & Synergy
GC Cell Lines (in vitro) [1] IC50 (Viability) Relatively high Achieved same effect Significantly lower Synergistic effect observed
Apoptosis Induced Induced Enhanced Combination increased apoptosis
GC Organoids [1] Viability (Luminescence) Inhibited Inhibited Significantly lower Synergistic effect confirmed in 3D model
In Vivo Mouse Model [1] Tumor Growth Inhibited Inhibited Significantly enhanced inhibition Consistent with in vitro findings

Beyond immediate efficacy, the study also found that higher ATR expression in gastric cancer tissues was positively correlated with a higher pathological stage in patients, underscoring ATR as a clinically relevant target [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key study.

Cell-Based Assays (in vitro)
  • Cell Lines: Human gastric cancer cells AGS and MKN-45 [1].
  • Culture Conditions: Maintained in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin at 37°C with 5% CO2 [1].
  • Viability Assay (CCK-8): Cells are plated and treated with serial dilutions of cisplatin and/or this compound. After treatment, the CCK-8 reagent is added. The amount of formazan dye generated by cellular dehydrogenases is measured by absorbance, which is proportional to the number of living cells. Used to calculate IC50 values [1].
  • Apoptosis Assay (Flow Cytometry): After drug treatment, cells are stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1].
  • Protein Analysis (Western Blotting): Treated cells are lysed, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is probed with specific primary antibodies (e.g., against p-CHK1, CHK1, p-STAT3, STAT3, γH2AX) and then with enzyme-linked secondary antibodies. Detection is performed to visualize the expression and phosphorylation levels of the target proteins [1].
Organoid Model
  • Origin: Gastric Cancer (GC) organoids established from patient tissues [1].
  • Viability Assay (Cell Titer-Glo - CTG): Organoids are treated with drugs in their 3D culture. The Cell Titer-Glo reagent is added, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Luminescence is measured to assess organoid viability [1].

Therapeutic Context and Alternatives

This compound is a well-characterized research tool for targeting the ATR-CHK1 axis. In the broader therapeutic landscape, other classes of DNA Damage Response (DDR) inhibitors are also under investigation:

  • PARP Inhibitors: Such as olaparib and veliparib, which are clinically validated in cancers with homologous recombination deficiencies (e.g., BRCA mutations) [3] [4] [5].
  • Other ATR/CHK1 Inhibitors: Several agents, like berzosertib (ATR inhibitor) and prexasertib (CHK1 inhibitor), have advanced into clinical trials, exploring their potential both as monotherapies and in combinations [4].

The strategy of combining a DNA-damaging agent (like cisplatin) with a DDR inhibitor (like an ATR inhibitor) is a promising approach to overcome chemoresistance across various cancers, including gastric cancer [1] [2] and triple-negative breast cancer [6].

References

VE-821 Effects on γH2AX Phosphorylation: Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model / Cell Type DNA Damaging Agent Effect of VE-821 on γH2AX Experimental Context & Key Findings
Chondrosarcoma (SW-1353, Cal-78 cells) [1] Proton Irradiation (4-8 Gy) Strong persistence of γH2AX phosphorylation 24 hours post-IR Quantified by γH2AX phosphorylation. Pre-treatment with 10 µM this compound prevented the repair of DNA double-strand breaks, indicated by sustained high levels of γH2AX [1].
Pancreatic Cancer (PSN-1, MiaPaCa-2 cells) [2] Radiation (6 Gy) or Gemcitabine (100 nM) Increased DNA damage, evidenced by persistence of γH2AX foci Mechanistic analysis. this compound (1 µM) inhibited homologous recombination repair, leading to unresolved DNA damage and increased radiosensitivity/chemosensitivity, even under hypoxia [2].
Multiple Cancers (DDR-deficient cells) [3] Single Agent (No combination) Implied increased DNA damage Cytotoxicity screening. this compound was cytotoxic as a single agent to cells with specific DNA repair defects (e.g., in ATM, BRCA2, XRCC1), likely due to accumulation of unrepaired DNA damage [3].

Mechanism of Action: How this compound Increases γH2AX

The diagrams below illustrate the core DNA damage response pathway and how this compound disrupts it, leading to the observed increase in γH2AX.

G cluster_damage DNA Damage cluster_normal Normal DNA Damage Response cluster_inhibited Response with ATR Inhibitor this compound DSB Double-Strand Break (DSB) / Replication Stress RPA RPA coats ssDNA DSB->RPA ATR_normal ATR Activation RPA->ATR_normal ATR_inhib ATR Inhibition RPA->ATR_inhib This compound blocks CHK1_normal Chk1 Phosphorylation ATR_normal->CHK1_normal CellCycle_normal Cell Cycle Arrest (G2/M Checkpoint) CHK1_normal->CellCycle_normal Repair_normal DNA Repair (Homologous Recombination) CellCycle_normal->Repair_normal Survival Cell Survival Repair_normal->Survival Apoptosis Apoptosis / Cell Death CHK1_inhib Chk1 Phosphorylation Blocked ATR_inhib->CHK1_inhib CellCycle_inhib Premature Cell Cycle Progression CHK1_inhib->CellCycle_inhib DamagePersistence Persistent DNA Damage CellCycle_inhib->DamagePersistence γH2AX Accumulation of γH2AX Foci DamagePersistence->γH2AX DamagePersistence->Apoptosis

The molecular consequences of ATR inhibition by this compound create a synthetic lethal scenario, especially in cancer cells with pre-existing DNA repair defects [3]. By preventing proper DNA repair through the suppression of the ATR-Chk1 signaling axis, this compound transforms reparable DNA damage into a lethal event.

Key Experimental Contexts and Protocols

The findings in the data table are supported by these standard experimental approaches:

  • γH2AX Detection Methods: The primary methods for quantifying γH2AX in these studies include western blotting to assess total levels of the phosphorylation and immunofluorescence microscopy to count discrete γH2AX foci in cell nuclei, which correspond to sites of DNA double-strand breaks [1] [2].
  • Treatment Schedules: A common and effective protocol involves a 1-hour pre-treatment with this compound before applying the DNA-damaging agent (e.g., radiation or gemcitabine), followed by continued incubation with the inhibitor for up to 24 hours to analyze persistent DNA damage [1] [2].
  • Functional Repair Assays: The persistence of γH2AX signals is often correlated with direct inhibition of homologous recombination (HR) repair, measured by a reduction in the formation of Rad51 foci, a key protein in the HR pathway [2].

Key Insights for Researchers

  • Potent Radiosensitizer: this compound is not just a chemosensitizer; it effectively enhances the cytotoxicity of both conventional photon radiation and high-LET particle therapy like protons and carbon ions [1].
  • Biomarker Potential: The robust and sustained γH2AX signal makes it an excellent pharmacodynamic biomarker for assessing ATR inhibitor activity in pre-clinical models and a potential candidate for monitoring drug efficacy in clinical settings [4].
  • Therapeutic Index: The concept of synthetic lethality with DNA repair defects (e.g., in ATM, BRCA2, XRCC1, or high DNA-PKcs) suggests a potential favorable therapeutic index, where cancer cells are selectively targeted over healthy cells [3].

References

VE-821 Sensitization Effects Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Sensitizing Agent(s) Key Experimental Findings Proposed Mechanism(s) Citation

| Pancreatic Cancer | Radiation, Gemcitabine | Significant ↓ in clonogenic survival under normoxia & hypoxia. In vivo: Marked tumor growth delay with XRT/gemcitabine. | Inhibition of radiation-induced G2/M arrest; ↑ γH2AX/53BP1 foci (↑ DNA damage); ↓ Rad51 foci (↓ HR repair). | [1] [2] | | Gastric Cancer | Cisplatin | Synergistic effect in cell lines & organoids; ↓ IC50. In vivo: Enhanced tumor response. | ↓ p-ATR/p-CHK1 (inhibits DDR); reverses cisplatin-induced STAT3 activation. | [3] [4] | | Chondrosarcoma | X-rays, Proton, Carbon Ion Radiation | Dose-dependent ↓ viability; most effective vs. PARP/ATM inhibitors. Persistent γH2AX foci; ↑ apoptosis. | Suppression of DNA repair (↓ γH2AX repair capacity); disruption of cell cycle checkpoints. | [5] [6] | | T-Lymphocyte Leukemia (MOLT-4) | Radiation | Radiosensitization; affected proliferation of non-irradiated cells. | Inhibition of ATR signaling; downregulation of mTOR (potential off-target); disruption of irradiation-induced oxidative stress response. | [7] | | Colon & Breast Cancer | Topoisomerase I Inhibitors (e.g., Camptothecin, Irinotecan) | Strong anti-proliferative synergy. In vivo: VX-970 (VE-822) enhanced tumor response to irinotecan. | Abrogation of S-phase replication checkpoints; ↑ replication stress; ↓ Rad51 foci. | [8] | | Various Solid Tumors (Cervical, Osteosarcoma) | High LET Carbon-Ion Radiation | Significant ↓ in survival of tumor cells; minimal effect on normal fibroblasts. ↑ Micronuclei formation. | Abrogation of G2/M checkpoint arrest; forced mitotic entry; ↑ genomic instability. | [9] |

Detailed Experimental Protocols

The key findings in the table are supported by standard, robust experimental methodologies. Here are the details of the core protocols used.

  • Cell Viability and Clonogenic Survival Assays: The colony formation assay is the gold standard for measuring long-term cell survival and reproductive death after DNA damage. Cells are treated, trypsinized, counted, and plated at low densities. After 1-2 weeks, colonies are fixed, stained, and counted. A colony is typically defined as containing >50 cells. The surviving fraction is calculated relative to the plating efficiency of untreated controls [1] [9] [2]. For shorter-term viability measurements (e.g., in gastric cancer studies), the CCK-8 assay is often used, which measures the activity of cellular dehydrogenases [3].
  • Analysis of DNA Damage and Repair: This is typically done by immunofluorescence microscopy to detect DNA damage foci. Key steps include:
    • Cell Preparation: Cells are grown on chamber slides, treated, and fixed at various time points post-treatment.
    • Staining: Cells are permeabilized, blocked, and incubated with primary antibodies against DNA damage markers like γH2AX (general DSB marker) and 53BP1 (DSB marker), or repair proteins like Rad51 (Homologous Repair).
    • Imaging & Quantification: Slides are visualized using a fluorescence or confocal microscope. The number of foci per nucleus is counted in dozens to hundreds of cells to assess the extent and persistence of DNA damage/repair [1] [2].
  • Western Blotting for Signaling Pathways: This technique confirms target engagement and inhibition of the ATR pathway.
    • Lysis: Treated cells are lysed to extract total protein.
    • Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
    • Antibody Probing: Membranes are incubated with specific primary antibodies (e.g., anti-pChk1-Ser345, anti-total Chk1, pSTAT3) and then with enzyme-linked secondary antibodies.
    • Detection: A chemiluminescent substrate is added, and signal is detected to show protein levels or phosphorylation status [1] [3] [2].
  • In Vivo Xenograft Studies: These models test efficacy in a living organism.
    • Tumor Implantation: Human cancer cells are implanted subcutaneously into immunodeficient mice.
    • Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, VE-821 alone, radiation/gemcitabine alone, combination).
    • Endpoint Measurement: Tumor volumes are measured regularly. A key metric is the time for tumors to reach a predetermined volume, which is compared between groups to assess tumor growth delay [2].

Mechanism of Action: How this compound Drives Sensitization

The experimental data consistently show that this compound sensitizes cancer cells by disrupting the DNA Damage Response (DDR). The following diagram illustrates this core mechanism.

G cluster_normal Normal DDR & Cell Survival cluster_ve821 With this compound & Cell Death Chemotherapy/Radiation Chemotherapy/Radiation DNA Damage DNA Damage Chemotherapy/Radiation->DNA Damage Replication Stress Replication Stress Chemotherapy/Radiation->Replication Stress ATR Activation ATR Activation DNA Damage->ATR Activation Replication Stress->ATR Activation CHK1 Phosphorylation CHK1 Phosphorylation ATR Activation->CHK1 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest CHK1 Phosphorylation->Cell Cycle Arrest Stabilize Replication Forks Stabilize Replication Forks CHK1 Phosphorylation->Stabilize Replication Forks DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival VE VE -821 -821 -> -> Inhibit Inhibit ATR ATR [color= [color= Inhibit ATR Inhibit ATR Abrogate Checkpoints Abrogate Checkpoints Inhibit ATR->Abrogate Checkpoints Inhibit HR Repair Inhibit HR Repair Inhibit ATR->Inhibit HR Repair Premature Mitosis Premature Mitosis Abrogate Checkpoints->Premature Mitosis Mitotic Catastrophe Mitotic Catastrophe Premature Mitosis->Mitotic Catastrophe Persistent DNA Damage Persistent DNA Damage Inhibit HR Repair->Persistent DNA Damage Cell Death Cell Death Mitotic Catastrophe->Cell Death Persistent DNA Damage->Mitotic Catastrophe Persistent DNA Damage->Cell Death

The molecular rationale for combining this compound with DNA-damaging agents is strong. Many cancer cells have underlying deficiencies in other DDR pathways (like p53 mutation), making them highly reliant on the ATR-Chk1 pathway for survival during replication stress and DNA damage [1] [7] [2]. By inhibiting ATR, this compound takes away this critical survival mechanism.

Key Insights for Research and Development

  • Tumor-Selective Sensitization: A critical finding is that this compound often sensitizes tumor cells while sparing normal cells. For example, this compound did not increase the radiosensitivity of normal human fibroblasts (HFL-1, MRC5) in clonogenic assays [2]. This selective effect is likely due to the higher baseline replication stress and frequent G1/S checkpoint defects (e.g., p53 mutations) in cancer cells, making them more dependent on ATR [1] [7].
  • Overcoming Hypoxia and Radioresistance: this compound effectively sensitized pancreatic cancer cells to radiation even under hypoxic conditions (0.5% O2), a major clinical challenge as hypoxia makes tumors up to 3-fold more radioresistant [1].
  • Beyond Chemo/Radiation: Evidence suggests this compound's utility extends to combination with targeted therapies, such as topoisomerase I inhibitors, by abrogating the intra-S-phase checkpoint and increasing replication stress [8].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

368.09431156 g/mol

Monoisotopic Mass

368.09431156 g/mol

Heavy Atom Count

26

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BF884TQ935

Wikipedia

VE-821

Dates

Last modified: 08-15-2023
1: Huntoon CJ, Flatten KS, Wahner Hendrickson AE, Huehls AM, Sutor SL, Kaufmann SH, Karnitz LM. ATR inhibition broadly sensitizes ovarian cancer cells to chemotherapy independent of BRCA status. Cancer Res. 2013 Apr 2. [Epub ahead of print] PubMed PMID: 23548269.
2: Prevo R, Fokas E, Reaper PM, Charlton PA, Pollard JR, McKenna WG, Muschel RJ, Brunner TB. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Cancer Biol Ther. 2012 Sep;13(11):1072-81. doi: 10.4161/cbt.21093. Epub 2012 Jul 24. PubMed PMID: 22825331; PubMed Central PMCID: PMC3461814.
3: Pires IM, Olcina MM, Anbalagan S, Pollard JR, Reaper PM, Charlton PA, McKenna WG, Hammond EM. Targeting radiation-resistant hypoxic tumour cells through ATR inhibition. Br J Cancer. 2012 Jul 10;107(2):291-9. doi: 10.1038/bjc.2012.265. Epub 2012 Jun 19. PubMed PMID: 22713662; PubMed Central PMCID: PMC3394988.
4: Reaper PM, Griffiths MR, Long JM, Charrier JD, Maccormick S, Charlton PA, Golec JM, Pollard JR. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR. Nat Chem Biol. 2011 Apr 13;7(7):428-30. doi: 10.1038/nchembio.573. PubMed PMID: 21490603.

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